molecular formula C21H21N5O2 B15608171 NCB-0846

NCB-0846

Número de catálogo: B15608171
Peso molecular: 375.4 g/mol
Clave InChI: FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NCB-0846 is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NCB-0846: A Deep Dive into its Mechanism of Action in Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NCB-0846, a potent and orally bioavailable small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the canonical Wnt signaling pathway. This document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, offering valuable insights for researchers and professionals in oncology and drug development.

Core Mechanism of Action: Targeting TNIK to Inhibit Wnt Signaling

This compound exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of TNIK, a serine/threonine kinase that plays a pivotal role in the downstream activation of the Wnt/β-catenin signaling pathway.[1][2][3] Constitutive activation of this pathway is a critical driver in over 90% of colorectal cancers (CRCs) and is implicated in the maintenance of cancer stem cells (CSCs).[4][5]

The primary mechanism involves this compound binding to TNIK in an inactive conformation, which is crucial for the inhibition of Wnt signaling.[2][5] This targeted inhibition prevents the phosphorylation of T-cell factor 4 (TCF4), a key transcription factor that partners with β-catenin to activate Wnt target gene expression.[1][6][7] By blocking TCF4 phosphorylation, this compound effectively abrogates the entire downstream transcriptional program of the Wnt pathway.[1][3]

cluster_wnt Wnt Signaling Pathway cluster_ncb This compound Mechanism of Action Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex GSK3β/Axin/APC (Inactive) Dishevelled->Destruction Complex β-Catenin (stabilized) β-Catenin (stabilized) Destruction Complex->β-Catenin (stabilized) inhibition of degradation β-Catenin (nucleus) β-Catenin (nucleus) β-Catenin (stabilized)->β-Catenin (nucleus) TCF4 TCF4 β-Catenin (nucleus)->TCF4 p-TCF4 Phosphorylated TCF4 TCF4->p-TCF4 TNIK TNIK TNIK->TCF4 Phosphorylation Wnt Target Genes Wnt Target Gene Expression (e.g., MYC, AXIN2) p-TCF4->Wnt Target Genes This compound This compound Inactive TNIK TNIK (Inactive Conformation) This compound->Inactive TNIK Binds to No p-TCF4 TCF4 Phosphorylation Blocked Inactive TNIK->No p-TCF4 Wnt Inhibition Inhibition of Wnt Target Gene Expression No p-TCF4->Wnt Inhibition cluster_workflow Preclinical Evaluation Workflow for this compound Compound Synthesis This compound Synthesis & Characterization In Vitro Kinase Assay In Vitro Kinase Assay (TNIK IC50) Compound Synthesis->In Vitro Kinase Assay Cell-Based Assays Cell-Based Assays (Viability, Apoptosis, Wnt Reporter) In Vitro Kinase Assay->Cell-Based Assays CSC Assays Cancer Stem Cell Assays (Sphere Formation, Marker Analysis) Cell-Based Assays->CSC Assays In Vivo Xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) CSC Assays->In Vivo Xenograft PDX Models Patient-Derived Xenograft (PDX) Models In Vivo Xenograft->PDX Models Pharmacokinetics Pharmacokinetic Studies (ADME) PDX Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical Trials Clinical Trial Candidate Toxicology->Clinical Trials

References

The Role of NCB-0846 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCB-0846 is a novel, orally available small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator in the canonical Wnt/β-catenin signaling pathway.[1][2][3] Constitutive activation of the Wnt pathway is a critical driver in the pathogenesis of numerous cancers, most notably colorectal cancer, where it is implicated in over 90% of cases.[1][2] this compound demonstrates potent anti-tumor and anti-cancer stem cell (CSC) activities by binding to TNIK in an inactive conformation, thereby abrogating downstream Wnt signaling.[1][4] Furthermore, emerging evidence indicates that this compound also modulates the TGF-β signaling pathway, suggesting a broader anti-metastatic potential.[5][6] This technical guide provides an in-depth analysis of the function of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action: TNIK Inhibition

This compound is a potent inhibitor of TNIK, a serine/threonine kinase that acts as a crucial component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[1][3] X-ray co-crystal structure analysis reveals that this compound binds to the ATP-binding pocket of TNIK, stabilizing it in an inactive conformation.[1][7] This specific binding mode is essential for its Wnt inhibitory effects.[1][4] By inhibiting TNIK, this compound effectively blocks the phosphorylation of TCF4 and the auto-phosphorylation of TNIK itself.[1][4]

Impact on Wnt Signaling Pathway

The primary function of this compound in cancer cells is the disruption of the Wnt signaling cascade. This pathway is fundamental for maintaining intestinal stem cells, and its aberrant activation is a hallmark of colorectal carcinogenesis.[1][3] this compound has been shown to inhibit TCF/LEF transcriptional activity in various colorectal cancer cell lines, including those with mutations in CTNNB1 (HCT116) and APC (DLD-1).[4][8] This leads to a significant reduction in the expression of key Wnt target genes such as AXIN2 and MYC.[1][4] Interestingly, the expression of CCND1 appears to be unaffected.[1][4] Furthermore, this compound treatment also leads to the downregulation of the Wnt co-receptors LRP5 and LRP6.[4]

Signaling Pathway Diagram: this compound Inhibition of Wnt Signaling

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) LRP5_6->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation TCF4 TCF4 beta_Catenin->TCF4 Translocates and Binds TNIK TNIK TNIK->TCF4 Phosphorylates & Co-activates NCB_0846 This compound NCB_0846->TNIK Inhibits Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) TCF4->Wnt_Target_Genes Activates Transcription

Caption: this compound inhibits TNIK, preventing TCF4 activation and Wnt target gene expression.

Effects on Cancer Stem Cells and Metastasis

A significant aspect of this compound's function is its ability to abrogate cancer stem cell (CSC) properties.[1] CSCs are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and relapse. This compound has been shown to downregulate the expression of putative colorectal CSC markers, including CD44, CD133, and aldehyde dehydrogenase-1 (ALDH1).[4][8] It also reduces the proportion of cells with high expression of CSC surface markers like CD166, CD29, and EpCAM.[4][8]

Furthermore, this compound impacts the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis.[6][9] It inhibits TGF-β1-induced EMT in lung cancer cells, which is associated with the suppression of SMAD2/3 phosphorylation and nuclear translocation.[6] This is achieved, at least in part, by transcriptionally downregulating the TGF-β receptor type-I (TGFBR1).[6] this compound also reduces the expression of mesenchymal markers such as Slug, Snail, Twist, Smad2, and Vimentin.[4][9]

Signaling Pathway Diagram: this compound Inhibition of TGF-β Signaling

TGFbeta_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR1_2 TGF-β Receptor I/II TGFB->TGFBR1_2 Binds SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD4 SMAD4 pSMAD2_3->SMAD4 Complexes with EMT_Genes EMT Target Genes (Snail, Slug, Vimentin) SMAD4->EMT_Genes Activates Transcription NCB_0846 This compound NCB_0846->TGFBR1_2 Downregulates Expression NCB_0846->pSMAD2_3 Inhibits Phosphorylation

Caption: this compound downregulates TGFBR1 expression, inhibiting SMAD2/3 phosphorylation and EMT.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity

Target/ProcessMetricValueCell Line/SystemReference
TNIK Kinase ActivityIC5021 nMCell-free assay[4][5]
HCT116 Cell Growth (2D)IC506.8-fold > NCB-0970HCT116[1][10]
HCT116 Colony FormationInhibition~20-fold > NCB-0970HCT116[1][10]
TCF4 PhosphorylationInhibitionPartial at 0.1-0.3 µMIn vitro[1][4]
TCF4 PhosphorylationInhibitionComplete at 3 µMIn vitro[1][4]
Other Kinases Inhibited (>80% at 0.1 µM)-FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGKCell-free assays[1][4]

Table 2: In Vivo Efficacy in Mouse Models

Mouse ModelTreatmentOutcomeReference
Apcmin/+ MiceOral administrationDose-dependent reduction in tumor multiplicity and size[1][11]
HCT116 Xenografts90 mg/kg or 150 mg/kg (single oral dose)Reduced expression of AXIN2, MYC, and CCND1 in tumors[1][10]
HCT116 XenograftsOral administrationSuppressed tumor growth[1]
A549 Lung Metastasis Model-Abolished lung metastasis of TGFβ1-treated cells[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNIK.

Methodology:

  • A cell-free enzymatic assay is performed using recombinant human TNIK protein.

  • The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a generic kinase substrate peptide).

  • This compound is added in a series of dilutions to determine its effect on the kinase reaction.

  • The reaction is incubated for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or radioisotope labeling.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

Cell Viability and Colony Formation Assays

Objective: To assess the effect of this compound on cancer cell growth and clonogenicity.

Methodology:

  • 2D Cell Growth: HCT116 cells are seeded in 96-well plates and cultured with escalating doses of this compound for 72 hours.[1] Cell viability is measured by quantifying ATP levels using a commercially available kit (e.g., CellTiter-Glo®).[1]

  • Colony Formation (Soft Agar): HCT116 cells are suspended in a top layer of soft agar (B569324) and plated over a bottom layer of agar in 6-well plates.[1] The media covering the top agar is supplemented with DMSO (vehicle), 1 µM this compound, or a control compound.[1] Cells are cultured for 14 days, and the number and size of colonies are quantified.[1]

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To analyze the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

  • HCT116 cells are treated with DMSO (vehicle) or 1 µM this compound for 4 or 24 hours.[4]

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against specific targets (e.g., phosphorylated TNIK, total TNIK, AXIN2, c-MYC, p-SMAD2/3, total SMAD2/3).[4][6]

  • A loading control antibody (e.g., anti-γ-tubulin or anti-β-actin) is used to ensure equal protein loading.[4]

  • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blotting

Western_Blot_Workflow start Cancer Cell Culture (e.g., HCT116) treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end Data Analysis detection->end

References

NCB-0846: A Potent TNIK Inhibitor for Targeting Wnt-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-Interacting Kinase (TNIK) has emerged as a critical regulator in oncogenic signaling pathways, most notably the canonical Wnt/β-catenin pathway, which is aberrantly activated in a majority of colorectal cancers (CRCs) and implicated in various other malignancies.[1][2][3] TNIK functions as a serine/threonine kinase and a crucial coactivator of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, positioning it as a key downstream effector in the Wnt cascade.[3][4] Its inhibition presents a promising therapeutic strategy for cancers harboring mutations in upstream components like Adenomatous Polyposis Coli (APC) or β-catenin (CTNNB1).[1][3] NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK that has demonstrated significant preclinical anti-tumor activity by abrogating Wnt signaling and suppressing cancer stemness.[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualization of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the potent and specific inhibition of TNIK's kinase activity. X-ray co-crystal structure analysis has revealed that this compound binds to TNIK in an inactive conformation, a binding mode that appears essential for its Wnt inhibitory function.[1][4] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, a critical step for the activation of Wnt target gene transcription.[1][7] This leads to the downregulation of key oncogenes involved in cell proliferation and survival, such as AXIN2 and MYC.[1]

Beyond the Wnt pathway, this compound has also been shown to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. It inhibits the TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in lung cancer cells, a process critical for metastasis.[8] This effect is associated with the inhibition of Sma- and Mad-Related Protein-2/3 (SMAD2/3) phosphorylation and their subsequent nuclear translocation.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/Assay ConditionReference
TNIK IC50 21 nMCell-free kinase assay[1][9]
HCT116 Cell Growth IC50 ~100 nM (estimated)72-hour ATP production assay[5]
Colony Formation Inhibition ~20-fold higher than diastereomerHCT116 cells in soft agar (B569324) (1 µM)[5]
TCF4 Phosphorylation Inhibition Complete at 3 µMIn vitro kinase assay[1][9]
TNIK Autophosphorylation Inhibition Effective at 1 µMHCT116 cells[1]

Table 2: Kinase Selectivity Profile of this compound

KinasePercent Inhibition at 0.1 µMReference
FLT3 >80%[1][9]
JAK3 >80%[1][9]
PDGFRα >80%[1][9]
TRKA >80%[1][9]
CDK2/CycA2 >80%[1][9]
HGK >80%[1][9]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
HCT116 Xenograft (BALB/c-nu/nu mice) 40 or 80 mg/kg, oral, BIDSignificant tumor growth suppression[2]
Apcmin/+ Mice 22.5, 45, or 90 mg/kg, oral, BID for 35 daysDose-dependent reduction in intestinal tumor multiplicity and dimensions[5]
A549 Lung Metastasis Model Not specifiedAbolished lung metastasis of TGF-β1-treated cells[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 binds TNIK TNIK TCF4->TNIK recruits Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF4->Wnt_Target_Genes activates transcription TNIK->TCF4 phosphorylates NCB_0846 This compound NCB_0846->TNIK inhibits

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

TGFb_Signaling_Pathway cluster_extracellular_tgf Extracellular cluster_membrane_tgf Cell Membrane cluster_cytoplasm_tgf Cytoplasm cluster_nucleus_tgf Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR binds and activates SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD4 SMAD4 pSMAD2_3->SMAD4 binds SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex pSMAD2_3->SMAD_complex translocates to nucleus SMAD4->SMAD_complex EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB1) SMAD_complex->EMT_TFs activates transcription NCB_0846_tgf This compound NCB_0846_tgf->pSMAD2_3 inhibits phosphorylation

Figure 2: TGF-β signaling pathway and the inhibitory effect of this compound on SMAD2/3 phosphorylation.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures used to characterize this compound.

Soft_Agar_Colony_Formation_Workflow start Start prepare_base Prepare 0.6% agar base layer in 6-well plates start->prepare_base prepare_cells Prepare single-cell suspension of HCT116 cells prepare_base->prepare_cells mix_cells Mix cells with 0.3% top agar containing DMSO (control) or 1 µM this compound prepare_cells->mix_cells seed_cells Seed cell-agar mixture onto the base layer mix_cells->seed_cells incubate Incubate for 14 days at 37°C, 5% CO2 seed_cells->incubate stain Stain colonies with crystal violet incubate->stain count Count colonies stain->count end End count->end

Figure 3: Workflow for the soft agar colony formation assay.

Sphere_Formation_Assay_Workflow start Start prepare_cells Prepare single-cell suspension of HCT116 or DLD-1 cells start->prepare_cells treat_cells Treat cells with DMSO or This compound for 3-4 days prepare_cells->treat_cells seed_cells Seed viable cells in ultra-low attachment 96-well plates (1, 10, or 100 cells/well) treat_cells->seed_cells culture Culture for 10 days in serum-free sphere medium seed_cells->culture analyze Compute sphere-forming frequency using ELDA software culture->analyze end End analyze->end

Figure 4: Workflow for the cancer stem cell sphere formation assay.

In_Vivo_Xenograft_Workflow start Start implant_cells Subcutaneously inoculate HCT116 cells into BALB/c-nu/nu mice start->implant_cells tumor_growth Allow tumors to reach ~80 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer vehicle or this compound (40 or 80 mg/kg) orally, BID randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint analysis: Tumor weight, gene expression monitor->endpoint end End endpoint->end

Figure 5: Workflow for the in vivo xenograft study.

Experimental Protocols

TNIK Kinase Assay (Cell-Free)

This protocol is for determining the in vitro inhibitory activity of this compound against TNIK.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, and 50 µM DTT.

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction:

    • Add recombinant human TNIK protein to the reaction buffer.

    • Add the substrate (e.g., recombinant human TCF4) and ATP to the mixture.

    • Add the diluted this compound or DMSO (vehicle control).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells.

  • Base Agar Layer: Prepare a 0.6% agar solution in culture medium and pour it into 6-well plates. Allow it to solidify.

  • Cell Suspension: Harvest HCT116 cells and prepare a single-cell suspension.

  • Top Agar Layer: Mix the cell suspension with 0.3% agar in culture medium containing either DMSO (vehicle control) or 1 µM this compound.

  • Seeding: Gently overlay the cell-agar mixture onto the solidified base layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 14 days, adding fresh medium with the respective treatments periodically.

  • Staining and Counting: Stain the colonies with 0.05% crystal violet and count the number of colonies under a microscope.

Cancer Stem Cell Sphere Formation Assay

This assay evaluates the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of HCT116 or DLD-1 cells.

  • Treatment: Treat the cells with DMSO or various concentrations of this compound for 3-4 days in standard culture conditions.

  • Seeding: Plate viable cells at clonal densities (1, 10, or 100 cells/well) in ultra-low attachment 96-well plates.

  • Culture: Culture the cells in serum-free sphere formation medium supplemented with growth factors (e.g., EGF and bFGF) for 10 days.

  • Analysis: Count the number of spheres formed in each well and calculate the sphere-forming efficiency using Extreme Limiting Dilution Analysis (ELDA) software.[5]

In Vivo Xenograft Study

This protocol describes the evaluation of this compound efficacy in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject HCT116 cells suspended in a suitable medium (e.g., with Matrigel) into the flanks of immunodeficient mice (e.g., BALB/c-nu/nu).[2]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~80 mm³). Randomize the mice into treatment and control groups.[2]

  • Drug Administration: Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control orally via gavage, typically twice daily (BID).[2]

  • Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumors can be further processed for pharmacodynamic analysis (e.g., qRT-PCR for Wnt target genes) or immunohistochemistry.

Immunoblotting for Wnt and TGF-β Pathway Proteins

This protocol is for detecting changes in protein expression and phosphorylation.

  • Cell Lysis: Treat cells (e.g., HCT116 for Wnt pathway, A549 for TGF-β pathway) with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., TNIK, p-TNIK, β-catenin, AXIN2, c-MYC, p-SMAD2/3, total SMAD2/3, E-cadherin, Vimentin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a potent and orally bioavailable TNIK inhibitor that effectively targets the Wnt signaling pathway, a key driver of colorectal cancer and other malignancies. Its ability to also modulate the TGF-β pathway suggests a broader therapeutic potential in inhibiting cancer progression and metastasis. The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for cancers with aberrant Wnt signaling. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of TNIK inhibition with this compound.

References

The Impact of NCB-0846 on TCF4 and β-catenin Transcriptional Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NCB-0846, a small molecule inhibitor, and its effects on the T-cell factor 4 (TCF4) and β-catenin transcriptional complex. The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers, particularly colorectal cancer. This compound has emerged as a promising therapeutic agent that targets this pathway, not by directly inhibiting β-catenin or TCF4, but through the upstream kinase, TRAF2- and NCK-interacting kinase (TNIK). This document summarizes the quantitative effects of this compound, details the experimental protocols to assess its activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is an orally available small-molecule inhibitor of TNIK, a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1][2] TNIK acts as a crucial coactivator of the TCF4/β-catenin transcriptional complex.[3][4] By binding to TNIK, this compound locks the kinase in an inactive conformation, which is essential for the downstream inhibition of Wnt signaling.[2] This inhibition leads to a reduction in the phosphorylation of TCF4, ultimately suppressing the transcription of Wnt target genes that are critical for cancer cell proliferation and the maintenance of cancer stem cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the bioactivity of this compound from in vitro and in vivo studies.

Parameter Value Assay Conditions Reference
TNIK Inhibition (IC50) 21 nMCell-free kinase assay[5]
HCT116 Cell Growth Inhibition (IC50) 0.4 µM72-hour ATP production assay[1]
HCT116 Colony Formation Inhibition ~20-fold higher activity than in 2D cultureSoft agar (B569324) colony formation assay[5]

Table 1: In Vitro Bioactivity of this compound

Cell Line Effect on TCF4 Phosphorylation This compound Concentration Reference
Not SpecifiedInduces faster migration of phosphorylated TCF40.1–0.3 µM[5]
Not SpecifiedComplete inhibition of TCF4 phosphorylation3 µM[5]

Table 2: Effect of this compound on TCF4 Phosphorylation

Model System Target Genes Effect This compound Treatment Reference
HCT116 & DLD-1 CellsAXIN2, MYCReduced expressionNot specified[1]
HCT116 XenograftsAXIN2, MYC, CCND1Reduced expression90 or 150 mg/kg single oral dose[6]

Table 3: Effect of this compound on Wnt Target Gene Expression

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Luciferase_Reporter_Assay start Seed cells in a 96-well plate transfect Co-transfect with TCF/LEF-Luciferase & Renilla plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with this compound (dose-response) incubate1->treat stimulate Stimulate with Wnt3a (if necessary) treat->stimulate incubate2 Incubate for 24-48 hours stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly & Renilla Luciferase activity lyse->measure analyze Analyze data: Normalize to Renilla, calculate % inhibition measure->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for a TCF/LEF-luciferase reporter assay.

ChIP_qPCR_Workflow start Treat cells with This compound crosslink Cross-link proteins to DNA with formaldehyde (B43269) start->crosslink lyse_sonicate Lyse cells and sonicate chromatin crosslink->lyse_sonicate immunoprecipitate Immunoprecipitate with anti-TCF4 antibody lyse_sonicate->immunoprecipitate reverse_crosslink Reverse cross-links immunoprecipitate->reverse_crosslink purify_dna Purify DNA reverse_crosslink->purify_dna qpcr Perform qPCR with primers for Wnt target gene promoters purify_dna->qpcr analyze Analyze enrichment of TCF4 at promoters qpcr->analyze end Determine effect of this compound on TCF4 binding analyze->end

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

TCF/LEF-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the TCF/β-catenin complex.

1. Cell Culture and Transfection:

  • Seed HEK293, HCT116, or DLD-1 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

  • After 24 hours, co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • For cell lines that do not have constitutively active Wnt signaling (like HEK293), stimulate the pathway with recombinant Wnt3a (e.g., 100 ng/mL) or a GSK3β inhibitor (e.g., CHIR99021 at 3 µM).

3. Luciferase Activity Measurement:

  • After 24-48 hours of incubation with the compound, lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of TCF/LEF transcriptional activity by this compound relative to the vehicle-treated control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound affects the binding of TCF4 to the promoter regions of its target genes.

1. Cell Treatment and Cross-linking:

  • Culture colorectal cancer cells (e.g., HCT116) to 80-90% confluency and treat with this compound or vehicle for the desired time.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

3. Immunoprecipitation:

  • Incubate the sheared chromatin overnight at 4°C with an antibody specific for TCF4 or a negative control IgG.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

4. Elution and Reverse Cross-linking:

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

5. DNA Purification and Analysis:

  • Purify the DNA using a DNA purification kit.

  • Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter regions of Wnt target genes (e.g., AXIN2, MYC).

  • Analyze the qPCR data to determine the relative enrichment of TCF4 at these promoters in this compound-treated versus control cells.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression

This method is employed to quantify the changes in the mRNA levels of Wnt target genes following treatment with this compound.

1. RNA Extraction and cDNA Synthesis:

  • Treat cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR:

  • Perform qPCR using the synthesized cDNA, gene-specific primers for Wnt target genes (e.g., AXIN2, MYC), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Use a SYBR Green-based or probe-based qPCR master mix.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

  • Present the data as fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.

Conclusion

This compound effectively inhibits the transcriptional activity of the TCF4/β-catenin complex by targeting the upstream kinase TNIK. This leads to a downstream reduction in the expression of critical Wnt target genes involved in cancer cell proliferation and survival. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for Wnt-driven cancers. Further investigation into the precise dose-response effects on TCF/LEF transcriptional activity and target gene expression in various cancer models will be crucial for the clinical development of this compound and similar inhibitors.

References

NCB-0846: A Preclinical Inquiry into a Novel TNIK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals. Extensive preclinical studies have demonstrated its ability to abrogate cancer stemness and suppress tumor growth in various cancer models, primarily through the inhibition of the Wnt and TGF-β signaling pathways.[2][3] Despite promising preclinical activity, its progression to clinical trials appears to be limited, reportedly due to suboptimal pharmacokinetic properties.[4] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with this compound.

Discovery and Rationale

This compound was identified through a kinase-focused compound library screening for inhibitors of TNIK, a serine/threonine kinase that is a critical component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex in the canonical Wnt signaling pathway.[2] Constitutive activation of the Wnt pathway is a key driver in a majority of colorectal cancers (CRCs), making TNIK a rational therapeutic target.[2] The hydrochloride salt of this compound is water-soluble and suitable for oral administration.[2]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting TNIK, which in turn modulates two critical signaling pathways implicated in cancer progression: the Wnt/β-catenin pathway and the Transforming Growth Factor-β (TGF-β) pathway.

Inhibition of the Wnt/β-catenin Signaling Pathway

This compound binds to TNIK in an inactive conformation, which is crucial for its Wnt inhibitory activity.[2] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, a key downstream effector in the Wnt pathway.[5] This leads to the downregulation of Wnt target genes, such as AXIN2 and MYC, which are involved in cell proliferation and survival.[2][6]

// Node Definitions Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LRP5_6 [label="LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dishevelled [label="Dishevelled", fillcolor="#FBBC05", fontcolor="#202124"]; Destruction_Complex [label="Destruction Complex\n(APC, Axin, GSK3β)", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Catenin_P [label="p-β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Beta_Catenin_Nuc [label="β-catenin (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF4 [label="TCF4", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNIK [label="TNIK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NCB_0846 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wnt_Target_Genes [label="Wnt Target Genes\n(e.g., MYC, AXIN2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Wnt -> Frizzled; Wnt -> LRP5_6; Frizzled -> Dishevelled; Dishevelled -> Destruction_Complex [label="inhibition", fontcolor="#EA4335"]; Destruction_Complex -> Beta_Catenin; Beta_Catenin -> Beta_Catenin_P [label="phosphorylation", fontcolor="#202124"]; Beta_Catenin_P -> Proteasome; Destruction_Complex -> Beta_Catenin_P [style=dashed]; Beta_Catenin -> Beta_Catenin_Nuc; Beta_Catenin_Nuc -> TCF4; TCF4 -> Wnt_Target_Genes; TNIK -> TCF4 [label="phosphorylation", fontcolor="#202124"]; NCB_0846 -> TNIK [label="inhibition", fontcolor="#EA4335"]; Wnt_Target_Genes -> Proliferation; } // Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.

Inhibition of the TGF-β Signaling Pathway

This compound has also been shown to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[3][5] This leads to the suppression of the TGF-β receptor type-I (TGFBR1) gene.[3] The TGF-β pathway is involved in the epithelial-to-mesenchymal transition (EMT), a process that is critical for cancer metastasis.[3]

// Node Definitions TGFB [label="TGF-β Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β Receptor\n(TGFBR1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD2_3 [label="SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"]; pSMAD2_3 [label="p-SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD4 [label="SMAD4", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD_Complex [label="SMAD Complex\n(p-SMAD2/3 + SMAD4)", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD_Complex_Nuc [label="SMAD Complex (Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; EMT_Genes [label="EMT-related Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Epithelial-Mesenchymal\nTransition (EMT) &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; NCB_0846 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TGFB -> TGFBR; TGFBR -> SMAD2_3 [label="phosphorylation", fontcolor="#202124"]; SMAD2_3 -> pSMAD2_3; pSMAD2_3 -> SMAD_Complex; SMAD4 -> SMAD_Complex; SMAD_Complex -> SMAD_Complex_Nuc; SMAD_Complex_Nuc -> EMT_Genes; EMT_Genes -> Metastasis; NCB_0846 -> pSMAD2_3 [label="inhibition of\nphosphorylation &\nnuclear translocation", fontcolor="#EA4335"]; } // Caption: this compound inhibits the TGF-β signaling pathway.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data regarding its potency and efficacy.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
TNIK IC50 21 nMCell-free kinase assay[6]
HCT116 Cell Growth Inhibition ~6.8-fold higher than NCB-09702D cell culture[2]
HCT116 Colony Formation Inhibition ~20-fold higher than NCB-0970Soft agar (B569324) assay[6]

NCB-0970 is the diastereomer of this compound and serves as a negative control.

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models
Animal ModelTreatmentOutcomeReference
HCT116 Xenografts 40 or 80 mg/kg, oral, BID for 14 daysSignificant tumor growth suppression[7]
Apcmin/+ Mice 22.5, 45, or 90 mg/kg, oral, BID for 35 daysDose-dependent reduction in tumor multiplicity and dimensions[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used in the key preclinical studies of this compound.

TNIK Kinase Assay

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is used to measure the enzymatic activity of TNIK and the inhibitory effect of this compound.[8]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[8]

  • Protocol Outline:

    • Recombinant human TNIK enzyme is incubated with a substrate (e.g., recombinant human TCF4) and ATP in a kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[2][8]

    • This compound, at various concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed at room temperature.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[2]

Cell-Based Assays
  • Cell Viability Assay:

    • Cancer cells (e.g., HCT116) are seeded in 96-well plates.

    • After 24 hours, cells are treated with serial dilutions of this compound or a vehicle control (DMSO).

    • Cells are incubated for 72 hours.

    • Cell viability is assessed by measuring ATP levels using a commercially available kit (e.g., CellTiter-Glo®).[2]

  • Colony Formation Assay:

    • Cells are suspended in a top layer of soft agar and seeded on top of a base layer of soft agar in 6-well plates.

    • The medium containing this compound or vehicle is added on top of the agar and replaced every few days.

    • After 14 days, colonies are stained and counted.[2]

Animal Studies (Xenograft Models)
  • Cell Line-Derived Xenografts:

    • Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[7]

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally, typically twice daily (BID), at specified doses. The vehicle control is also administered orally.[7]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for further analysis (e.g., RT-PCR for Wnt target gene expression).[2]

  • Genetically Engineered Mouse Models:

    • Apcmin/+ mice, which spontaneously develop intestinal tumors, are used to model Wnt-driven tumorigenesis.[2]

    • Treatment with this compound or vehicle is initiated at a specific age.

    • At the end of the treatment period, the number and size of tumors in the small intestine and colon are quantified.[2]

// Node Definitions Cell_Culture [label="In Vitro Cell Culture\n(e.g., HCT116)", fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft [label="Subcutaneous Injection\ninto Immunodeficient Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth to\nPalpable Size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization of Mice\ninto Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Group [label="Treatment Group:\nOral this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Group [label="Control Group:\nOral Vehicle", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Monitoring [label="Regular Monitoring:\nTumor Volume & Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Study Endpoint:\nTumor Excision & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Xenograft; Xenograft -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment_Group; Randomization -> Control_Group; Treatment_Group -> Monitoring; Control_Group -> Monitoring; Monitoring -> Endpoint; } // Caption: General workflow for a cell line-derived xenograft study of this compound.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical name is cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The molecule consists of a quinazoline (B50416) core linked to a benzimidazole (B57391) moiety and a cyclohexanol (B46403) group.

Clinical Development Status

Despite the robust preclinical data, there is no evidence of this compound having entered clinical trials. Searches of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any studies for this compound. Some reports suggest that its clinical application has been hampered by poor pharmacokinetic properties and low in vivo activity, which may have prevented its advancement into human studies.[4]

Conclusion

This compound is a novel, orally active inhibitor of TNIK with potent anti-cancer activity in preclinical models of colorectal cancer. Its dual inhibition of the Wnt and TGF-β signaling pathways provides a strong rationale for its therapeutic potential. However, the lack of clinical development, likely due to unfavorable pharmacokinetic characteristics, highlights a common challenge in drug discovery and development. The comprehensive preclinical data presented in this guide serves as a valuable resource for researchers in the field of oncology and kinase inhibitor development, and may inform the design of future TNIK inhibitors with improved drug-like properties.

References

The Impact of NCB-0846 on Colorectal Cancer Stemness: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is a critical regulator of CSC self-renewal and proliferation, and its aberrant activation is a hallmark of the majority of colorectal cancers. Traf2- and Nck-interacting kinase (TNIK) has been identified as an essential downstream component of the Wnt signaling pathway, representing a promising therapeutic target. NCB-0846 is a novel, orally bioavailable small molecule inhibitor of TNIK that has demonstrated potent anti-tumor and anti-CSC activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on colorectal cancer stemness, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting the kinase activity of TNIK.[1] TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[2] In colorectal cancer cells with mutations in adenomatous polyposis coli (APC) or β-catenin (CTNNB1), the Wnt pathway is constitutively active, leading to the accumulation and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and maintain a stem-like state.[2]

TNIK is a crucial component of this transcriptional complex, where it interacts with both TCF4 and β-catenin.[3][4] The kinase activity of TNIK is essential for the full transcriptional activation of Wnt target genes.[4] this compound binds to the ATP-binding pocket of TNIK, inhibiting its kinase activity and thereby disrupting the TCF4/β-catenin transcriptional complex.[1][5] This leads to the downregulation of key Wnt target genes, such as AXIN2 and MYC, ultimately suppressing the cancer stem cell phenotype.[5]

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound has been evaluated against its primary target, TNIK, and various colorectal cancer cell lines.

Target/Cell LineAssay TypeIC50 ValueReference
TNIKCell-free kinase assay21 nM[5]
HCT-116Cell growth assay (CCK-8)0.09 µM[6]
HCT-116Cell growth assay0.4 µM[6]
Impact of this compound on Colorectal Cancer Stem Cell Properties

This compound has been shown to significantly reduce the characteristics associated with colorectal cancer stemness.

AssayCell Line(s)Effect of this compoundQuantitative DataReference
Sphere FormationHCT-116, DLD-1Inhibition of sphere-forming abilitySignificant reduction in the frequency of sphere-forming cells (P<0.001)[7]
Colony FormationHCT-116Inhibition of colony formation in soft agar~20-fold higher inhibitory activity compared to its inactive diastereomer[7]
CSC Marker ExpressionHCT-116Downregulation of CD44, CD133, and ALDH1Reduced proportion of cells with high expression of CD44, CD133, CD166, CD29, and EpCAM[5][7]
ALDH ActivityHCT-116Reduction in the population of cells with high ALDH activityFlow cytometry analysis showed a decrease in the ALDEFLUOR-positive population[7]
In Vivo Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated in mouse models of colorectal cancer.

Animal ModelTreatmentKey FindingsReference
Apcmin/+ MiceOral administration of this compoundDose-dependent reduction in the multiplicity and size of intestinal tumors[5]
HCT-116 XenograftsOral administration of this compoundSuppression of tumor growth[7]
Patient-Derived Xenografts (PDX)Oral administration of this compoundSuppression of tumor growth[7]

Experimental Protocols

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spheroids in non-adherent culture conditions.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, DLD-1)

  • DMEM/F12 medium

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • This compound

  • Ultra-low attachment plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture colorectal cancer cells to 70-80% confluency.

  • Harvest cells using trypsin-EDTA and wash with PBS.

  • Resuspend single cells in sphere-forming medium (DMEM/F12 supplemented with B27, EGF, and bFGF).[8]

  • Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

  • Treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days.

  • Count the number of spheres (colonospheres) with a diameter >50 µm under an inverted microscope.[8]

  • Calculate the sphere formation efficiency (SFE) as (number of spheres formed / number of cells seeded) x 100%.

Flow Cytometry for Cancer Stem Cell Markers

This protocol is for the detection and quantification of cells expressing specific surface markers associated with colorectal cancer stemness.

Materials:

  • Colorectal cancer cells treated with this compound or vehicle

  • Fluorochrome-conjugated antibodies against CSC markers (e.g., CD44, CD133)

  • ALDEFLUOR™ kit for measuring ALDH activity

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Harvest and wash the treated cells with PBS.

  • For surface marker staining, resuspend the cells in FACS buffer and incubate with fluorochrome-conjugated antibodies against CD44 and CD133 for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.

  • For ALDH activity, follow the manufacturer's protocol for the ALDEFLUOR™ kit. Briefly, incubate the cells with the ALDEFLUOR™ reagent with or without the specific inhibitor DEAB (diethylaminobenzaldehyde) to establish baseline fluorescence.

  • Analyze the stained cells using a flow cytometer.

  • Gate on the live cell population and quantify the percentage of cells positive for the respective markers or with high ALDH activity.

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating drug efficacy.

Materials:

  • Freshly obtained colorectal cancer patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • Surgical instruments

  • This compound formulation for oral gavage

Procedure:

  • Obtain fresh tumor tissue from consenting colorectal cancer patients.[9]

  • Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.

  • Resuspend the tumor fragments or cells in a mixture of media and Matrigel.[10]

  • Surgically implant the tumor suspension subcutaneously into the flanks of immunodeficient mice.[9]

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule.[10] The vehicle control group should receive the formulation without the drug.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).

Mandatory Visualizations

Wnt_Signaling_Pathway_Inhibition_by_NCB0846 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled Frizzled->DVL activates LRP5_6 LRP5/6 LRP5_6->DVL Axin Axin DVL->Axin inhibits Beta_Catenin_cyto β-catenin Axin->Beta_Catenin_cyto phosphorylates APC APC APC->Beta_Catenin_cyto GSK3b GSK3β GSK3b->Beta_Catenin_cyto Proteasome Proteasome Beta_Catenin_cyto->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF_LEF phosphorylates (activates) NCB0846 This compound NCB0846->TNIK inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental_Workflow_Sphere_Formation_Assay start Start: Colorectal Cancer Cell Culture harvest Harvest and Prepare Single-Cell Suspension start->harvest seed Seed Cells in Ultra-Low Attachment Plates harvest->seed treat Treat with this compound or Vehicle (DMSO) seed->treat incubate Incubate for 7-10 Days treat->incubate image Image and Count Spheres (>50 µm diameter) incubate->image analyze Calculate Sphere Formation Efficiency (SFE) image->analyze end End: Comparative Analysis of SFE analyze->end

Caption: Workflow for the sphere formation assay to assess CSC self-renewal.

logical_relationship_NCB0846_action NCB0846 This compound inhibit_TNIK Inhibition of TNIK Kinase Activity NCB0846->inhibit_TNIK disrupt_Wnt Disruption of TCF4/β-catenin Transcriptional Complex inhibit_TNIK->disrupt_Wnt downregulate_genes Downregulation of Wnt Target Genes disrupt_Wnt->downregulate_genes reduce_stemness Reduction in Colorectal Cancer Stemness Properties downregulate_genes->reduce_stemness suppress_tumor Suppression of Tumor Growth reduce_stemness->suppress_tumor

Caption: Logical flow of this compound's anti-CSC mechanism.

References

NCB-0846: A Technical Guide to a Novel Wnt/TNIK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of NCB-0846, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). This document details its biological activities, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound, with the formal name cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol, is a small molecule inhibitor of TNIK.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1792999-26-8[1]
Molecular Formula C₂₁H₂₁N₅O₂[1]
Molecular Weight 375.4 g/mol [1]
SMILES O--INVALID-LINK--CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC=C(N=CN5)C5=C4)N=C3[1]
InChI InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)/t15-,16+[1]
Solubility DMSO: 5 mg/mL, DMF: 1 mg/mL[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Biological Activity and Mechanism of Action

This compound is an orally active and selective inhibitor of TNIK with an IC₅₀ of 21 nM.[3][4][5] TNIK is a key regulator in the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. By binding to the ATP-binding pocket of TNIK in an inactive conformation, this compound inhibits its kinase activity.[3][6] This leads to the suppression of TCF4 phosphorylation and subsequent downregulation of Wnt target genes such as AXIN2, MYC, and CCND1.[3][5]

Furthermore, this compound has been shown to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[3][7] This dual inhibition of Wnt and TGF-β pathways contributes to its potent anti-tumor and anti-cancer stem cell (CSC) activities.[5]

Signaling Pathway Diagram

NCB0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_tgf TGF-β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex DVL->DestructionComplex Inhibits GSK3B GSK3β GSK3B->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex BetaCatenin β-catenin TCF4 TCF4 BetaCatenin->TCF4 Co-activates WntTargetGenes Wnt Target Genes (AXIN2, MYC, CCND1) TCF4->WntTargetGenes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates NCB0846_Wnt This compound NCB0846_Wnt->TNIK Inhibits DestructionComplex->BetaCatenin Phosphorylates for degradation TGFB TGF-β Ligand TGFBR TGF-β Receptor TGFB->TGFBR SMAD2_3 SMAD2/3 TGFBR->SMAD2_3 Phosphorylates SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex TGFBTargetGenes TGF-β Target Genes SMAD_complex->TGFBTargetGenes Activates Transcription NCB0846_TGF This compound NCB0846_TGF->SMAD2_3 Inhibits Phosphorylation

Caption: this compound inhibits Wnt and TGF-β signaling pathways.

In Vitro and In Vivo Activity

This compound demonstrates significant anti-cancer activity in both in vitro and in vivo models.

Kinase Inhibitory Profile
KinaseIC₅₀ / % InhibitionReference
TNIK 21 nM[3][4][5]
FLT3>80% at 100 nM[1]
JAK3>80% at 100 nM[1]
PDGFRα>80% at 100 nM[1]
TrkA>80% at 100 nM[1]
Cdk2/CycA2>80% at 100 nM[1]
HGK>80% at 100 nM[1]
Cellular Activity
Cell LineAssayActivityReference
HCT1162D Cell GrowthIC₅₀ value is 6.8-fold lower than its diastereomer.[3]
HCT116Soft-Agar Colony Formation~20-fold higher inhibitory activity than its diastereomer.[3]
HCT116, DLD-1Sphere FormationReduces the frequency of sphere-forming cells.[3]
HCT116ApoptosisInduces an increase in the sub-G1 cell population and cleavage of PARP-1.[3]
A549Epithelial-Mesenchymal Transition (EMT)Inhibits TGF-β1-induced EMT.[8]
In Vivo Efficacy
ModelCell LineTreatmentOutcomeReference
Mouse XenograftHCT11640 or 80 mg/kg, oral, BIDSuppresses tumor growth.[9]
Mouse XenograftHCT11690 or 150 mg/kg, single oral doseReduces expression of Wnt-target genes (AXIN2, MYC, CCND1).[3]
Apcmin/+ Mice-Oral administrationReduces multiplicity and dimensions of intestinal tumors.[5]

Experimental Protocols

TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory effect of this compound on TNIK kinase activity.

Materials:

  • TNIK enzyme

  • TNIK Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 2.5 mM MnCl₂; 50 μM DTT.[1]

  • Substrate (e.g., myelin basic protein)

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a reaction mixture containing TNIK enzyme in TNIK Kinase Buffer.

  • Add 2 µl of varying concentrations of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of the TNIK enzyme solution to each well.

  • Add 2 µl of a substrate/ATP mix to initiate the reaction.[1]

  • Incubate at room temperature for 60 minutes.[1]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[1]

  • Incubate at room temperature for 40 minutes.[1]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Incubate at room temperature for 30 minutes.[1]

  • Record luminescence using a plate reader. The signal positively correlates with kinase activity.[1]

HCT116 Cell Viability Assay (CellTiter-Glo®)

Materials:

  • HCT116 cells

  • Growth medium: McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[10]

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.[3]

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Soft-Agar Colony Formation Assay

Materials:

  • HCT116 cells

  • Growth medium

  • Agar (B569324)

  • This compound

  • 6-well plates

Procedure:

  • Prepare a base layer of 0.5% agar in growth medium in each well of a 6-well plate and allow it to solidify.[3]

  • Resuspend 1.5 x 10⁴ HCT116 cells in 1 ml of 0.33% agar in growth medium.[3]

  • Layer the cell-agar suspension on top of the base layer.

  • Cover the top agar layer with culture medium containing this compound (e.g., 1 µM) or DMSO.[3][4]

  • Incubate for 14 days, changing the medium with the respective treatment every 3-4 days.[3][4]

  • Stain the colonies with crystal violet and count them.

Mouse Xenograft Model

Materials:

  • BALB/c nude mice (female, 9 weeks old).[9]

  • HCT116 cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., DMSO/polyethylene glycol #400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v)).[9]

Procedure:

  • Harvest HCT116 cells and resuspend them in a 1:1 mixture of medium and Matrigel.

  • Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.[9]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment and control groups.[4]

  • Administer this compound (e.g., 40 or 80 mg/kg) or vehicle solution orally, twice daily (BID), for 14 days.[9]

  • Measure tumor volume and body weight throughout the study.

  • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot or RT-PCR).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Kinase_Assay TNIK Kinase Assay (IC₅₀ Determination) Cell_Viability Cell Viability Assay (e.g., HCT116) Kinase_Assay->Cell_Viability Confirm cellular activity Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Assess long-term effects Western_Blot_vitro Western Blot (p-TNIK, Wnt targets) Colony_Formation->Western_Blot_vitro Investigate mechanism Xenograft HCT116 Xenograft Model in Nude Mice Western_Blot_vitro->Xenograft Rationale for in vivo testing Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Measurement Tumor Volume & Body Weight Monitoring Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Excision) Tumor_Measurement->PD_Analysis

References

Unveiling the Off-Target Profile of NCB-0846: A Technical Guide to its Inhibitory Effects on Non-TNIK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory effects of NCB-0846, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK), on a panel of other kinases. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential polypharmacology of this compound. Herein, we present a comprehensive summary of its off-target activities, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways.

Executive Summary

This compound is a well-characterized inhibitor of TNIK with an IC50 of 21 nM.[1] While demonstrating a degree of selectivity, comprehensive kinase profiling has revealed significant inhibitory activity against several other kinases at a concentration of 100 nM. This guide details these off-target effects, providing crucial information for the design and interpretation of studies utilizing this compound and for the future development of more selective TNIK inhibitors.

Off-Target Kinase Inhibition Profile of this compound

Kinome-wide screening has been instrumental in elucidating the selectivity profile of this compound. While the primary target is TNIK, the compound exhibits significant inhibition of several other kinases. A diastereomer, NCB-0970, which shows markedly reduced activity against TNIK, serves as a valuable negative control, displaying a similar off-target inhibition profile.

Quantitative Analysis of Off-Target Inhibition
Kinase TargetFamilyPercent Inhibition at 100 nM
FLT3 (Fms-like tyrosine kinase 3)Receptor Tyrosine Kinase> 80%
JAK3 (Janus kinase 3)Tyrosine Kinase> 80%
PDGFRα (Platelet-derived growth factor receptor alpha)Receptor Tyrosine Kinase> 80%
TrkA (Tropomyosin receptor kinase A)Receptor Tyrosine Kinase> 80%
Cdk2/CycA2 (Cyclin-dependent kinase 2/Cyclin A2)Serine/Threonine Kinase> 80%
HGK (HPK/GCK-like kinase; also known as MAP4K4)Serine/Threonine Kinase> 80%
MINK1 (Misshapen-like kinase 1)Serine/Threonine KinaseMentioned as a potential off-target
MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4)Serine/Threonine KinaseMentioned as a potential off-target
CDK9 (Cyclin-dependent kinase 9)Serine/Threonine KinaseIdentified as a key off-target

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the characterization of this compound's kinase inhibitory activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase.

Objective: To quantify the inhibition of kinase activity by this compound.

Materials:

  • Purified recombinant kinase (e.g., FLT3, JAK3, etc.)

  • Specific peptide or protein substrate for the kinase

  • This compound (and control compounds) dissolved in DMSO

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP solution (at a concentration near the Kₘ for each kinase)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all assays (typically ≤1%).

  • Reaction Setup: In a microtiter plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution containing the radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Spot a portion of the reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of this compound to the vehicle control. Determine IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on a specific kinase signaling pathway within a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of a downstream target of a specific kinase in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., HCT116, HEK293)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Stimulating ligand (if required to activate the kinase, e.g., growth factors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream target)

  • Secondary antibodies (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Kinase Activation: If necessary, stimulate the cells with the appropriate ligand for a short period to activate the target kinase pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated downstream target.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total downstream target protein to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Determine the effect of this compound on the phosphorylation of the downstream target.

Visualization of Affected Signaling Pathways

To provide a clearer understanding of the potential biological consequences of this compound's off-target effects, the following diagrams illustrate the core signaling pathways of the inhibited kinases.

FLT3 Signaling Pathway

FLT3_Signaling cluster_NCB0846 This compound Inhibition FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Binds and activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation NCB0846 This compound NCB0846->FLT3

Caption: FLT3 signaling pathway and the inhibitory point of this compound.

JAK3 Signaling Pathway

JAK3_Signaling cluster_NCB0846 This compound Inhibition Cytokine Cytokine (e.g., IL-2, IL-4) CytokineReceptor Cytokine Receptor (γc chain) Cytokine->CytokineReceptor Binds JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT (e.g., STAT5) JAK3->STAT Phosphorylates STAT->STAT GeneExpression Gene Expression (Immune response) STAT->GeneExpression Translocates to nucleus NCB0846 This compound NCB0846->JAK3

Caption: JAK3 signaling pathway and the inhibitory point of this compound.

PDGFRα Signaling Pathway

PDGFRa_Signaling cluster_NCB0846 This compound Inhibition PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFRa->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway PDGFRa->PI3K_AKT PLCG PLCγ PDGFRa->PLCG CellProliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT->CellProliferation PLCG->CellProliferation NCB0846 This compound NCB0846->PDGFRa

Caption: PDGFRα signaling pathway and the inhibitory point of this compound.

TrkA Signaling Pathway

TrkA_Signaling cluster_NCB0846 This compound Inhibition NGF NGF TrkA TrkA NGF->TrkA Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TrkA->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT NeuronalSurvival Neuronal Survival & Differentiation RAS_RAF_MEK_ERK->NeuronalSurvival PI3K_AKT->NeuronalSurvival NCB0846 This compound NCB0846->TrkA

Caption: TrkA signaling pathway and the inhibitory point of this compound.

Cdk2/Cyclin A2 in Cell Cycle Regulation

Cdk2_CyclinA2_CellCycle cluster_NCB0846 This compound Inhibition G1_S_Transition G1/S Transition Cdk2_CycE Cdk2/Cyclin E G1_S_Transition->Cdk2_CycE Activates S_Phase S Phase Cdk2_CycA2 Cdk2/Cyclin A2 S_Phase->Cdk2_CycA2 Activates Cdk2_CycE->S_Phase Promotes entry DNA_Replication DNA Replication Cdk2_CycA2->DNA_Replication Promotes NCB0846 This compound NCB0846->Cdk2_CycA2

Caption: Role of Cdk2/Cyclin A2 in the cell cycle and the inhibitory point of this compound.

HGK (MAP4K4) Signaling Pathway

HGK_Signaling cluster_NCB0846 This compound Inhibition Stress_Signal Stress Signal (e.g., TNF-α) HGK HGK (MAP4K4) Stress_Signal->HGK Activates MAP3K MAP3K (e.g., MEKK1) HGK->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis_Inflammation Apoptosis/ Inflammation JNK->Apoptosis_Inflammation NCB0846 This compound NCB0846->HGK

Caption: HGK (MAP4K4) signaling pathway and the inhibitory point of this compound.

Conclusion

This compound, while a potent inhibitor of TNIK, demonstrates significant off-target activity against a range of other kinases. This polypharmacology is a critical consideration for its use as a research tool and for the development of future TNIK-targeted therapies. The data and protocols presented in this guide are intended to provide researchers with a comprehensive understanding of this compound's inhibitory profile, enabling more informed experimental design and data interpretation. Further investigation into the precise inhibitory constants (IC50 or Ki values) for these off-target kinases is warranted to fully quantify the selectivity of this compound.

References

NCB-0846: A Technical Guide to its Anti-Tumor Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCB-0846 is a novel, orally available small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a critical component of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a compelling target for therapeutic intervention.[1][3] this compound has demonstrated potent anti-tumor and anti-cancer stem cell (CSC) activities by modulating key signaling pathways implicated in tumorigenesis and metastasis.[4][5] This document provides a comprehensive overview of the pre-clinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of TNIK, a serine/threonine kinase that acts as a crucial regulator of the T-cell factor 4 (TCF4) and β-catenin transcriptional complex.[1] X-ray co-crystal structure analysis reveals that this compound binds to an inactive conformation of TNIK, which is essential for its Wnt inhibitory function.[1][3] By inhibiting TNIK, this compound disrupts the downstream signaling cascade of the Wnt pathway, leading to a reduction in the expression of Wnt target genes such as AXIN2 and MYC.[2][4]

Furthermore, this compound has been shown to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[6][7] The epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, is also inhibited by this compound through the suppression of TGF-β signaling.[7]

Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway is aberrantly activated in a majority of colorectal cancers, often due to mutations in genes like APC or CTNNB1.[1][8] this compound effectively blocks this pathway at the level of TNIK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF4_beta_catenin TCF4 / β-catenin Complex beta_catenin->TCF4_beta_catenin Translocates and Binds TNIK TNIK TNIK->TCF4_beta_catenin Co-activates NCB_0846 This compound NCB_0846->TNIK Inhibits Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4_beta_catenin->Wnt_Target_Genes Promotes Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR1_2 TGF-β Receptors (TGFBR1/2) TGFB->TGFBR1_2 Binds and Activates SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex Binds with SMAD4 SMAD4 SMAD4 SMAD4->SMAD_Complex NCB_0846 This compound NCB_0846->SMAD2_3 Inhibits Phosphorylation and Nuclear Translocation Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Regulates G Start Start Prepare_Reagents Prepare Reagents: - Recombinant TNIK - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate TNIK, Substrate, ATP, and this compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Substrate Phosphorylation Stop_Reaction->Quantify Analyze Analyze Data and Calculate IC50 Quantify->Analyze End End Analyze->End G Start Start Implant_Cells Subcutaneous Implantation of HCT116 Cells into Nude Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Reach Predetermined Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Administer_Drug Daily Oral Gavage: - this compound - Vehicle Control Randomize->Administer_Drug Monitor Monitor Tumor Volume and Body Weight Administer_Drug->Monitor Endpoint Endpoint Analysis: - Excise Tumors - Gene/Protein Expression Monitor->Endpoint End End Endpoint->End

References

The Role of NCB-0846 in Epithelial-Mesenchymal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the acquisition of therapeutic resistance. A key signaling nexus involved in EMT is the Wnt/β-catenin pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. NCB-0846, a potent and orally bioavailable small-molecule inhibitor, has emerged as a significant modulator of this pathway through its targeted inhibition of Traf2- and Nck-interacting kinase (TNIK). This technical guide provides an in-depth analysis of this compound's mechanism of action in the context of EMT, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction to this compound and its Target: TNIK

This compound is a novel kinase inhibitor that primarily targets Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase family.[1][2] TNIK functions as a critical downstream component of the Wnt/β-catenin signaling pathway, where it acts as a coactivator for the T-cell factor 4 (TCF4)/β-catenin transcriptional complex.[2][3] By binding to TNIK in an inactive conformation, this compound effectively abrogates this interaction, leading to the suppression of Wnt target gene expression.[3][4] This inhibitory action has profound implications for cancer cells that are dependent on aberrant Wnt signaling for their growth and survival. Moreover, recent studies have elucidated a broader role for this compound in modulating other signaling pathways integral to EMT, most notably the Transforming Growth Factor-β (TGF-β) pathway.[5][6]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget/Cell LineValueReference(s)
IC50 TNIK (cell-free assay)21 nM[1][5]
HCT116 cell growth (72h)~0.5 µM[1]
Inhibition of TCF4 Phosphorylation 0.1-0.3 µM (partial)[1][5]
3 µM (complete)[1][5]
Inhibition of Colony Formation HCT116 in soft agar (B569324)~20-fold higher than growth inhibition[5]

Table 2: Modulation of EMT and Wnt Pathway Markers by this compound

Marker TypeMarkerEffectCell Line(s)Reference(s)
Mesenchymal Markers VimentinReduced expressionA549, H2228, HCT116, DLD-1[1][6]
N-cadherinReduced expressionA549, H2228[6]
SlugReduced expressionHCT116, DLD-1[1]
SnailReduced expressionHCT116, DLD-1[1]
TwistReduced expressionHCT116, DLD-1[1]
Epithelial Marker E-cadherinUpregulated expressionA549, H2228[6]
Wnt Target Genes AXIN2Reduced expressionHCT116, DLD-1[3]
MYCReduced expressionHCT116, DLD-1[3]
CCND1 (Cyclin D1)No significant change in some studiesHCT116, DLD-1[3]
TGF-β Pathway pSMAD2/3Reduced phosphorylation & nuclear translocationA549, H2228[5][7]
TGFBR1Downregulated mRNA levelsA549[6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeDosage and AdministrationOutcomeReference(s)
Apcmin/+ miceIntestinal tumorigenesis22.5, 45, 90 mg/kg, oral, BID for 35 daysDose-dependent reduction in tumor multiplicity and size[3]
HCT116 xenografts in immunodeficient miceColorectal cancer40 or 80 mg/kg, oral, BID for 14 daysSuppression of tumor growth[8]
Patient-derived xenografts (PDX)Colorectal cancerOral administrationSignificant suppression of tumor growth[3][4]
A549 cells in immunodeficient mice (tail vein injection)Lung cancer metastasisNot specifiedAbolished lung metastasis[7]

Signaling Pathways Modulated by this compound

Inhibition of the Wnt/β-catenin Signaling Pathway

This compound's primary mechanism of action involves the direct inhibition of TNIK, a kinase that phosphorylates TCF4, a key transcription factor in the Wnt pathway. This phosphorylation is essential for the recruitment of β-catenin and the subsequent activation of Wnt target genes that drive proliferation and maintain a stem-cell-like state. By inhibiting TNIK, this compound effectively blocks this transcriptional activation.

Wnt_Pathway_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin | GSK3b GSK-3β beta_catenin β-catenin APC_Axin->beta_catenin P beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocation Degradation Degradation beta_catenin->Degradation TCF4 TCF4 beta_catenin_nucleus->TCF4 Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 P NCB0846 This compound NCB0846->TNIK |

This compound inhibits the Wnt/β-catenin pathway by targeting TNIK.
Suppression of the TGF-β Signaling Pathway and EMT

This compound also exerts significant control over the TGF-β signaling pathway, a potent inducer of EMT.[6] It has been shown to inhibit the phosphorylation and subsequent nuclear translocation of SMAD2/3, key mediators of TGF-β signaling.[5][7] Furthermore, this compound can downregulate the expression of the TGF-β receptor type-I (TGFBR1) at the mRNA level.[6][7] This dual-level inhibition effectively blocks the downstream cascade that leads to the expression of mesenchymal markers and the adoption of a migratory and invasive phenotype.

TGFb_Pathway_Inhibition TGFb TGF-β TGFBR1_2 TGF-β Receptor I/II TGFb->TGFBR1_2 SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 P pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex EMT_TFs EMT Transcription Factors (Snail, Slug, Twist) SMAD_complex->EMT_TFs Transcription Mesenchymal_Genes Mesenchymal Genes (Vimentin, N-cadherin) EMT_TFs->Mesenchymal_Genes Activation Epithelial_Genes Epithelial Genes (E-cadherin) EMT_TFs->Epithelial_Genes | NCB0846 This compound NCB0846->TGFBR1_2 Downregulates mRNA NCB0846->pSMAD2_3 Inhibits Phosphorylation & Nuclear Translocation

This compound suppresses TGF-β-induced EMT via dual mechanisms.

Detailed Experimental Protocols

The following protocols are composite methodologies based on published studies involving this compound.[1][3][6][9]

Cell Culture and Reagents
  • Cell Lines: Human colorectal carcinoma (HCT116, DLD-1) and non-small cell lung carcinoma (A549, H2228) cell lines are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-20 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the culture medium.

Immunoblotting for EMT Marker Expression

Immunoblotting_Workflow A Cell Treatment with This compound (e.g., 1-3 µM, 24-48h) B Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% non-fat milk or BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-Vimentin, E-cadherin, pSMAD2/3) Overnight at 4°C F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Workflow for analyzing protein expression via immunoblotting.
  • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or DMSO (vehicle control) for 24-48 hours. For TGF-β induction, cells are often serum-starved for 24 hours and then treated with TGF-β1 (e.g., 5 ng/mL) with or without this compound.[9]

  • Lysis and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against Vimentin, E-cadherin, N-cadherin, pSMAD2/3, total SMAD2/3, γ-tubulin as a loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Soft Agar Colony Formation Assay
  • Base Layer: Prepare a base layer of 0.6-0.7% agar in complete medium in 6-well plates.

  • Cell Layer: Suspend HCT116 cells (e.g., 5,000 cells/well) in 0.3-0.35% agar in complete medium and overlay on the base layer.[10]

  • Treatment: After the top layer solidifies, add complete medium containing DMSO, this compound (e.g., 1 µM), or an inactive control compound to each well.

  • Incubation: Incubate at 37°C in a humidified incubator for 14-21 days, replenishing the medium with treatments twice a week.[1][10]

  • Staining and Counting: Stain colonies with 0.005% crystal violet and count colonies containing >50 cells.

In Vivo Xenograft Studies

Xenograft_Study_Workflow A Subcutaneous injection of cancer cells (e.g., 5x10^6 HCT116 cells in Matrigel) into immunodeficient mice B Tumor growth to palpable size (e.g., ~80 mm³) A->B C Randomization of mice into treatment groups B->C D Oral gavage administration of This compound (e.g., 40-80 mg/kg, BID) or vehicle C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice and tumor excision for pharmacodynamic analysis (e.g., qRT-PCR, IHC) E->F

General workflow for in vivo xenograft studies with this compound.
  • Animal Model: 9-week-old female BALB/c nude mice are commonly used.[11]

  • Cell Implantation: Subcutaneously inject 5 million HCT116 cells suspended in medium containing 25% Matrigel into the flanks of the mice.[8]

  • Treatment Initiation: When tumors reach a volume of approximately 80 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control daily by oral gavage, often in a bis in die (BID) schedule for 14 days.[8] The hydrochloride salt of this compound is water-soluble; other formulations may involve suspension in DMSO/polyethylene glycol #400/cyclodextrin solution.[3][8]

  • Monitoring and Analysis: Monitor tumor volume and mouse body weight regularly. At the end of the study, excise tumors for pharmacodynamic analysis, such as qRT-PCR for Wnt target genes or immunohistochemistry for EMT markers.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the EMT process through a dual mechanism involving the inhibition of both the Wnt/β-catenin and TGF-β signaling pathways. Its ability to suppress cancer stem cell properties and inhibit tumor growth in preclinical models highlights its potential for clinical development, particularly for Wnt-driven malignancies like colorectal cancer. Future research should focus on further elucidating the off-target effects of this compound, identifying predictive biomarkers for patient stratification, and exploring combination therapies to overcome potential resistance mechanisms. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon these promising findings.

References

An In-depth Technical Guide to the Binding Mode of NCB-0846 with the TNIK Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular interactions, quantitative inhibitory data, and experimental methodologies related to the binding of NCB-0846, a potent small-molecule inhibitor, to the TRAF2- and NCK-Interacting Kinase (TNIK).

Executive Summary

TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulatory component in the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, particularly colorectal cancer, making TNIK a compelling therapeutic target.[3][4][5] this compound is a first-in-class, orally available small-molecule inhibitor of TNIK.[1][2][6] Groundbreaking structural studies have revealed that this compound uniquely binds to an inactive conformation of the TNIK kinase domain.[1][2][7] This specific binding mode is crucial for its potent anti-Wnt signaling activity and subsequent abrogation of colorectal cancer stemness.[1][2][8] This guide synthesizes the structural basis of this interaction, presents key quantitative data, and details the experimental protocols used to elucidate this mechanism.

The Structural Basis of this compound Binding to TNIK

The therapeutic efficacy of this compound is intrinsically linked to its unique mode of interaction with the TNIK kinase domain. X-ray co-crystal structure analysis (PDB ID: 5D7A) has been instrumental in revealing the atomic-level details of this binding.[9][10]

Key Finding: this compound binds to and stabilizes TNIK in an inactive conformation .[1][2][11][12] This is a critical distinction, as other potent TNIK inhibitors that bind to the active conformation have been shown to lack significant anti-Wnt signaling effects.[1][7][13] The stabilization of the inactive state appears to be essential for disrupting the downstream functions of TNIK in the Wnt pathway.[1][2]

The crystal structure shows that this compound occupies the ATP-binding site of the TNIK kinase domain.[1][14] The binding is stereospecific, as evidenced by the 13-fold lower inhibitory activity of its diastereomer, NCB-0970.[1][7] This stereospecificity is attributed to interactions involving the terminal hydroxyl group of this compound.[7]

A comparative analysis with another compound (Compound 9), which binds to the active conformation, highlights the structural changes induced by this compound.[1][7] The this compound-bound structure resembles the open, inactive state of the apo-enzyme, whereas the Compound 9-bound structure is in a closed, active conformation.[7]

cluster_0 This compound Binding Mechanism NCB0846 This compound TNIK_Inactive TNIK Kinase Domain (Inactive Conformation) NCB0846->TNIK_Inactive Binds & Stabilizes Inhibition Kinase Activity Blocked (Anti-Wnt Effect) TNIK_Inactive->Inhibition Leads to TNIK_Active TNIK Kinase Domain (Active Conformation) Phosphorylation Substrate Phosphorylation (Wnt Pathway Activation) TNIK_Active->Phosphorylation ATP ATP ATP->TNIK_Active Binds to

Caption: Logical flow of this compound binding to the inactive conformation of TNIK.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Parameter Molecule Value Assay Type Significance Reference
IC₅₀ This compound21 nMCell-free TNIK enzyme assayHigh potency against target kinase.[1][6][11][12]
IC₅₀ NCB-0970272 nMCell-free TNIK enzyme assayDemonstrates stereospecificity of binding.[1]
Kinase Selectivity This compound>80% inhibition at 100 nMKinase panel screeningSelective, but shows off-target activity at higher concentrations.[1][11][15]
TCF4 Phosphorylation This compound0.1-0.3 µMIn-vitro phosphorylation assayInduces mobility shift, indicating partial inhibition.[1][11][12]
TCF4 Phosphorylation This compound3 µMIn-vitro phosphorylation assayComplete inhibition of substrate phosphorylation.[1][11][12][15]

Other inhibited kinases include FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[1][11][12][15]

TNIK Signaling Pathway and Point of Intervention

TNIK functions as a crucial activator of Wnt signaling.[16] In the nucleus, it forms a complex with T-cell factor 4 (TCF4) and β-catenin.[1][5][16] TNIK then phosphorylates TCF4, an event that is essential for the transcriptional activation of Wnt target genes such as MYC and AXIN2.[16][17] These genes drive cell proliferation and maintain cancer stem cell populations.[3][4] this compound intervenes by directly inhibiting the kinase activity of TNIK, thus preventing TCF4 phosphorylation and blocking the entire downstream cascade.[1][14]

Wnt_Signaling_Pathway cluster_pathway Canonical Wnt Signaling Pathway cluster_nucleus Wnt Wnt Ligand FZD_LRP Frizzled/LRP5/6 Receptors Wnt->FZD_LRP Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) FZD_LRP->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF4_BetaCatenin TCF4 / β-catenin Complex TNIK TNIK TCF4_BetaCatenin->TNIK WntTargetGenes Wnt Target Genes (MYC, AXIN2, etc.) TCF4_BetaCatenin->WntTargetGenes Activates Transcription TNIK->TCF4_BetaCatenin Phosphorylates TCF4 NCB0846 This compound NCB0846->TNIK INHIBITS

Caption: this compound inhibits TNIK within the nucleus, blocking Wnt signaling.

Experimental Protocols

The characterization of this compound's binding and activity relies on several key experimental methodologies.

In-Vitro TNIK Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified TNIK.

  • Objective: To determine the IC₅₀ value of an inhibitor against TNIK.

  • Methodology (Luminescent-based, e.g., ADP-Glo™):

    • Reagent Preparation: Recombinant human TNIK protein, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, and the test inhibitor (this compound) are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18]

    • Reaction Setup: The assay is performed in a 384-well plate.[18] A mixture of TNIK enzyme and the substrate is added to wells containing serial dilutions of this compound or DMSO as a vehicle control.

    • Initiation: The kinase reaction is initiated by adding a solution of ATP (e.g., final concentration of 10-25µM).[18]

    • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes).[18][19]

    • Detection:

      • The ADP-Glo™ Reagent is added to the wells to terminate the kinase reaction and deplete the remaining ATP.[18]

      • After a 40-minute incubation, the Kinase Detection Reagent is added. This reagent converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction.[18]

    • Data Acquisition: The luminescent signal, which is directly proportional to the amount of ADP produced and thus to kinase activity, is measured using a microplate reader.[18]

    • Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter curve.[1]

cluster_workflow Workflow: In-Vitro Kinase Assay (Luminescent) A 1. Prepare Reagents (TNIK, Substrate, this compound) B 2. Add TNIK, Substrate & This compound to 384-well plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F 6. Incubate (40 min at RT) E->F G 7. Add Kinase Detection Reagent (Convert ADP to light) F->G H 8. Incubate (30 min at RT) G->H I 9. Measure Luminescence H->I J 10. Calculate IC50 I->J

Caption: Standard workflow for a luminescent-based TNIK kinase inhibition assay.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of this compound in complex with the TNIK kinase domain.

  • Methodology:

    • Protein Expression and Purification: The kinase domain of human TNIK is expressed, for example, using a baculovirus expression system.[10] The protein is then purified to homogeneity.

    • Crystallization: The purified TNIK kinase domain is co-crystallized with a molar excess of this compound.

    • Data Collection: The resulting crystals are subjected to X-ray diffraction.

    • Structure Determination: The diffraction data is processed to solve the crystal structure, revealing the precise binding orientation of this compound within the ATP-binding pocket. The structure for this compound-bound TNIK was determined at a resolution of 2.90 Å.[10]

Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)
  • Objective: To measure the functional effect of this compound on Wnt pathway transcriptional activity in living cells.

  • Methodology:

    • Cell Lines: Human cell lines with active Wnt signaling, such as HCT116 (CTNNB1 mutation) or DLD-1 (APC mutation), are used.[1]

    • Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. A second plasmid expressing Renilla luciferase is often co-transfected for normalization.

    • Treatment: After transfection, cells are treated with various concentrations of this compound or DMSO for a specified period (e.g., 48 hours).

    • Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

    • Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A decrease in this ratio indicates inhibition of Wnt-dependent transcription.[1]

Immunoblotting for Phospho-protein Analysis
  • Objective: To visually confirm the inhibition of TNIK auto-phosphorylation and substrate phosphorylation in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: HCT116 cells are cultured and treated with DMSO (vehicle), 1 µM this compound, or its inactive diastereomer for a set time (e.g., 4 or 24 hours).[1]

    • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined to ensure equal loading.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated TNIK (p-TNIK), total TNIK, and a loading control (e.g., γ-tubulin).[1]

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. A reduction in the p-TNIK signal relative to total TNIK indicates successful target inhibition.[1]

Conclusion

The binding of this compound to the TNIK kinase domain is a paradigm of targeted cancer therapy. Its efficacy stems not just from potent enzyme inhibition but from a highly specific mechanism: the stabilization of an inactive kinase conformation.[1][2][7] This unique binding mode is directly responsible for its ability to shut down the oncogenic Wnt signaling pathway, providing a strong rationale for its continued development as a therapeutic agent for Wnt-dependent cancers.[1][8] The experimental protocols detailed herein provide a robust framework for identifying and characterizing future inhibitors that may leverage this same mechanism of action.

References

NCB-0846: A Potent Inhibitor of the Wnt Signaling Pathway and its Downstream Targets AXIN2 and MYC

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell maintenance.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[3][4][5] NCB-0846 has emerged as a novel, orally available small-molecule inhibitor that effectively targets this pathway.[1][4][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its influence on the downstream Wnt target genes AXIN2 and MYC, and detailed experimental methodologies for assessing its activity.

Mechanism of Action: this compound functions as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a pivotal role in the Wnt signaling cascade.[1][3][5][6] TNIK acts as a crucial transcriptional co-regulator for the T-cell factor 4 (TCF4)/β-catenin complex, which is the ultimate effector of the canonical Wnt pathway.[1][4] X-ray co-crystal structure analysis has revealed that this compound binds to TNIK in an inactive conformation, which is essential for its Wnt inhibitory effects.[1][4][5] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby abrogating the transcription of Wnt target genes.[6][7]

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: Canonical Wnt Signaling Pathway and this compound's Point of Inhibition.

Influence on Downstream Wnt Target Genes: AXIN2 and MYC

This compound has been demonstrated to significantly reduce the expression of key downstream Wnt target genes, including AXIN2 and MYC, at both the messenger RNA (mRNA) and protein levels.[4][6] AXIN2 is a negative feedback regulator of the Wnt pathway, and its expression is a reliable indicator of pathway activation. MYC is a potent proto-oncogene that drives cell proliferation. The downregulation of these genes underscores the therapeutic potential of this compound in Wnt-driven cancers.

Quantitative Data Summary:

The following tables summarize the quantitative effects of this compound on TNIK activity and the expression of AXIN2 and MYC in various cancer cell lines and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
TNIK IC50 21 nMCell-free assay[6]
TCF4 Phosphorylation Inhibition Complete at 3 µMIn vitro kinase assay[6]
HCT116 Cell Growth IC50 0.09 µMHCT116 colorectal cancer cells[8]
MYC Gene Expression Significant reduction at 3 µMSynovial sarcoma cell lines[9]

Table 2: In Vivo Efficacy of this compound on Wnt Target Gene Expression

ModelTreatmentGeneExpression ChangeReference
HCT116 Xenografts 90 mg/kg this compoundAXIN2Reduced[3][4]
MYCReduced[3][4]
150 mg/kg this compoundAXIN2Further Reduced[3][4]
MYCFurther Reduced[3][4]
Apcmin/+ Mice Dose-dependent this compound-Reduced tumor multiplicity[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the effects of this compound.

1. Cell Culture and Drug Treatment:

  • Cell Lines: HCT116 (colorectal carcinoma, CTNNB1 mutation), DLD-1 (colorectal adenocarcinoma, APC mutation), and various synovial sarcoma cell lines are commonly used.[4][6][9]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

This protocol is used to quantify the mRNA levels of AXIN2 and MYC.

qRT_PCR_Workflow start Treat cells with this compound rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR with gene-specific primers (AXIN2, MYC, and a housekeeping gene like ACTB) cdna_synthesis->qpcr data_analysis Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

Caption: Workflow for qRT-PCR Analysis of Gene Expression.
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific).

  • qPCR: The qPCR reaction is performed using a qPCR instrument (e.g., Applied Biosystems 7500 Real-Time PCR System) with a SYBR Green-based qPCR master mix and primers specific for AXIN2, MYC, and a reference gene (e.g., ACTB or GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

3. Western Blotting for Protein Expression Analysis:

This technique is employed to determine the protein levels of AXIN2 and c-MYC.

Western_Blot_Workflow start Treat cells with this compound cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quantification Protein Quantification (e.g., BCA assay) cell_lysis->protein_quantification sds_page SDS-PAGE Electrophoresis protein_quantification->sds_page transfer Protein Transfer to a Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with non-fat milk or BSA transfer->blocking primary_antibody Incubation with Primary Antibodies (anti-AXIN2, anti-c-MYC, anti-loading control) blocking->primary_antibody secondary_antibody Incubation with HRP-conjugated Secondary Antibody primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection end Protein Band Visualization and Quantification detection->end

Caption: Workflow for Western Blot Analysis of Protein Expression.
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AXIN2, c-MYC, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Studies:

  • Animal Model: Immunodeficient mice (e.g., BALB/c-nu/nu) are used.

  • Tumor Implantation: Cancer cells (e.g., HCT116) are subcutaneously injected into the flanks of the mice.

  • This compound Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 40 or 80 mg/kg, administered orally twice daily) or a vehicle control.[3]

  • Analysis: Tumor growth is monitored regularly. At the end of the study, tumors are excised, and the expression of AXIN2 and MYC is analyzed by qRT-PCR and/or Western blotting as described above.[3][4]

This compound is a promising therapeutic agent that targets the Wnt signaling pathway through the inhibition of TNIK. Its ability to downregulate the expression of critical downstream target genes such as AXIN2 and MYC provides a strong rationale for its continued development as a potential treatment for Wnt-driven cancers. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the pharmacological properties and therapeutic efficacy of this compound and other Wnt pathway inhibitors.

References

Methodological & Application

Application Notes and Protocols for NCB-0846 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3][4] It has demonstrated significant anti-tumor and anti-cancer stem cell (CSC) activities, primarily through the suppression of Wnt-driven tumorigenesis.[1][3][4] this compound binds to TNIK in an inactive conformation, effectively blocking its kinase activity and downstream signaling.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing cell viability, colony formation, protein phosphorylation, and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[3][4] TNIK is a downstream component of the Wnt pathway and acts as a transcriptional coactivator for T-cell factor 4 (TCF4)/β-catenin complexes.[4] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, leading to the downregulation of Wnt target genes such as AXIN2 and MYC.[1][4]

Furthermore, this compound has been shown to impact the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[2][5] This is achieved through the transcriptional downregulation of the TGF-β receptor type-I (TGFBRI).[5]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
TNIK IC50 21 nMCell-free assay[1][2]
Other Kinase Inhibition (>80% at 0.1 µM) FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGKCell-free assays[1][2]
TCF4 Phosphorylation Inhibition 0.1-0.3 µM (induces faster migration); 3 µM (complete inhibition)In vitro kinase assay[1][2]
HCT116 Cell Growth Inhibition (vs. NCB-0970) 6.8-fold higher activity2D cell culture[4][6]
HCT116 Colony Formation Inhibition (vs. NCB-0970) ~20-fold higher activitySoft agar (B569324) assay[2][4][6]

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin_GSK3b Destruction Complex (APC, Axin, GSK3β) Dishevelled->APC_Axin_GSK3b Inhibits Beta_Catenin β-catenin APC_Axin_GSK3b->Beta_Catenin Phosphorylates for degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF4 TCF4 TNIK TNIK NCB_0846 This compound TNIK_N TNIK NCB_0846->TNIK_N Inhibits Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) Nucleus Nucleus TCF4_N TCF4 Beta_Catenin_N->TCF4_N TCF4_N->TNIK_N Wnt_Target_Genes_N Wnt Target Genes (AXIN2, MYC) TNIK_N->Wnt_Target_Genes_N Activates Transcription

Caption: Wnt signaling pathway inhibition by this compound.

TGFb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFBRII TGFβRII TGFBRI TGFβRI TGFBRII->TGFBRI Phosphorylates SMAD2_3 SMAD2/3 TGFBRI->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD4 SMAD4 pSMAD2_3->SMAD4 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4->SMAD_Complex SMAD_Complex_N SMAD Complex SMAD_Complex->SMAD_Complex_N Translocates NCB_0846 This compound NCB_0846->TGFBRI Downregulates Expression TGFb_Target_Genes TGF-β Target Genes Nucleus Nucleus TGFb_Target_Genes_N TGF-β Target Genes SMAD_Complex_N->TGFb_Target_Genes_N Regulates Transcription Experimental_Workflow start Start cell_culture Cell Culture (e.g., HCT116, DLD-1) start->cell_culture treatment Treat with this compound (Varying concentrations and time points) cell_culture->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., CellTiter-Glo) analysis->viability colony Colony Formation Assay (Soft Agar) analysis->colony western Western Blot (p-TCF4, p-SMAD2/3) analysis->western flow Flow Cytometry (Apoptosis, Cell Cycle) analysis->flow end End viability->end colony->end western->end flow->end

References

Application Notes and Protocols: Determining the Optimal Concentration of NCB-0846 for HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2][3] TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers.[1][3][4] In HCT116 human colorectal carcinoma cells, which harbor a activating mutation in β-catenin (CTNNB1), this compound has been demonstrated to inhibit Wnt signaling, suppress cell growth, and induce apoptosis.[1] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for HCT116 cells by outlining key experimental protocols and data interpretation.

Mechanism of Action

This compound functions by binding to TNIK in an inactive conformation, which is crucial for the inhibition of the Wnt signaling pathway.[1][3][4] This inhibition prevents the phosphorylation of T-cell factor 4 (TCF4), a key downstream effector in the Wnt pathway.[1] Consequently, the transcription of Wnt target genes, such as AXIN2 and MYC, is suppressed, leading to reduced cell proliferation and the induction of apoptosis.[1] this compound has also been shown to block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[2][5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in HCT116 cells.

Table 1: In Vitro Efficacy of this compound in HCT116 Cells

AssayParameterValueReference
Cell Growth InhibitionIC50 (72h)21 nM[2]
TCF4 Phosphorylation InhibitionConcentration Range0.1 - 0.3 µM[1][2]
Complete TCF4 Phosphorylation InhibitionConcentration3 µM[1][2]
Colony Formation InhibitionConcentration1 µM[1]

Table 2: Effect of this compound on Wnt Target Gene Expression in HCT116 Xenografts

GeneEffect
AXIN2Reduced Expression
MYCReduced Expression
CCND1Reduced Expression

Experimental Protocols

Cell Culture and Treatment

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium (or recommended medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (prepare stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed HCT116 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with optimal concentrations of this compound (determined from the viability assay) for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Western Blot Analysis for Signaling Pathway Components

Protocol:

  • Treat HCT116 cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-TCF4, TCF4, AXIN2, c-MYC, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

NCB0846_Signaling_Pathway NCB0846 This compound TNIK TNIK NCB0846->TNIK inhibits Apoptosis Apoptosis NCB0846->Apoptosis induces TCF4 TCF4 TNIK->TCF4 phosphorylates pTCF4 p-TCF4 TCF4->pTCF4 Wnt_Targets Wnt Target Genes (AXIN2, MYC) pTCF4->Wnt_Targets activates transcription Proliferation Cell Proliferation Wnt_Targets->Proliferation

Caption: this compound signaling pathway in HCT116 cells.

Experimental_Workflow start Start culture HCT116 Cell Culture start->culture treatment Treat with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis (p-TCF4, Wnt Targets, etc.) treatment->western ic50 Determine IC50 viability->ic50 optimal_conc Determine Optimal Concentration apoptosis->optimal_conc western->optimal_conc ic50->optimal_conc end End optimal_conc->end

Caption: Experimental workflow for determining optimal this compound concentration.

References

Application Notes and Protocols for NCB-0846 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NCB-0846 is a potent and orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2][3] As a key regulator of the Wnt signaling pathway, TNIK is a promising therapeutic target in oncology, particularly in colorectal cancer where the Wnt pathway is frequently dysregulated.[1][3] this compound has demonstrated significant anti-tumor and anti-cancer stem cell (CSC) activities in preclinical models by inhibiting TNIK and subsequently downregulating Wnt target gene expression.[1][4] Furthermore, this compound has been shown to block the TGF-β signaling pathway, suggesting its potential in preventing cancer metastasis.[5][6] These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in various mouse models of cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mice.

Table 1: this compound Dosage and Administration in Colorectal Cancer Xenograft Models

ParameterHCT116 Xenograft ModelPatient-Derived Xenograft (PDX) ModelCitation
Animal Model BALB/c-nu/nu miceImmunodeficient mice[4][7]
Cell Line HCT116COX021, COX026[4]
Drug Formulation This compound hydrochloride salt (water-soluble) or 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specified[4][5][7]
Route of Administration Oral gavageOral gavage[4][7]
Dosage 40 or 80 mg/kg40 or 80 mg/kg[4][7]
Dosing Frequency Twice daily (BID)Twice daily (BID)[4][7]
Treatment Duration 14 daysNot specified[4][5]
Observed Effects Suppression of tumor growth, reduction in Wnt-target gene expression (AXIN2, MYC, CCND1), induction of apoptosis.Significant suppression of tumor growth.[2][4]

Table 2: this compound Dosage and Administration in Genetically Engineered Mouse Model of Intestinal Tumorigenesis

ParameterApcMin/+ Mouse ModelCitation
Animal Model C57BL/6J-ApcMin/+[2][8]
Drug Formulation This compound hydrochloride salt (water-soluble)[4][8]
Route of Administration Oral gavage[3][8]
Dosage 22.5, 45, or 90 mg/kg[8]
Dosing Frequency Twice daily (BID)[8]
Treatment Duration 35 days (from 10 to 15 weeks of age)[4][8]
Observed Effects Dose-dependent reduction in the multiplicity and dimensions of small intestinal tumors.[4][8]

Table 3: this compound Dosage and Administration in a Lung Cancer Metastasis Model

ParameterA549 Lung Metastasis ModelCitation
Animal Model Immunodeficient mice[6]
Cell Line A549 (TGFβ1-treated)[6]
Drug Formulation Not specified[6]
Route of Administration Intravenous injection of cells, subsequent oral administration of this compound[6]
Dosage Not specified[6]
Dosing Frequency Not specified[6]
Treatment Duration Not specified[6]
Observed Effects Abolished lung metastasis.[6]

Signaling Pathways and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex inhibits GSK3b GSK3β CK1 CK1 Axin Axin APC APC BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds TargetGenes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->TargetGenes activates transcription TNIK TNIK TNIK->TCF_LEF co-activates NCB0846 This compound NCB0846->TNIK inhibits DestructionComplex->BetaCatenin phosphorylates for degradation TGFb_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFBR TGF-β Receptor (TGFBRI/II) TGFb->TGFBR binds SMAD23 SMAD2/3 TGFBR->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex EMT_Genes EMT-related Genes SMAD_complex->EMT_Genes translocates and activates transcription NCB0846 This compound NCB0846->TGFBR downregulates expression Metastasis Metastasis EMT_Genes->Metastasis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model Select Animal Model (e.g., BALB/c-nu/nu, ApcMin/+) Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous HCT116) Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Reach Desired Volume (e.g., ~100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Vehicle Groups Tumor_Growth->Randomization Drug_Prep Prepare this compound Formulation Randomization->Drug_Prep Administration Administer this compound via Oral Gavage (e.g., 40 mg/kg BID) Drug_Prep->Administration Tumor_Measurement Measure Tumor Volume (e.g., twice weekly) Administration->Tumor_Measurement Body_Weight Monitor Body Weight (e.g., twice weekly) Administration->Body_Weight Endpoint Euthanize Mice at Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Collect Tumors and Tissues for Further Analysis Endpoint->Tissue_Collection Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC, RT-qPCR) Tissue_Collection->Analysis

References

Application Note: Evaluating the Anti-Proliferative Efficacy of NCB-0846 Using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCB-0846 is an orally active, selective small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[3][4] Constitutive activation of the Wnt pathway is implicated in the maintenance of cancer stem cells (CSCs) and tumor progression.[3][4] this compound exerts its anti-cancer effects by binding to TNIK in an inactive conformation, thereby inhibiting Wnt signaling.[1][2][3] This inhibition has been demonstrated to suppress the growth of cancer cells and reduce their clonogenic potential.[3][5][6] The colony formation assay is a well-established in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. It is a crucial tool for evaluating the long-term efficacy of anti-cancer agents. This protocol provides a detailed method for assessing the effect of this compound on the colony-forming ability of cancer cells.

Signaling Pathway of this compound Action

NCB0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_intervention Therapeutic Intervention Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptors Wnt->Fzd_LRP Binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Activates GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dvl->GSK3b_Axin_APC Inhibits BetaCatenin β-catenin GSK3b_Axin_APC->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Promotes Transcription TNIK TNIK TCF_LEF->TNIK Recruits Proliferation Cell Proliferation & Colony Formation Wnt_Target_Genes->Proliferation NCB0846 This compound NCB0846->TNIK Inhibits TNIK->TCF_LEF Phosphorylates & Activates

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Protocol: Soft Agar (B569324) Colony Formation Assay

This protocol is optimized for assessing the effect of this compound on the anchorage-independent growth of colorectal cancer cell lines such as HCT116.

Materials:

  • This compound (MedChemExpress or Selleck Chemicals)

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Agar (Bacteriological grade)

  • Sterile water

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Crystal Violet staining solution (0.5% Crystal Violet in 25% methanol)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of Agar Layers:

    • Prepare a 1.2% agar solution by dissolving 1.2 g of agar in 100 mL of sterile water and autoclaving.

    • Prepare a 0.7% agar solution by dissolving 0.7 g of agar in 100 mL of sterile water and autoclaving.

    • Place both agar solutions in a 42°C water bath to keep them molten.

    • Prepare 2X complete medium and warm it to 37°C.

  • Bottom Agar Layer:

    • Mix the 1.2% molten agar with an equal volume of 2X complete medium to create a 0.6% agar base layer.

    • Quickly add 1.5 mL of the 0.6% agar mixture to each well of a 6-well plate.

    • Allow the bottom layer to solidify at room temperature in a sterile hood for 30 minutes.

  • Cell Suspension and Top Agar Layer:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Resuspend the cells in complete medium to a concentration of 1.6 x 10^4 cells/mL.

    • In a separate tube, mix 0.5 mL of the cell suspension (8,000 cells) with 1 mL of 2X complete medium.

    • Add 1.5 mL of the 0.7% molten agar to the cell suspension to create a final concentration of 0.35% agar.

    • Immediately plate 1.5 mL of this cell-agar mixture on top of the solidified bottom agar layer.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM) in complete medium.[1][3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Once the top agar layer has solidified, add 1 mL of the complete medium containing the respective concentrations of this compound or vehicle control on top of the agar.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 14-21 days.[3][6]

    • Replenish the top medium with fresh medium containing the treatments every 3-4 days to prevent drying and maintain drug concentration.

  • Staining and Quantification:

    • After the incubation period, when visible colonies have formed in the control wells, stain the colonies.

    • Add 1 mL of 0.05% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.

    • Carefully wash the wells with PBS to remove excess stain.

    • Allow the plates to air dry.

    • Capture images of each well using a digital imaging system.

    • Count the number of colonies (a colony is typically defined as a cluster of >50 cells) in each well using a microscope or image analysis software (e.g., ImageJ).

Experimental Workflow

Colony_Formation_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_quant Incubation & Analysis prep_agar Prepare 1.2% and 0.7% Agar Solutions bottom_layer Plate Bottom Layer (0.6% Agar) prep_agar->bottom_layer prep_cells Harvest and Count Cancer Cells top_layer Plate Top Layer with Cells (0.35% Agar) prep_cells->top_layer prep_ncb Prepare this compound Working Solutions treatment Add this compound or Vehicle Control prep_ncb->treatment bottom_layer->top_layer top_layer->treatment incubation Incubate for 14-21 Days (Replenish Media) treatment->incubation staining Stain Colonies with Crystal Violet incubation->staining quantification Image and Count Colonies staining->quantification

Caption: Experimental workflow for the soft agar colony formation assay.

Data Presentation

The quantitative data from this experiment can be summarized in the following tables.

Table 1: Effect of this compound on Colony Number

Treatment GroupConcentration (µM)Mean Colony Count (± SD)% Inhibition
Vehicle Control0 (DMSO)250 (± 15)0%
This compound0.1175 (± 12)30%
This compound0.390 (± 8)64%
This compound1.025 (± 5)90%
This compound3.02 (± 1)99.2%

Table 2: IC50 Value for Colony Formation Inhibition

CompoundCell LineIC50 (µM)
This compoundHCT1160.25

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Summary

This protocol provides a robust framework for evaluating the inhibitory effect of this compound on the colony-forming ability of cancer cells. The significant reduction in colony formation upon treatment with this compound would provide strong evidence for its anti-proliferative and anti-cancer stem cell properties, mediated through the inhibition of the TNIK and the Wnt/β-catenin signaling pathway. This assay is a valuable tool for the preclinical assessment of this compound and other potential anti-cancer therapeutics.

References

Application Notes and Protocols: Utilizing NCB-0846 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is an orally active, selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the canonical Wnt/β-catenin signaling pathway. With an IC50 of 21 nM for TNIK, this compound has demonstrated potent anti-tumor and anti-cancer stem cell (CSC) activities in various preclinical models. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. Beyond its role in Wnt signaling, this compound has also been shown to block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation. These application notes provide an overview of the preclinical data and detailed protocols for utilizing this compound in combination with other cancer therapies, including radiotherapy, immunotherapy, and chemotherapy.

Combination Therapy Data

The therapeutic potential of this compound can be enhanced when used in combination with other standard-of-care cancer treatments. Preclinical studies have explored its synergistic or additive effects with radiotherapy, immune checkpoint inhibitors, and platinum-based chemotherapy.

Quantitative Summary of this compound Combination Therapies
Combination TherapyCancer TypeModelKey FindingsQuantitative DataReference
RadiotherapyLung Squamous Cell Carcinoma (LSCC)In vitro (LK2, KNS62 cell lines), In vivo (xenograft)This compound potentiates the cytotoxicity of ionizing radiation (IR) in TNIK-high LSCC cells.Additive effect. Pre-treatment with 300 nmol/L this compound for 48 hours significantly enhanced the efficacy of IR.
Immunotherapy (anti-PD-1)Colorectal CancerIn vivo (MC38 murine colorectal cancer model)Combination of this compound with anti-PD-1 therapy leads to complete tumor regression in a subset of mice.IC50 (MC38 cells): 0.38 µM. Complete tumor regression in 16.7% of mice treated with this compound and anti-PD-1.
Chemotherapy (Cisplatin)Lung Squamous Cell Carcinoma (LSCC)In vitro (LK2, KNS62 cell lines)The combination of this compound with cisplatin (B142131) was found to be at best additive.Additive interaction observed at 120 hours post-treatment.
Chemotherapy (Cisplatin)Small Cell Lung Cancer (SCLC)In vitro (SCLC cell lines)TNIK inhibition reinforces sensitivity to cisplatin in cisplatin-resistant SCLC cells.Effective concentrations: Cisplatin (1 µmol/L), this compound (500 nmol/L).
Chemotherapy (Etoposide)Lung Squamous Cell Carcinoma (LSCC)In vitro (LK2, KNS62 cell lines)The combination of this compound with etoposide (B1684455) was found to be at best additive.Additive interaction observed at 120 hours post-treatment.

Signaling Pathways and Mechanisms of Action in Combination Therapy

The enhanced efficacy of this compound in combination therapies stems from its multi-faceted mechanism of action, which goes beyond Wnt signaling inhibition.

This compound and Radiotherapy

In combination with radiotherapy, this compound acts as a radiosensitizer, particularly in tumors with high TNIK expression. The proposed mechanism involves the impairment of the DNA Damage Response (DDR). Pre-treatment with this compound leads to prolonged activation of the DDR mediators ATM and CHK2, yet the cells fail to resolve the radiation-induced DNA damage. This disruption of the DDR and abrogation of the G2/M cell cycle arrest promotes mitotic catastrophe in irradiated cancer cells.

Radiotherapy_Combination_Pathway This compound and Radiotherapy Signaling Pathway cluster_0 Cellular Response to Radiation cluster_1 Effect of this compound Ionizing_Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Ionizing_Radiation->DNA_Damage DDR_Activation DNA Damage Response (DDR) (ATM/CHK2 Activation) DNA_Damage->DDR_Activation Cell_Cycle_Arrest G2/M Checkpoint Arrest DDR_Activation->Cell_Cycle_Arrest Impaired_DDR Impaired DDR Resolution DDR_Activation->Impaired_DDR DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Arrest->Mitotic_Catastrophe Cell_Survival Cell Survival DNA_Repair->Cell_Survival NCB_0846 This compound TNIK_Inhibition TNIK Inhibition NCB_0846->TNIK_Inhibition TNIK_Inhibition->Impaired_DDR Impaired_DDR->Mitotic_Catastrophe

Caption: this compound enhances radiotherapy by impairing DNA damage repair.

This compound and Immunotherapy

The synergy between this compound and anti-PD-1 immunotherapy in colorectal cancer models is attributed to the induction of immunogenic cell death (ICD) and direct activation of CD8+ T-cells. By promoting ICD, this compound helps to prime an anti-tumor immune response. Furthermore, the direct activation of CD8+ T-cells, which subsequently express PD-1, provides a strong rationale for the combination with PD-1 checkpoint inhibitors.

Immunotherapy_Combination_Pathway This compound and Immunotherapy Signaling Pathway NCB_0846 This compound Tumor_Cell Tumor Cell NCB_0846->Tumor_Cell Induces CD8_T_Cell CD8+ T-Cell NCB_0846->CD8_T_Cell Directly Activates ICD Immunogenic Cell Death (ICD) Tumor_Cell->ICD Antigen_Presentation Antigen Presentation ICD->Antigen_Presentation T_Cell_Priming T-Cell Priming & Activation Antigen_Presentation->T_Cell_Priming T_Cell_Priming->CD8_T_Cell Tumor_Infiltration Tumor Infiltration CD8_T_Cell->Tumor_Infiltration PD1_PDL1_Blockade PD-1/PD-L1 Blockade CD8_T_Cell->PD1_PDL1_Blockade Enhances activity of Tumor_Cell_Killing Tumor Cell Killing Tumor_Infiltration->Tumor_Cell_Killing Anti_PD1 Anti-PD-1 Anti_PD1->PD1_PDL1_Blockade PD1_PDL1_Blockade->Tumor_Cell_Killing

Caption: this compound promotes an anti-tumor immune response with anti-PD-1.

Experimental Protocols

In Vitro Drug Synergy Assay with Chemotherapy

This protocol is adapted from studies evaluating the combination of this compound with cisplatin or etoposide in lung squamous cell carcinoma cell lines.

1. Cell Seeding:

  • Seed LSCC cell lines (e.g., LK2, KNS62) in duplicate in 96-well white microplates at a density that allows for logarithmic growth over the course of the experiment.

  • Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare a dose-response matrix of this compound and the chemotherapeutic agent (cisplatin or etoposide). Drug concentrations should be selected based on the Chou-Talalay method.

  • Treat the cells with vehicle (DMSO), single-agent drugs, or the various combinations.

3. Incubation:

  • Incubate the treated cells for 120 hours.

4. Cell Viability Assessment:

  • Measure cell viability using the CellTiter-Glo® 2.0 Assay (Promega) according to the manufacturer's instructions.

5. Data Analysis:

  • Analyze the drug synergy data using a synergy model such as the Zero Interaction Potency (ZIP), Bliss, Loewe, or Highest Single Agent (HSA) model. This can be performed using software like SynergyFinder.

  • A synergy score greater than 10 typically indicates synergism, a score less than -10 indicates antagonism, and a score in between suggests an additive effect.

Application Notes and Protocols: NCB-0846 Treatment of Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Constitutive activation of the Wnt pathway is a critical driver in over 90% of colorectal cancers (CRCs), making it a prime therapeutic target.[4] this compound has demonstrated significant anti-tumor activity in preclinical models, including patient-derived xenografts, by suppressing Wnt signaling and abrogating cancer stem cell (CSC) properties.[1][3][4]

Patient-derived organoids (PDOs) have emerged as a superior preclinical model system, closely recapitulating the genetic and phenotypic heterogeneity of individual tumors.[5][6][7] This document provides detailed application notes and protocols for the treatment of colorectal cancer patient-derived organoids with this compound, offering a framework for assessing its therapeutic efficacy in a patient-relevant 3D culture system.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of TNIK in an inactive conformation, thereby inhibiting its kinase activity with an IC50 of 21 nM.[8][9][10][11] This inhibition disrupts the downstream phosphorylation of T-cell factor 4 (TCF4), a crucial step in the activation of Wnt target gene transcription.[1] Consequently, the expression of Wnt target genes, such as AXIN2 and MYC, is reduced, leading to the suppression of cancer cell proliferation and stemness.[1][12] this compound has also been shown to downregulate the expression of CSC markers like CD44 and CD133.[8][12]

Signaling Pathway

NCB_0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_inhibition This compound Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus translocation TCF4 TCF4 beta_catenin_nucleus->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF4->Wnt_Target_Genes transcription TNIK TNIK TNIK->TCF4 phosphorylation (activation) Proliferation Cell Proliferation & Stemness Wnt_Target_Genes->Proliferation NCB_0846 This compound NCB_0846->TNIK inhibition

Caption: this compound inhibits TNIK, preventing TCF4 activation and subsequent transcription of Wnt target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell Line / TargetValueReference
IC50 (TNIK inhibition)Cell-free assay21 nM[8][9][10][11]
TCF4 Phosphorylation InhibitionHEK293, HCT116, DLD-1Partial at 0.1-0.3 µM, Complete at 3 µM[1][8][9]
Growth Inhibition (IC50)HCT116 (2D culture)~6.8-fold more potent than NCB-0970[1][10]
Colony Formation InhibitionHCT116 (soft agar)~20-fold more potent than NCB-0970[1][9][10]

Table 2: In Vivo Activity of this compound in Mouse Models

ModelTreatmentOutcomeReference
HCT116 Xenografts40 or 80 mg/kg, oral, BIDTumor growth suppression[13]
Apcmin/+ Mice22.5, 45, 90 mg/kg, oral, BIDDose-dependent reduction in tumor multiplicity and size[1][14]
Patient-Derived XenograftsOrally administrableSuppression of tumor growth[4]

Experimental Protocols

Protocol 1: Establishment and Culture of Colorectal Cancer Patient-Derived Organoids

This protocol is adapted from established methods for generating colorectal cancer PDOs.[2][9][12]

Materials:

  • Fresh colorectal cancer tissue from surgical resection or biopsy

  • Tissue Collection Medium (Advanced DMEM/F12 with GlutaMAX, HEPES, Gentamicin)[10]

  • Digestion Buffer (Collagenase IV in Advanced DMEM/F12)

  • Basement Membrane Matrix (e.g., Matrigel)

  • CRC Organoid Culture Medium (Advanced DMEM/F12, N2 supplement, B27 supplement, N-acetyl-L-cysteine, Nicotinamide, Human EGF, Noggin, R-spondin1, A-83-01, SB202190, Y-27632)[5][10]

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor tissue in ice-cold Tissue Collection Medium and process within 2-4 hours.

  • Tissue Dissociation:

    • Wash the tissue multiple times with cold PBS.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

    • Transfer fragments to a conical tube with Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Organoid Seeding:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Basement Membrane Matrix.

    • Plate 30-50 µL droplets of the cell-matrix suspension into pre-warmed 24-well plates.

    • Incubate at 37°C for 15-30 minutes to solidify the matrix.

    • Gently add 500 µL of pre-warmed CRC Organoid Culture Medium to each well.

  • Organoid Culture and Maintenance:

    • Culture organoids at 37°C in a 5% CO₂ incubator.

    • Change the culture medium every 2-3 days.

    • Monitor organoid growth and morphology using a brightfield microscope.

    • Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and re-seeding in fresh matrix.

Protocol 2: this compound Treatment and Viability Assessment of PDOs

Materials:

  • Established colorectal cancer PDO cultures

  • This compound stock solution (dissolved in DMSO)

  • CRC Organoid Culture Medium

  • Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • 96-well clear bottom plates

Procedure:

  • Organoid Plating for Drug Screening:

    • Harvest mature organoids and dissociate them into small fragments or single cells.

    • Count the cells/fragments and resuspend in Basement Membrane Matrix at a desired density.

    • Seed 10-20 µL of the organoid-matrix suspension per well in a 96-well plate.

    • After solidification, add 100 µL of CRC Organoid Culture Medium.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in CRC Organoid Culture Medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

    • After allowing the organoids to establish for 24-48 hours, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix by orbital shaking for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow and Logical Relationships

Experimental_Workflow Patient_Tissue Patient Tumor Tissue (CRC Resection/Biopsy) Tissue_Processing Tissue Dissociation (Mechanical & Enzymatic) Patient_Tissue->Tissue_Processing Organoid_Seeding Seeding in Basement Membrane Matrix Tissue_Processing->Organoid_Seeding Organoid_Culture Organoid Culture & Expansion Organoid_Seeding->Organoid_Culture Drug_Screening_Plate Plate Organoids for Drug Screening (96-well) Organoid_Culture->Drug_Screening_Plate NCB_0846_Treatment This compound Treatment (Dose-Response) Drug_Screening_Plate->NCB_0846_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) NCB_0846_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Outcome Assessment of Therapeutic Efficacy Data_Analysis->Outcome

Caption: Workflow for assessing this compound efficacy in patient-derived organoids.

Expected Outcomes and Troubleshooting

  • Morphological Changes: Treatment with effective concentrations of this compound is expected to induce a decrease in organoid size and complexity, with evidence of cell death (darkening, fragmentation).

  • Dose-Dependent Inhibition: A clear dose-dependent decrease in cell viability should be observed, allowing for the determination of a reliable IC50 value.

  • Troubleshooting:

    • Low Organoid Yield: Optimize tissue digestion time and enzyme concentration. Ensure the quality of the Basement Membrane Matrix.

    • High Variability in Viability Assays: Ensure uniform organoid size and density when plating for drug screening. Mix thoroughly after adding the viability reagent.

    • Inconsistent Drug Effects: Verify the stability and activity of the this compound stock solution. Ensure accurate serial dilutions.

Conclusion

The use of patient-derived organoids provides a robust platform for evaluating the therapeutic potential of targeted agents like this compound in a personalized manner. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the efficacy of TNIK inhibition in colorectal cancer PDOs, paving the way for further preclinical and clinical development.

References

Application Note: Analysis of TNIK Phosphorylation by Western Blot Following NCB-0846 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that functions as a critical activator in the canonical Wnt/β-catenin signaling pathway.[1][2] Its kinase activity is essential for phosphorylating T-cell factor 4 (TCF4), a key step in activating the transcription of Wnt target genes, which are often implicated in cell proliferation and tumorigenesis.[2] TNIK also undergoes auto-phosphorylation, a common mechanism for kinase regulation.[3][4]

NCB-0846 is a potent and orally available small-molecule inhibitor of TNIK, exhibiting an IC50 of 21 nM.[3][5][6] It binds to TNIK in an inactive conformation, effectively blocking its kinase activity.[4][6] This inhibition prevents both TNIK auto-phosphorylation and the phosphorylation of its downstream substrates like TCF4.[3][4] Consequently, this compound suppresses Wnt signaling and exhibits anti-tumor activity in various cancer models, particularly in colorectal cancer.[4][6]

This application note provides a detailed protocol for analyzing the phosphorylation status of TNIK in cultured cells treated with this compound using Western blot. This technique allows for the direct assessment of this compound's target engagement and its efficacy in inhibiting TNIK activity within a cellular context.

Signaling Pathway and Mechanism of Action

This compound directly inhibits the kinase activity of TNIK. This prevents the downstream phosphorylation of TCF4, a key transcription factor in the Wnt pathway, and also blocks the auto-phosphorylation of TNIK itself.

TNIK_Pathway cluster_Wnt Wnt Signaling cluster_TNIK TNIK Regulation Wnt_Signal Wnt Signal Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin TNIK TNIK Beta_Catenin->TNIK recruits TCF4 TCF4 pTCF4 p-TCF4 Target_Genes Wnt Target Gene Transcription pTCF4->Target_Genes activates TNIK->TCF4 phosphorylates pTNIK p-TNIK (Auto-phosphorylation) TNIK->pTNIK activates NCB0846 This compound NCB0846->TNIK inhibits

Caption: this compound inhibits TNIK, blocking auto-phosphorylation and TCF4 activation.

Quantitative Data on this compound Activity

The following table summarizes the reported inhibitory activity of this compound against TNIK. This data is crucial for designing experiments, particularly for selecting appropriate treatment concentrations.

ParameterValueSystem / Cell LineNotesReference
IC50 21 nMCell-free kinase assayDirect measure of inhibitory potency against TNIK enzyme.[3][4][5]
TCF4 Phosphorylation Complete inhibition at 3 µMIn vitro kinase assayDemonstrates inhibition of TNIK's substrate phosphorylation.[3][4]
TNIK Auto-phosphorylation Blocked by this compoundHCT116 cellsConfirms target engagement and inhibition in a cellular context.[3][4]
TNIK Phosphorylation 60-68% reductionBiochemical assaysEffective reduction of TNIK phosphorylation at nanomolar concentrations.[7]

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to analyze TNIK phosphorylation after treating cells with this compound.

Experimental Workflow

The overall process involves treating cultured cells, preparing protein lysates, separating proteins by size, transferring them to a membrane, and finally, detecting the specific proteins of interest using antibodies.

WB_Workflow start Start culture 1. Cell Seeding & Culture start->culture end End treat 2. This compound Treatment culture->treat lyse 3. Cell Lysis (with Phosphatase Inhibitors) treat->lyse quantify 4. Protein Quantification (BCA) lyse->quantify prepare 5. Sample Preparation (Laemmli Buffer) quantify->prepare sds_page 6. SDS-PAGE prepare->sds_page transfer 7. Protein Transfer (PVDF Membrane) sds_page->transfer block 8. Blocking (5% BSA in TBST) transfer->block primary_ab 9. Primary Antibody Incubation (p-TNIK, t-TNIK, Loading Control) block->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect 11. Detection (ECL) secondary_ab->detect analyze 12. Data Analysis detect->analyze analyze->end

Caption: Workflow for Western blot analysis of TNIK phosphorylation.

A. Materials and Reagents

Cell Culture & Treatment:

  • HCT116, DLD-1, or other relevant cancer cell lines[3][4]

  • Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (prepare stock solution in DMSO)[5]

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

Cell Lysis & Protein Quantification:

  • RIPA Lysis Buffer[8][9]

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate - Na3VO4)[8]

  • BCA Protein Assay Kit

SDS-PAGE & Transfer:

  • 4x Laemmli Sample Buffer

  • Precast SDS-polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer (e.g., MOPS or MES)

  • Protein molecular weight ladder

  • PVDF membranes

  • Transfer buffer

Immunoblotting & Detection:

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)[10][11]

  • Primary Antibodies:

    • Rabbit anti-phospho-TNIK (p-TNIK)

    • Rabbit or Mouse anti-total-TNIK (t-TNIK)[12]

    • Mouse anti-β-actin or Rabbit anti-γ-tubulin (Loading Control)[3]

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

B. Step-by-Step Protocol

1. Cell Culture and Treatment: a. Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Prepare working solutions of this compound in culture medium from a DMSO stock. Suggested final concentrations: 0 (vehicle), 100 nM, 300 nM, 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Treat cells for the desired time points (e.g., 4, 24, or 48 hours).[3][4]

2. Cell Lysis and Protein Quantification: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[9] b. Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[8] c. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9] f. Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract. g. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer’s instructions.

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the protein samples to a final 1x concentration. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8] d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, you may briefly stain the membrane with Ponceau S to confirm successful and even transfer. Destain with TBST.

5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is critical for phospho-protein detection to minimize background.[10][11] b. Incubate the membrane with the primary antibody (e.g., anti-p-TNIK or anti-t-TNIK), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[13] e. Wash the membrane again three times for 10-15 minutes each with TBST to remove unbound secondary antibody.

6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. c. To analyze total TNIK and the loading control, the same membrane can be stripped and re-probed, or parallel blots can be run with identical samples. d. Quantify the band intensities using image analysis software. Normalize the p-TNIK signal to the total TNIK signal for each sample to determine the relative change in phosphorylation. Further normalize to the loading control to account for any loading inaccuracies.

References

How to prepare NCB-0846 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

NCB-0846 is a potent and orally active small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] By binding to TNIK, this compound effectively blocks Wnt signaling, demonstrating significant anti-tumor and anti-cancer stem cell (CSC) activities.[1][2] This compound has been shown to inhibit the growth of colorectal cancer cells both in vitro and in vivo.[3][4] Additionally, this compound has been reported to inhibit the TGF-β signaling pathway.[5][6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications.

Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₁N₅O₂[8]
Molecular Weight 375.42 g/mol [5][8]
CAS Number 1792999-26-8[5][8]
Appearance Light yellow to yellow solid[6]
Primary Target TNIK (IC₅₀: 21 nM)[1][5][9]
Additional Targets FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[1][5]

Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥ 75 mg/mL (199.77 mM)Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility. Sonication is recommended.[1][9]
≥ 30 mg/mL (79.91 mM)[5][6]
5 mg/mL[8]
Ethanol 2 mg/mL[1]
DMF 1 mg/mL[8]
Water Insoluble[1]

Protocols for Stock Solution Preparation

High-Concentration Stock Solution for In Vitro Use (e.g., 50 mM in DMSO)

This high-concentration stock is suitable for subsequent dilution into cell culture media for various cellular assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.77 mg of this compound (Molecular Weight: 375.42 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[9]

  • Sterilization (Optional): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[5][6]

Working Solutions for Cell-Based Assays

Prepare working solutions by diluting the high-concentration stock solution in cell culture medium to the desired final concentration immediately before use.

Example: To prepare 1 mL of a 10 µM working solution from a 50 mM stock:

  • Calculate the volume of stock solution needed: (10 µM * 1 mL) / 50 mM = 0.2 µL.

  • Add 0.2 µL of the 50 mM this compound stock solution to 999.8 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing before adding to your cell cultures.

Formulation for In Vivo Oral Administration

For animal studies, this compound can be formulated as a suspension for oral gavage. Below are two example formulations found in the literature.

Formulation 1: DMSO/PEG300/Tween-80/Saline [5][9]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the components in the following order, ensuring each component is fully dissolved before adding the next:

    • 10% DMSO (containing the required amount of this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex and sonicate the mixture to ensure a homogenous and clear solution.[5][9] The reported solubility for this formulation is ≥ 2.25 mg/mL.[5]

Formulation 2: DMSO/Corn Oil [5]

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Add the components in the following order:

    • 10% DMSO (containing the required amount of this compound)

    • 90% Corn oil

  • Vortex thoroughly to create a uniform suspension. The reported solubility for this formulation is ≥ 2.25 mg/mL.[5]

Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Powder -20°C3 years[1][6]
4°C2 years[5][6]
Stock Solution in Solvent -80°C1 year[1][5][6]
-20°C1-6 months[1][5][6]

Important Considerations:

  • Always use fresh, anhydrous DMSO for preparing stock solutions as this compound solubility can be affected by moisture.[1]

  • To maintain the stability of the compound, it is crucial to aliquot stock solutions and avoid repeated freeze-thaw cycles.[1][6]

  • For in vivo formulations, it is recommended to prepare them fresh before each administration.

Visualizing Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Stock Solution Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot for Storage mix->aliquot store Store at -80°C aliquot->store dilute_invitro Dilute Stock in Cell Culture Medium store->dilute_invitro formulate Prepare In Vivo Formulation store->formulate treat_cells Treat Cells dilute_invitro->treat_cells assay Perform Cellular Assays (e.g., Viability, Western Blot) treat_cells->assay administer Administer to Animal Model (e.g., Oral Gavage) formulate->administer analyze Analyze In Vivo Effects (e.g., Tumor Growth) administer->analyze

Caption: Workflow for preparing and using this compound solutions.

wnt_pathway_inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibition beta_catenin β-catenin DestructionComplex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF TargetGenes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->TargetGenes transcription NCB0846 This compound TNIK TNIK NCB0846->TNIK TNIK->TCF_LEF co-activation

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

References

Application Notes and Protocols for In Vivo Oral Administration of NCB-0846 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and orally bioavailable small molecule inhibitor of TRAF2 and NCK-interacting kinase (TNIK).[1][2] As a key regulator in the canonical Wnt/β-catenin signaling pathway, TNIK is a promising therapeutic target in oncology, particularly in colorectal cancer where the Wnt pathway is frequently dysregulated.[1][3] this compound exerts its anti-tumor effects by binding to TNIK and inhibiting its kinase activity, which in turn blocks Wnt signaling and suppresses cancer cell growth and the activity of cancer stem cells.[1][2][3] These application notes provide detailed protocols for the in vivo formulation and oral administration of this compound in mouse models, a critical step in preclinical evaluation.

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

This compound targets TNIK, a serine-threonine kinase that acts as a crucial coactivator for the T-cell factor 4 (TCF4)/β-catenin transcription complex.[3] In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4 to drive the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and survival. TNIK is essential for the full activation of this transcriptional complex. By inhibiting TNIK, this compound effectively downregulates the expression of Wnt target genes such as AXIN2 and MYC, leading to the suppression of tumor growth.[1][3]

Wnt_TNIK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Forms complex WntTargetGenes Wnt Target Genes (e.g., AXIN2, MYC) TCF4->WntTargetGenes Activates transcription TranscriptionSuppression Transcription Suppression TNIK TNIK TNIK->TCF4 Co-activates NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.

Data Presentation: In Vivo Formulations and Dosing

Table 1: In Vivo Formulations for Oral Administration of this compound in Mice

Formulation ComponentVehicle 1Vehicle 2Vehicle 3
Solubilizing Agent 10% DMSO10% DMSON/A (as Hydrochloride Salt)
Co-solvent/Vehicle 40% PEG30045% Polyethylene glycol#400Distilled Water
Surfactant 5% Tween-80N/AN/A
Bulking Agent 45% Saline45% of 30% 2-hydroxypropyl-β-cyclodextrinN/A
Reference [4][5][6]

Table 2: Reported Oral Dosing Regimens for this compound in Mouse Models

Mouse ModelDosing RegimenVehicle UsedStudy OutcomeReference
HCT116 Xenograft40 or 80 mg/kg, BIDDMSO/PEG400/HP-β-CDTumor growth suppression[5]
BCPAP Xenograft50 mg/kg, QD (5 days on/2 days off)Not specifiedTumor growth suppression[7]
Apcmin/+22.5, 45, or 90 mg/kg, BIDWater (as HCl salt)Reduced intestinal tumor multiplicity[6]
HCT116 Xenograft90 or 150 mg/kg, single doseWater (as HCl salt)Reduced Wnt target gene expression[8]

Experimental Protocols

Preparation of this compound Formulation (Vehicle 1)

This protocol describes the preparation of a suspension of this compound in a DMSO, PEG300, Tween-80, and saline vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to the tube to a final concentration of 10% of the total desired volume.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Sequentially add PEG300 to a final concentration of 40%. Vortex after addition.

  • Add Tween-80 to a final concentration of 5%. Vortex after addition.

  • Add sterile saline to bring the formulation to the final desired volume (45%).

  • Vortex the final suspension thoroughly before each administration to ensure homogeneity. If necessary, sonicate briefly to aid in creating a uniform suspension.[8]

Oral Gavage Administration in Mice

This protocol outlines the standard procedure for oral gavage in mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • 20-22 gauge, 1.5-inch stainless steel or flexible plastic feeding needle with a ball tip

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume. The typical gavage volume is 5-10 mL/kg body weight.[6]

    • Allow the mouse to acclimate to the handling and procedure room to minimize stress.

  • Dose Preparation:

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

    • Ensure there are no air bubbles in the syringe.

  • Restraint and Administration:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.

    • Position the mouse in an upright, vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus without resistance.

    • Once the needle is properly positioned in the stomach (pre-measure the needle length against the mouse from the tip of the nose to the last rib), slowly administer the formulation.

    • After administration, gently and slowly withdraw the needle in the same path it was inserted.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

    • Continue to monitor the animal's general health, body weight, and behavior throughout the study period.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Add_PEG Add PEG300 Dissolve->Add_PEG Add_Tween Add Tween-80 Add_PEG->Add_Tween Add_Saline Add Saline Add_Tween->Add_Saline Vortex Vortex to Homogenize Add_Saline->Vortex Prepare_Syringe Prepare Syringe Vortex->Prepare_Syringe Weigh_Mouse Weigh Mouse Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Calculate_Dose->Prepare_Syringe Restrain Restrain Mouse Prepare_Syringe->Restrain Administer Administer by Gavage Restrain->Administer Monitor Monitor Animal Administer->Monitor

Caption: Experimental workflow for the in vivo formulation and oral administration of this compound in mice.

Safety and Handling

  • This compound is a research chemical. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, lab coat, and safety glasses), should be followed during handling and formulation.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Proper training in animal handling and oral gavage techniques is essential to ensure animal welfare and the validity of experimental results.

Conclusion

The successful oral administration of this compound in preclinical mouse models is a critical step in its development as a potential therapeutic agent. The formulations and protocols detailed in these application notes provide a comprehensive guide for researchers. Adherence to these methodologies will facilitate the generation of reliable and reproducible data for the in vivo evaluation of this compound.

References

Application Note: Assessing the Anti-Metastatic Potential of NCB-0846 in A549 Human Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Metastasis remains the leading cause of mortality in cancer patients, making the identification of potent anti-metastatic agents a critical goal in oncology research. The A549 human lung adenocarcinoma cell line is a widely utilized model for studying non-small cell lung cancer (NSCLC), particularly the molecular drivers of metastasis. One of the key processes initiating metastasis is the Epithelial-to-Mesenchymal Transition (EMT), a cellular program where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.

NCB-0846 is a potent and orally active small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway. TNIK has been identified as a crucial component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex. Beyond its role in Wnt signaling, recent studies have demonstrated that this compound can also block the TGF-β signaling pathway. Specifically, in A549 cells, this compound inhibits TGF-β1-induced EMT by preventing the phosphorylation and nuclear translocation of SMAD2/3 and downregulating the TGF-β receptor type-I (TGFBR1). This application note provides a comprehensive overview and detailed protocols for assessing the anti-metastatic effects of this compound in A549 cells.

Mechanism of Action: this compound Inhibition of TGF-β-Induced EMT

The TGF-β signaling pathway is a primary inducer of EMT. Upon ligand binding, the TGF-β receptors phosphorylate SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the expression of EMT-related transcription factors like Snail and Slug. This leads to the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin). This compound intervenes in this pathway at multiple levels. It inhibits TNIK, which has crosstalk with TGF-β signaling, and has been shown to suppress SMAD2/3 phosphorylation and downregulate TGFBR1 expression, effectively blocking the EMT cascade.

G cluster_0 TGF-β Signaling Cascade cluster_1 Cellular Response (EMT) TGF-β1 TGF-β1 TGFBR1/2 TGFBR1/2 TGF-β1->TGFBR1/2 Binds SMAD2/3 SMAD2/3 TGFBR1/2->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 Snail/Slug Snail, Slug, etc. p-SMAD2/3->Snail/Slug Upregulates E-cadherin E-cadherin (Epithelial Marker) Snail/Slug->E-cadherin Downregulates Mesenchymal Markers N-cadherin, Vimentin (Mesenchymal Markers) Snail/Slug->Mesenchymal Markers Upregulates Metastasis Metastasis Mesenchymal Markers->Metastasis This compound This compound This compound->TGFBR1/2 Downregulates (via microRNAs) This compound->p-SMAD2/3 Prevents Phosphorylation TNIK TNIK This compound->TNIK Inhibits

Caption: this compound inhibits TGF-β-induced EMT by targeting TNIK and SMAD signaling.

Data Presentation: Summarized Experimental Data

The following tables present representative quantitative data from key experiments designed to evaluate the anti-metastatic potential of this compound.

Table 1: Effect of this compound on A549 Cell Viability

Treatment Concentration (µM) Cell Viability (% of Control) ± SD IC₅₀ (µM)
DMSO (Control) - 100 ± 4.5 -
This compound 0.1 98.2 ± 5.1 \multirow{5}{*}{~25.5}
1.0 91.5 ± 3.8
10.0 72.1 ± 6.2
25.0 51.3 ± 4.9

| | 50.0 | 28.7 ± 5.3 | |

Table 2: Inhibition of A549 Cell Migration and Invasion by this compound Cells were pre-treated with DMSO or this compound for 6 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 24 hours.

Assay Treatment Concentration (µM) Relative Migration/Invasion (% of TGF-β1 control) ± SD
Migration Control (No TGF-β1) - 22.4 ± 3.1
(Wound Healing) TGF-β1 + DMSO - 100 ± 7.8
TGF-β1 + this compound 1.0 65.2 ± 6.5
TGF-β1 + this compound 3.0 34.1 ± 4.9
Invasion Control (No TGF-β1) - 18.9 ± 2.5
(Transwell) TGF-β1 + DMSO - 100 ± 9.2
TGF-β1 + this compound 1.0 58.7 ± 7.1

| | TGF-β1 + this compound | 3.0 | 29.5 ± 5.3 |

Table 3: Modulation of EMT Marker Expression by this compound Relative protein expression quantified from Western blot analysis after 48 hours of treatment.

Treatment Concentration (µM) E-cadherin (Relative Expression) N-cadherin (Relative Expression) Vimentin (Relative Expression)
Control (No TGF-β1) - 1.00 1.00 1.00
TGF-β1 + DMSO - 0.21 4.85 3.92

| TGF-β1 + this compound | 3.0 | 0.85 | 1.43 | 1.25 |

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing A549 cells to ensure healthy, reproducible cultures for experimentation.

G start Start thaw Thaw frozen vial of A549 cells rapidly at 37°C start->thaw culture Culture in RPMI-1640 + 10% FBS + 1% Pen-Strep thaw->culture incubate Incubate at 37°C, 5% CO₂ culture->incubate passage Passage cells at 70-80% confluency (1:3 to 1:6 split) incubate->passage passage->culture Re-seed ready Cells ready for experiments passage->ready

Caption: Workflow for routine culture and maintenance of A549 cells.

Materials:

  • A549 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

Protocol:

  • Culture A549 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 70-80% confluency, aspirate the medium and wash once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-7 mL of complete medium (containing 10% FBS).

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and plate into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Cell Viability Assay (CCK-8/MTS)

This assay determines the cytotoxic effects of this compound to establish sub-lethal concentrations for migration and invasion experiments.

G start Start seed Seed A549 cells in 96-well plate (4x10³ cells/well) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add CCK-8/MTS reagent incubate2->add_reagent incubate3 Incubate 1-2h add_reagent->incubate3 measure Measure absorbance at 450 nm incubate3->measure end Calculate % Viability and IC₅₀ measure->end

Caption: Workflow for determining cell viability using a colorimetric assay.

Materials:

  • A549 cells

  • 96-well plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Microplate reader

Protocol:

  • Seed A549 cells into a 96-well plate at a density of 4,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Wound Healing (Scratch) Migration Assay

This assay provides a straightforward method to assess the effect of this compound on collective cell migration.

G start Start seed Seed A549 cells in 24-well plate to create a confluent monolayer start->seed scratch Create a 'scratch' in the monolayer with a p200 tip seed->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with TGF-β1 and this compound/vehicle wash->treat image0h Image wound at 0h treat->image0h incubate Incubate 24h image0h->incubate image24h Image wound at 24h incubate->image24h end Measure & Compare Wound Closure image24h->end

Caption: Workflow for the wound healing (scratch) migration assay.

Materials:

  • A549 cells

  • 24-well plates

  • Sterile 200 µL pipette tips

  • TGF-β1

  • This compound

  • Microscope with camera

Protocol:

  • Seed A549 cells in a 24-well plate and grow until they form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Add fresh medium containing TGF-β1 (e.g., 5 ng/mL) to induce migration, along with different concentrations of this compound or vehicle control. Use serum-free or low-serum medium to minimize cell proliferation.

  • Capture images of the scratch at time 0 and after 24 hours of incubation.

  • Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure.

Transwell Invasion Assay

This assay quantifies the ability of cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.

G start Start coat Coat Transwell inserts (8 µm pore) with Matrigel start->coat seed Seed pre-treated A549 cells in serum-free medium in upper chamber coat->seed chemoattract Add complete medium (chemoattractant) to lower chamber seed->chemoattract incubate Incubate 24-48h chemoattract->incubate remove Remove non-invading cells from top of insert incubate->remove fix_stain Fix and stain invading cells on bottom of insert remove->fix_stain image Image and count cells fix_stain->image end Calculate % Invasion image->end

Caption: Workflow for the Matrigel-based Transwell invasion assay.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • A549 cells, pre-treated with TGF-β1 and this compound

  • Serum-free medium and complete medium (with 10% FBS)

  • Cotton swabs

  • Methanol (B129727) (for fixing)

  • Crystal Violet stain (0.5%)

Protocol:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 1 hour.

  • Harvest A549 cells that have been pre-treated as desired (e.g., with TGF-β1 and this compound).

  • Resuspend cells in serum-free medium and add 2.5 x 10⁴ cells to the upper chamber of each insert.

  • Add complete medium (containing 10% FBS) to the lower chamber to act as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, carefully remove the non-invading cells from the top of the insert using a cotton swab.

  • Fix the cells that have invaded to the bottom of the membrane with methanol for 30 minutes, then stain with 0.5% crystal violet for 20 minutes.

  • Wash the inserts, allow them to dry, and count the stained cells in several random fields under a microscope.

Western Blotting for EMT Markers

This protocol is used to detect changes in the protein levels of key epithelial and mesenchymal markers.

G start Start treat Treat A549 cells with TGF-β1 and this compound for 48h start->treat lyse Lyse cells in RIPA buffer and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk transfer->block probe Incubate with primary antibodies (e.g., anti-E-cadherin) block->probe secondary Incubate with HRP- conjugated secondary Ab probe->secondary detect Detect with ECL reagent and image secondary->detect end Analyze Protein Bands detect->end

Caption: Workflow for Western blot analysis of EMT-related proteins.

Materials:

  • Treated A549 cell pellets

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-p-SMAD2/3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Culture and treat A549 cells in 6-well plates as described for the functional assays.

  • After 48 hours, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,00

Application Notes and Protocols: Utilizing NCB-0846 for the Investigation of Cancer Stem Cell Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which plays a pivotal role in the maintenance and self-renewal of intestinal stem cells and is frequently dysregulated in various cancers, particularly colorectal cancer.[3][4][5] Constitutive activation of the Wnt pathway is implicated in the generation and function of cancer stem cells (CSCs).[6] this compound exerts its anti-tumor and anti-CSC activities by binding to TNIK in an inactive conformation, thereby inhibiting Wnt signaling.[2][3][5][6] These properties make this compound a valuable tool for studying the role of the Wnt pathway in cancer stem cell biology and for the development of novel anti-cancer therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound to study cancer stem cell markers.

Mechanism of Action

This compound is a selective inhibitor of TNIK with a half-maximal inhibitory concentration (IC50) of 21 nM in cell-free assays.[1][2] By inhibiting TNIK, this compound blocks the phosphorylation of T-cell factor 4 (TCF4), a key downstream effector of the Wnt pathway.[1][5] This leads to a reduction in the transcriptional activity of the TCF4/β-catenin complex and subsequent downregulation of Wnt target genes, including AXIN2 and MYC.[2][5] Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway by suppressing the phosphorylation and nuclear translocation of SMAD2/3.[1][7][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/ProcessSystemIC50 / Effective ConcentrationReference
TNIK (cell-free assay)Kinase Assay21 nM[1][2]
TCF4 PhosphorylationIn vitro kinase assay0.1–0.3 µM (partial inhibition), 3 µM (complete inhibition)[1][2][5]
HCT116 Cell Growth (2D culture)Cell Viability Assay~6.8-fold more potent than NCB-0970[4][5]
HCT116 Colony Formation (soft agar)Clonogenicity Assay~20-fold more potent than NCB-0970[4][5]
TCF/LEF Transcriptional ActivityReporter Assay (HEK293, HCT116, DLD-1)Inhibition observed[2][5]
Table 2: Effect of this compound on Cancer Stem Cell and Mesenchymal Markers
Marker TypeMarkers AffectedEffectCell LinesReference
Colorectal CSC MarkersCD44, CD133, ALDH1Downregulation of expressionHCT116, DLD-1[2][5]
CSC Surface MarkersCD44, CD133, CD166, CD29, EpCAMReduction in the proportion of high-expressing cellsHCT116, DLD-1[2][5]
Mesenchymal MarkersVimentin, N-cadherin, Slug, Snail, Twist, Smad2Downregulation of expressionA549, H2228, HCT116, DLD-1[2][7]
Epithelial MarkerE-cadherinUpregulation of expressionA549, H2228[7]
Table 3: In Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
HCT116 Xenografts in immunodeficient miceOral administrationSuppression of tumor growth[4][5]
Apcmin/+ miceOral administration (22.5, 45, 90 mg/kg BID for 35 days)Dose-dependent reduction in the multiplicity and dimensions of intestinal tumors[2][4][5]
A549 lung cancer metastasis model in immunodeficient miceIntravenous injection of TGFβ1-treated cellsAbolished lung metastasis[8]

Signaling Pathways and Experimental Workflow

Wnt_Signaling_Inhibition_by_NCB0846 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled LRP5_6 LRP5/6 Dvl Dishevelled Fzd->Dvl Activates Axin Axin Dvl->Axin Inhibits Destruction Complex APC APC GSK3b GSK3β CK1 CK1 Beta_catenin β-catenin Beta_catenin->Axin Phosphorylation & Degradation Beta_catenin->APC Phosphorylation & Degradation Beta_catenin->GSK3b Phosphorylation & Degradation Beta_catenin->CK1 Phosphorylation & Degradation TCF4 TCF4 Beta_catenin->TCF4 Translocates & Binds TNIK TNIK TNIK->TCF4 Phosphorylates NCB0846 This compound NCB0846->TNIK Inhibits pTCF4 p-TCF4 TCF4->pTCF4 Phosphorylation Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) pTCF4->Wnt_Target_Genes Activates Transcription CSC_markers CSC Markers (CD44, CD133, ALDH1) Wnt_Target_Genes->CSC_markers Promotes Expression

Caption: Wnt signaling inhibition by this compound.

Experimental_Workflow_NCB0846 cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies start Cancer Cell Lines (e.g., HCT116, DLD-1) treatment Treat with this compound (Dose-response and Time-course) start->treatment cell_viability Cell Viability/ Growth Assay treatment->cell_viability colony_formation Colony Formation Assay (Soft Agar) treatment->colony_formation sphere_formation Sphere Formation Assay treatment->sphere_formation flow_cytometry Flow Cytometry for CSC Markers (CD44, CD133) treatment->flow_cytometry western_blot Western Blot for Protein Expression (TNIK, AXIN2, c-MYC) treatment->western_blot qRT_PCR qRT-PCR for Gene Expression (AXIN2, MYC, CCND1) treatment->qRT_PCR xenograft Establish Tumor Xenografts in Immunodeficient Mice animal_treatment Oral Administration of this compound xenograft->animal_treatment tumor_measurement Monitor Tumor Growth and Body Weight animal_treatment->tumor_measurement ex_vivo_analysis Ex Vivo Analysis of Tumors (Immunohistochemistry, Western Blot) tumor_measurement->ex_vivo_analysis

Caption: Experimental workflow for studying CSCs with this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Growth Inhibition Assay
  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 3,000 to 5,000 cells per well in complete growth medium.

  • Incubation: Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by fitting a four-parameter dose-response curve to the normalized data.

Protocol 2: Colony Formation Assay in Soft Agar (B569324)
  • Bottom Agar Layer: Prepare a 0.6% agar solution in complete growth medium and dispense it into 6-well plates. Allow it to solidify at room temperature.

  • Cell Suspension: Harvest cells and resuspend them in complete growth medium.

  • Top Agar Layer: Prepare a 0.3% agar solution in complete growth medium. Mix the cell suspension with the top agar solution to a final cell density of 5,000 cells per well.

  • Plating: Gently overlay the cell-agar mixture onto the solidified bottom agar layer.

  • Treatment: After the top layer solidifies, add complete growth medium containing this compound (e.g., 1 µM) or DMSO to each well.

  • Incubation: Incubate the plates for 14-21 days, replacing the medium with fresh treatment every 3-4 days.

  • Staining and Counting: Stain the colonies with crystal violet and count the number of colonies using a microscope.

Protocol 3: Sphere Formation Assay
  • Cell Seeding: Dissociate cells into a single-cell suspension and seed them at a low density (e.g., 1, 10, or 100 cells per well) in ultra-low attachment 96-well plates in serum-free sphere-forming medium.[5]

  • Treatment: Add this compound or DMSO to the wells at the desired concentrations.

  • Incubation: Culture the cells for 10-14 days to allow for sphere formation.

  • Sphere Counting: Count the number of spheres (spheroids) in each well.

  • Data Analysis: Calculate the frequency of sphere-forming cells using appropriate software (e.g., ELDA software).[5]

Protocol 4: Flow Cytometry for CSC Markers
  • Cell Treatment: Culture cells with this compound (e.g., 1 µM) or DMSO for 48-72 hours.

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension.

  • Staining: Stain the cells with fluorescently conjugated antibodies against CSC surface markers (e.g., CD44, CD133) according to the antibody manufacturer's protocol. For ALDH activity, use a commercially available kit (e.g., ALDEFLUOR™ Kit).

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells expressing high levels of the respective CSC markers.

Protocol 5: Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., TNIK, p-TNIK, AXIN2, c-MYC, β-actin as a loading control).[2][5]

  • Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 6: In Vivo Xenograft Study

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., BALB/c-nu/nu).[5][9]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 150-250 mm³).[9]

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, this compound).

  • Drug Administration: Administer this compound orally at the desired dose (e.g., 45-90 mg/kg, twice daily). The hydrochloride salt of this compound is water-soluble.[4][5]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess the expression of Wnt target genes and CSC markers.[4][5]

Concluding Remarks

This compound is a valuable chemical probe for elucidating the role of the TNIK-Wnt signaling axis in cancer stem cell biology. The protocols outlined in this document provide a framework for investigating the effects of this compound on CSC markers and associated phenotypes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to be administered orally and its efficacy in preclinical models highlight its potential for further development as a therapeutic agent targeting cancer stem cells.[3][6]

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following NCB-0846 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and selective small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3][4] Dysregulation of the Wnt pathway is a critical factor in the development and progression of various cancers, particularly colorectal cancer.[2][3][5] this compound has been shown to suppress Wnt-driven tumorigenesis and induce apoptosis in cancer cells.[1][2][5] Furthermore, this compound has been found to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[1][6] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for quantifying the apoptotic effects of therapeutic compounds. The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[7][8][9][10] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9][10] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7][8]

Data Presentation

The following table presents hypothetical data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., HCT116) treated with varying concentrations of this compound for 48 hours.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)094.5 ± 2.33.1 ± 0.82.4 ± 0.6
This compound0.185.2 ± 3.19.8 ± 1.55.0 ± 1.1
This compound162.7 ± 4.525.3 ± 3.212.0 ± 2.4
This compound335.1 ± 5.248.9 ± 4.816.0 ± 2.9
Positive Control (e.g., Staurosporine)110.3 ± 2.835.7 ± 4.154.0 ± 5.5

Signaling Pathway

NCB0846_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_TGFb TGF-β Signaling cluster_Apoptosis Apoptosis Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl APC_Axin APC/Axin Complex Dvl->APC_Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin degradation APC_Axin->GSK3b TCF4 TCF4 beta_catenin->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF4->Wnt_Target_Genes Caspases Caspase Activation Wnt_Target_Genes->Caspases inhibition TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 TGFb_Target_Genes TGF-β Target Genes SMAD4->TGFb_Target_Genes TGFb_Target_Genes->Caspases inhibition PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis NCB0846 This compound TNIK TNIK NCB0846->TNIK inhibition TNIK->TCF4 activation TNIK->SMAD23 activation

Caption: this compound inhibits TNIK, leading to the suppression of Wnt and TGF-β signaling pathways, ultimately promoting apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cancer cell line known to have an active Wnt pathway (e.g., HCT116, MDA-MB-231).[5]

  • This compound: Prepare a stock solution in DMSO.[1]

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.

  • DMSO (Dimethyl sulfoxide): Vehicle control.

  • Positive Control for Apoptosis: (e.g., Staurosporine).

  • Flow Cytometer

  • Microcentrifuge Tubes

  • Cell Culture Plates/Flasks

Cell Culture and Treatment
  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and grow to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM). Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Staining Protocol for Adherent and Suspension Cells
  • Cell Collection (Adherent Cells):

    • Carefully collect the culture medium, which may contain detached apoptotic cells, into labeled microcentrifuge tubes.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and add them to their respective collected supernatant.

  • Cell Collection (Suspension Cells):

    • Collect the cells from each treatment group into labeled microcentrifuge tubes.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[11]

  • Washing: Carefully aspirate the supernatant and wash the cells once with cold PBS. Centrifuge again as in the previous step.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7][11]

  • Staining:

    • Transfer 100 µL of the cell suspension to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7][11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][10]

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[7][10]

Flow Cytometry Analysis
  • Instrument Setup:

    • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.[11]

  • Data Acquisition: Analyze the samples on the flow cytometer immediately (within 1 hour) after staining.[7]

  • Data Interpretation:

    • Quadrant 1 (Q1 - Annexin V- / PI+): Necrotic cells.

    • Quadrant 2 (Q2 - Annexin V+ / PI+): Late apoptotic cells.

    • Quadrant 3 (Q3 - Annexin V- / PI-): Viable cells.[10]

    • Quadrant 4 (Q4 - Annexin V+ / PI-): Early apoptotic cells.

Experimental Workflow

Apoptosis_Analysis_Workflow start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest Cells (Adherent & Suspension) incubation->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_dark Incubate 15-20 min in the dark stain->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_analysis Data Analysis (Quadrants) flow_cytometry->data_analysis end End: Apoptosis Quantification data_analysis->end

Caption: Experimental workflow for the analysis of this compound induced apoptosis using Annexin V/PI staining and flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects of NCB-0846

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of NCB-0846 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally active, small-molecule inhibitor. Its primary target is the Traf2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway, with an IC50 of 21 nM.[1][2][3] this compound binds to TNIK in its inactive conformation, which is crucial for its Wnt inhibitory activity.[1][3]

Q2: What are the known off-target effects of this compound?

A2: Besides its high affinity for TNIK, this compound has been shown to inhibit other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, with greater than 80% inhibition at a concentration of 0.1 μM.[2] Recent studies have also identified CDK9 as another potential off-target. Additionally, this compound can block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation, mediated by the downregulation of TGFβ receptor type-I (TGFBR1) expression.[1][4]

Q3: How can I be sure that the observed phenotype in my experiment is due to TNIK inhibition and not an off-target effect?

A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit TNIK and elicit your desired phenotype. Higher concentrations increase the likelihood of engaging off-target kinases.

  • Employ a negative control compound: Use NCB-0970, a diastereomer of this compound, which has a significantly weaker inhibitory activity against TNIK (IC50 = 272 nM) but a similar profile against other kinases.[2] If the phenotype is absent or significantly reduced with NCB-0970 treatment, it is more likely to be an on-target effect of TNIK inhibition.

  • Perform rescue experiments: If possible, introduce a form of TNIK that is resistant to this compound into your experimental system. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate TNIK expression. If the resulting phenotype mimics that of this compound treatment, it supports an on-target mechanism.

Q4: Are there any general best practices for working with this compound to minimize off-target effects from the start?

A4: Yes, careful experimental design is key. Always perform a dose-response curve for your specific cell line and endpoint to identify the optimal concentration. Ensure you include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) and the negative control compound NCB-0970.

Troubleshooting Guide: Interpreting and Mitigating Off-Target Effects

This guide provides strategies to address common issues encountered when using this compound.

Observed Issue Potential Cause (Off-Target Effect) Recommended Mitigation Strategy
Unexpected cell toxicity or altered cell cycle progression. Inhibition of CDK2/CycA2, which are crucial for cell cycle regulation.1. Perform a thorough dose-response analysis to identify a therapeutic window where TNIK is inhibited with minimal toxicity. 2. Compare the effects with NCB-0970. 3. Analyze cell cycle profiles at different concentrations of this compound.
Effects on cell growth and proliferation unrelated to Wnt signaling. Inhibition of receptor tyrosine kinases like PDGFRα, FLT3, or TRKA, which are involved in various growth factor signaling pathways.1. Use specific inhibitors for these off-target kinases to see if they replicate the observed phenotype. 2. Perform a washout experiment. If the phenotype is reversible, it may be due to a reversible off-target effect.
Changes in inflammatory responses or immune cell signaling. Inhibition of JAK3, a key component of cytokine signaling pathways.1. Assess the phosphorylation status of STAT proteins downstream of JAK3. 2. Use a more specific JAK3 inhibitor as a comparator.
Alterations in epithelial-to-mesenchymal transition (EMT) or fibrosis not attributable to Wnt signaling. Inhibition of the TGF-β signaling pathway through downregulation of TGFBR1.1. Measure the expression levels of TGFBR1 mRNA and protein. 2. Assess the phosphorylation of SMAD2/3. 3. Compare the phenotype with that induced by a known TGF-β pathway inhibitor.
Quantitative Data Summary: this compound Inhibitory Profile
Target IC50 / % Inhibition Pathway Reference
TNIK (Primary Target) 21 nMWnt Signaling[1][2][3]
NCB-0970 (Negative Control) 272 nM (against TNIK)Wnt Signaling[2]
FLT3 >80% inhibition @ 100 nMReceptor Tyrosine Kinase Signaling[2]
JAK3 >80% inhibition @ 100 nMJAK/STAT Signaling[2]
PDGFRα >80% inhibition @ 100 nMReceptor Tyrosine Kinase Signaling[2]
TRKA >80% inhibition @ 100 nMReceptor Tyrosine Kinase Signaling[2]
CDK2/CycA2 >80% inhibition @ 100 nMCell Cycle Regulation[2]
HGK >80% inhibition @ 100 nMMAP Kinase Signaling[2]
TGF-β Signaling Inhibition of SMAD2/3 phosphorylationTGF-β Signaling[1][4]

Experimental Protocols

Protocol 1: Washout Experiment to Differentiate Reversible Off-Target Effects

Objective: To determine if the observed phenotype is due to a reversible interaction with an off-target or a more stable on-target inhibition.

Methodology:

  • Cell Seeding: Plate cells at a suitable density to allow for growth over the course of the experiment.

  • Inhibitor Treatment: Treat cells with the desired concentration of this compound, NCB-0970, and a vehicle control for a predetermined duration (e.g., 24 hours).

  • Washout Procedure:

    • Aspirate the media containing the inhibitor.

    • Wash the cells twice with a generous volume of pre-warmed, inhibitor-free culture medium.

    • Add fresh, inhibitor-free medium to the cells.

  • Time-Course Analysis: Harvest cells at various time points post-washout (e.g., 0, 2, 4, 8, 24 hours).

  • Endpoint Analysis: Analyze the relevant phenotype (e.g., protein phosphorylation, gene expression, cell viability) at each time point and compare it to cells continuously exposed to the inhibitor.

Protocol 2: Genetic Rescue Experiment to Confirm On-Target Effect

Objective: To confirm that the observed phenotype is a direct result of TNIK inhibition.

Methodology:

  • Construct Development: Generate a TNIK expression construct that is resistant to this compound. This can often be achieved by introducing a point mutation in the drug-binding site without affecting the kinase activity.

  • Cell Line Generation: Create a stable cell line expressing the this compound-resistant TNIK or use transient transfection.

  • Experimental Setup:

    • Plate the parental cell line and the resistant TNIK-expressing cell line.

    • Treat both cell lines with a concentration of this compound that elicits a clear phenotype in the parental cells.

    • Include vehicle-treated controls for both cell lines.

  • Phenotypic Analysis: After an appropriate incubation period, assess the phenotype of interest.

  • Data Interpretation: If the phenotype is rescued (i.e., reversed or significantly diminished) in the cells expressing the resistant TNIK mutant, it strongly indicates that the effect of this compound is on-target.

Visualizations

NCB0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_off_target Potential Off-Target Pathways Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes TNIK TNIK TNIK->TCF_LEF PDGFR PDGFRα Cell Growth Cell Growth PDGFR->Cell Growth JAK3 JAK3 Inflammation Inflammation JAK3->Inflammation CDK2 CDK2/CycA2 Cell Cycle Cell Cycle CDK2->Cell Cycle TGFBR1 TGFBR1 EMT / Fibrosis EMT / Fibrosis TGFBR1->EMT / Fibrosis NCB0846 This compound NCB0846->TNIK NCB0846->PDGFR NCB0846->JAK3 NCB0846->CDK2 NCB0846->TGFBR1

Caption: this compound primarily targets TNIK in the Wnt pathway, but can have off-target effects.

Troubleshooting_Workflow Start Phenotype Observed with This compound Treatment Q1 Is the phenotype present with NCB-0970 (negative control)? Start->Q1 A1_Yes Likely Off-Target Effect Q1->A1_Yes Yes A1_No Likely On-Target Effect (TNIK Inhibition) Q1->A1_No No Q3 Is the phenotype reversible after a washout experiment? A1_Yes->Q3 Q2 Does genetic knockdown/knockout of TNIK mimic the phenotype? A1_No->Q2 A2_Yes Strong evidence for On-Target Effect Q2->A2_Yes Yes A2_No Re-evaluate; potential complex off-target or experimental issue Q2->A2_No No A3_Yes Suggests a reversible off-target interaction Q3->A3_Yes Yes A3_No Consistent with stable on-target inhibition Q3->A3_No No

Caption: A workflow for troubleshooting potential off-target effects of this compound.

Rescue_Experiment_Workflow Start Generate this compound-resistant TNIK mutant Step2 Establish cell lines: 1. Parental 2. Resistant TNIK expressing Start->Step2 Step3 Treat both cell lines with This compound and vehicle control Step2->Step3 Step4 Assess Phenotype Step3->Step4 Result1 Phenotype observed in parental, but rescued in resistant cells Step4->Result1 Rescue Result2 Phenotype observed in both parental and resistant cells Step4->Result2 No Rescue Conclusion1 Conclusion: On-Target Effect Result1->Conclusion1 Conclusion2 Conclusion: Off-Target Effect Result2->Conclusion2

Caption: Workflow for a genetic rescue experiment to validate the on-target effects of this compound.

References

Addressing NCB-0846 instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCB-0846, a potent small-molecule inhibitor of TRAF2- and NCK-Interacting Kinase (TNIK).[1][2] This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on addressing its potential instability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small-molecule inhibitor of TNIK, a kinase involved in the canonical Wnt signaling pathway.[1][2] It binds to TNIK with an IC50 of 21 nM, preventing the phosphorylation of T-cell factor 4 (TCF4) and thereby inhibiting the transcription of Wnt target genes.[1][3] This leads to the suppression of cell growth and induction of apoptosis in cancer cells with activated Wnt signaling, such as colorectal cancer.[3][4]

Q2: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A2: A common reason for the loss of a small molecule's activity over time in cell culture is its instability in the aqueous environment of the culture medium at 37°C. While this compound is a robust compound, prolonged incubation in cell culture media can lead to gradual degradation, reducing its effective concentration. Factors such as media pH and composition can influence the rate of degradation. We recommend performing a stability assessment to determine the half-life of this compound under your specific experimental conditions.

Q3: How should I prepare and store my this compound stock solutions?

A3: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[5] Once dissolved, aliquot the stock solution into small, single-use volumes and store at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[6]

Q4: What are the best practices for diluting this compound into my cell culture medium?

A4: To minimize precipitation and ensure accurate dosing, it is best to dilute the DMSO stock solution of this compound directly into pre-warmed cell culture medium immediately before adding it to your cells.[7] The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

Troubleshooting Guide: this compound Instability

This guide will help you troubleshoot and address potential issues related to the stability of this compound in your cell culture experiments.

Issue: Inconsistent or lower-than-expected efficacy of this compound

This is often the primary indicator of compound instability.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity:

    • Ensure your this compound stock solution was prepared and stored correctly.

    • If in doubt, prepare a fresh stock solution from powder.

  • Assess Stability in Your Media:

    • Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your experiment. A detailed protocol for this is provided below.

    • This will help you determine the rate of degradation under your specific conditions.

  • Optimize Dosing Strategy:

    • If significant degradation is observed, consider a media change with a fresh dose of this compound every 24-48 hours to maintain a more consistent effective concentration.

  • Evaluate Media Components:

    • The stability of small molecules can be influenced by the composition of the cell culture medium.[9] If you suspect a component in your medium is accelerating degradation, consider testing the stability of this compound in a simpler buffered solution (e.g., PBS) at 37°C.[9]

Data Presentation

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Different Cell Culture Media at 37°C

Media Type (pH 7.4)% Remaining after 24h% Remaining after 48h% Remaining after 72h
DMEM + 10% FBS85%72%61%
RPMI-1640 + 10% FBS88%75%65%
McCoy's 5A + 10% FBS82%68%55%

Table 2: Effect of pH on this compound Stability in DMEM + 10% FBS at 37°C over 48 hours

pH% Remaining
7.081%
7.472%
7.863%

Experimental Protocols

Protocol 1: Wnt Signaling Reporter Assay to Functionally Test this compound Activity

Objective: To determine the functional IC50 of this compound by measuring the inhibition of Wnt-induced TCF/LEF transcriptional activity.

Materials:

  • HEK293T cells

  • Wnt3a conditioned medium

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • Dual-Luciferase Reporter Assay System

  • This compound

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a conditioned medium and serial dilutions of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Protocol 2: this compound Stability Assessment in Cell Culture Media by HPLC

Objective: To quantify the degradation of this compound in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (with and without serum)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724)

  • Internal standard (a stable compound with similar chromatographic properties)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 10 µM).

  • Incubation: Aliquot the solution into multiple sterile tubes and place them in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a tube from the incubator.

  • Extraction: To 100 µL of the medium, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract this compound.[9]

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC with UV detection.

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Normalize the ratios to the T=0 time point to determine the percentage of this compound remaining.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP5_6 LRP5/6 Wnt->LRP5_6 DVL Dishevelled (DVL) FZD->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF phosphorylation NCB_0846 This compound NCB_0846->TNIK inhibition Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription Beta_Catenin_N->TCF_LEF

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Stability_Workflow start Start: Prepare this compound in Cell Culture Medium t0 T=0: Collect initial sample and perform HPLC analysis start->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate collect_samples Collect samples at defined time points (e.g., 2, 4, 8, 24, 48, 72h) incubate->collect_samples hplc Perform HPLC analysis on all samples collect_samples->hplc analyze Calculate % remaining This compound vs. T=0 hplc->analyze end End: Determine stability profile analyze->end

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic issue Issue: Inconsistent or low this compound activity check_stock Is the stock solution prepared and stored correctly? issue->check_stock fresh_stock Action: Prepare fresh stock solution check_stock->fresh_stock No stability_test Perform stability test in experimental media check_stock->stability_test Yes fresh_stock->stability_test is_stable Is the compound stable for the experiment duration? stability_test->is_stable proceed Conclusion: Instability is not the primary issue. Check other experimental parameters. is_stable->proceed Yes change_media Action: Replenish media with fresh this compound every 24-48h is_stable->change_media No

Caption: Troubleshooting logic for addressing issues with this compound efficacy.

References

Overcoming poor bioavailability of NCB-0846 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCB-0846. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in experimental settings, with a particular focus on its known poor bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] Its primary mechanism of action is the inhibition of the Wnt signaling pathway.[1][2][3][4] this compound binds to TNIK in an inactive conformation, which is crucial for its Wnt inhibitory effects.[2][3] It has been shown to suppress the growth of tumors and inhibit cancer stem cell (CSC) activities in preclinical models of colorectal cancer.[3][4][5] Additionally, this compound has been found to block the TGF-β signaling pathway.[1][6]

Q2: I'm observing high variability and lower than expected efficacy in my in vivo studies with this compound. Could this be related to its bioavailability?

A2: Yes, this is a strong possibility. While this compound is described as orally administrable, some reports indicate that it has poor pharmacokinetic properties and low activity, which can be attributed to poor bioavailability.[5][7] Low aqueous solubility and other physicochemical properties of small molecule kinase inhibitors can lead to variable absorption and inconsistent plasma concentrations, resulting in high variability and reduced efficacy in animal models.[8][9][10]

Q3: What are the known signaling pathways affected by this compound?

A3: this compound is known to primarily inhibit the canonical Wnt/β-catenin signaling pathway by targeting TNIK, a key regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[3][11] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby blocking the transcription of Wnt target genes.[2][11] It has also been reported to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[1][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, focusing on strategies to mitigate the challenges of poor bioavailability.

Problem Potential Cause Suggested Solution
High inter-animal variability in tumor growth inhibition. Inconsistent oral absorption of this compound due to its poor solubility and pharmacokinetic properties.[5][7]1. Optimize Vehicle Formulation: Ensure this compound is fully solubilized or uniformly suspended in the vehicle. A commonly used vehicle for this compound is a solution of DMSO, polyethylene (B3416737) glycol 400, and 30% 2-hydroxypropyl-β-cyclodextrin.[12] For oral administration, a water-soluble hydrochloride salt of this compound has also been used.[5][11] 2. Consider Alternative Administration Routes: If oral administration continues to yield inconsistent results, consider intraperitoneal (IP) injection to bypass first-pass metabolism and absorption variability. Ensure the formulation is suitable for IP administration. 3. Fasting: Standardize the fasting period for animals before dosing to reduce variability in gastrointestinal conditions that can affect drug absorption.
Lower than expected efficacy at previously reported dosages. Poor absorption leading to sub-therapeutic plasma concentrations of this compound.[5]1. Dose Escalation Study: Conduct a dose-escalation study to determine the optimal dose for your specific animal model and tumor type.[11] 2. Formulation Enhancement: Explore advanced formulation strategies known to improve the bioavailability of poorly soluble kinase inhibitors. These can include lipid-based formulations or the creation of lipophilic salts to enhance solubility in lipidic excipients.[8][9][10][13] 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic (PK) studies to measure the plasma concentration of this compound over time. This will provide direct evidence of its absorption and exposure levels in your model.
No significant reduction in Wnt or TGF-β target gene expression in tumor tissue. Insufficient drug concentration at the tumor site to effectively inhibit TNIK.1. Verify Target Engagement: After a single high dose of this compound, excise tumors and measure the expression of Wnt target genes (e.g., AXIN2, MYC) or TGF-β pathway components to confirm target engagement in vivo.[5][11] 2. Increase Dosing Frequency: Consider a twice-daily (BID) dosing regimen to maintain more consistent plasma concentrations of the inhibitor.[12] 3. Co-administration with a Bioavailability Enhancer: For kinase inhibitors metabolized by CYP3A4, co-administration with a CYP3A4 inhibitor can increase bioavailability.[14] However, the specific metabolic pathway of this compound would need to be determined first.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in a Mouse Xenograft Model

This protocol is adapted from methodologies described in preclinical studies of this compound.[11][12]

  • Preparation of this compound Formulation:

    • To prepare a stock solution, dissolve this compound in DMSO.

    • For oral gavage, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] Add each component sequentially while vortexing to ensure a clear solution.

    • Alternatively, the hydrochloride salt of this compound, which is water-soluble, can be dissolved in distilled water for oral administration.[5][11]

  • Animal Dosing:

    • Use immunodeficient mice (e.g., BALB/c nude mice) bearing established tumors (e.g., HCT116 xenografts).[11][12]

    • Administer the prepared this compound formulation daily via oral gavage. Dosages used in previous studies have ranged from 40 to 150 mg/kg.[5][11][12]

    • A control group should receive the vehicle alone.

  • Monitoring:

    • Monitor tumor volume and body weight regularly throughout the study.[5][11]

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., RT-PCR for Wnt target genes).[5][11]

Visualizations

Below are diagrams illustrating the signaling pathways targeted by this compound and a typical experimental workflow.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TNIK_Cytoplasm TNIK TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->Target_Genes Activates Transcription Beta_Catenin_N->TCF_LEF NCB_0846_N This compound TNIK_N TNIK NCB_0846_N->TNIK_N Inhibits TNIK_N->TCF_LEF Phosphorylates/ Co-activates

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

TGF_Beta_Signaling_Pathway cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFBR2 TGFB->TGFBR2 TGFBR1 TGFBR1 SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates TGFBR2->TGFBR1 Activates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_N SMAD2/3/4 Complex SMAD_Complex->SMAD_Complex_N Translocates Target_Genes TGF-β Target Genes SMAD_Complex_N->Target_Genes Regulates Transcription NCB_0846 This compound NCB_0846->pSMAD2_3 Inhibits Phosphorylation and Translocation

Caption: TGF-β signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation in Immunodeficient Mice Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Formulation Prepare this compound Formulation (e.g., in Vehicle or as HCl salt) Randomization->Formulation Dosing Daily Oral Gavage (this compound or Vehicle) Formulation->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Analysis Statistical Analysis of Tumor Growth Inhibition Monitoring->Data_Analysis Tissue_Harvest Harvest Tumors Endpoint->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis (e.g., RT-PCR for Target Genes) Tissue_Harvest->PD_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

How to handle unexpected results with NCB-0846 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using the TNIK inhibitor, NCB-0846.

Troubleshooting Guide

This guide addresses potential unexpected results and provides systematic steps to identify and resolve common issues encountered during this compound treatment experiments.

Observed Problem Potential Cause Recommended Action
1. Higher than expected cell death or cytotoxicity in vitro. - Inappropriate solvent concentration: The solvent used to dissolve this compound may be toxic to the cells at the final concentration. - Off-target effects: this compound is known to inhibit other kinases which could lead to unexpected cytotoxicity in certain cell lines.[1][2][3][4] - Incorrect drug concentration: Errors in calculating the final concentration of this compound.- Solvent control: Run a vehicle-only control to assess solvent toxicity. Ensure the final solvent concentration is non-toxic.[5][6] - Dose-response curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[7][8] - Verify off-target expression: Check if your cells express the known off-target kinases of this compound (FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK).[1][2][3]
2. Inconsistent or no inhibition of Wnt signaling pathway. - Drug stability: Improper storage of this compound may lead to degradation and loss of activity. - Suboptimal treatment time: The duration of drug exposure may be insufficient to observe an effect on downstream Wnt targets. - Cell line resistance: The specific cell line may have intrinsic resistance mechanisms to Wnt pathway inhibition.- Proper storage: Store this compound stock solutions at -80°C for up to one year or -20°C for up to six months.[1] - Time-course experiment: Conduct a time-course experiment to identify the optimal duration of this compound treatment.[7] - Confirm pathway activation: Ensure the Wnt pathway is active in your cell line at baseline before treatment.
3. Unexpected changes in TGF-β signaling. - Known off-target effect: this compound can inhibit the TGF-β signaling pathway by downregulating TGFBR1 expression.[9][10]- Pathway analysis: If inhibition of TGF-β is not the intended outcome, consider using a more specific Wnt inhibitor. - Investigate crosstalk: Explore the potential scientific implications of dual Wnt and TGF-β pathway inhibition in your experimental model.
4. In vivo: Initial body weight loss in animal models. - Reported side effect: A transient decrease in body weight has been observed at the beginning of this compound administration in mice, which tends to recover over time.[3][11]- Monitor animal health: Closely monitor the body weight and overall health of the animals throughout the study. - Dose adjustment: If weight loss is severe or persistent, consider adjusting the dosage of this compound.
5. In vivo: Potential for hepatotoxicity. - Predicted toxicity: Some computational models predict potential hepatotoxicity for this compound.[12]- Monitor liver function: In long-term in vivo studies, it is advisable to monitor liver function parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] By inhibiting TNIK, this compound blocks the canonical Wnt/β-catenin signaling pathway.[3][13] It has been shown to reduce the expression of Wnt target genes such as AXIN2 and MYC.[2][3]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, with greater than 80% inhibition at a concentration of 0.1 μM.[1][2][3] It also inhibits the TGF-β signaling pathway by suppressing the expression of TGFβ receptor type-I (TGFBR1).[9][10]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The IC50 of this compound against TNIK is 21 nM.[1][2] For cell-based assays, concentrations ranging from 0.1 μM to 3 μM have been effectively used to inhibit TCF4 phosphorylation and Wnt transcriptional activity.[1][2] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

A4: For in vitro use, this compound can be dissolved in DMSO.[2] Stock solutions should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1] For oral administration in animal studies, the hydrochloride salt of this compound, which is water-soluble, can be used.[3][11]

Q5: I am observing unexpected results that are not listed in the troubleshooting guide. What should I do?

A5: If you encounter unexpected results, consider the following:

  • Review the literature: Search for recent publications on this compound that might provide insights into your observations.

  • Control experiments: Ensure you have included all necessary positive and negative controls in your experimental design.

  • Reagent validation: Confirm the identity and purity of your this compound compound.

  • Contact technical support: Reach out to the supplier of your this compound for further assistance.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 / % InhibitionReference
Primary Target
TNIK21 nM[1][2]
Off-Targets (>80% inhibition at 0.1 µM)
FLT3>80%[1][2][3]
JAK3>80%[1][2][3]
PDGFRα>80%[1][2][3]
TRKA>80%[1][2][3]
CDK2/CycA2>80%[1][2][3]
HGK>80%[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium and add the this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS/WST-1 Addition: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Wnt and TGF-β Pathway Proteins
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-SMAD2/3, total SMAD2/3, β-catenin, c-Myc, TGFBR1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Mandatory Visualizations

Wnt_Signaling_Pathway_Inhibition_by_NCB0846 cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P TCF_LEF TCF/LEF Nucleus Nucleus Beta_Catenin->Nucleus Proteasome Proteasome Beta_Catenin_P->Proteasome degradation Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes transcription TNIK TNIK TNIK->TCF_LEF co-activation NCB0846 This compound NCB0846->TNIK inhibition TGFb_Signaling_Pathway_Inhibition_by_NCB0846 cluster_nucleus Nucleus TGFb TGF-β TGFBR2 TGFBRII TGFb->TGFBR2 TGFBR1 TGFBRI TGFBR2->TGFBR1 activates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Target_Genes Target Gene Expression NCB0846 This compound TGFBR1_mRNA TGFBR1 mRNA NCB0846->TGFBR1_mRNA downregulates TGFBR1_mRNA->TGFBR1 translation Experimental_Workflow_for_NCB0846 Start Start: Hypothesis Exp_Design Experimental Design (Cell line selection, dose, time) Start->Exp_Design In_Vitro In Vitro Experiments Exp_Design->In_Vitro In_Vivo In Vivo Experiments Exp_Design->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis Troubleshooting Troubleshooting (Unexpected Results) Data_Analysis->Troubleshooting Interpretation Interpretation & Conclusion Data_Analysis->Interpretation Troubleshooting->Exp_Design Revise Experiment Troubleshooting->Interpretation Proceed

References

NCB-0846 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the novel kinase inhibitor NCB-0846. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to specific storage conditions. Improper storage can lead to degradation of the compound, which may result in a loss of its biological activity and introduce variability in experimental outcomes. For detailed storage recommendations, please refer to the table below.

Q2: How can I assess the purity and integrity of my this compound sample?

A2: The purity and integrity of your this compound sample can be verified using High-Performance Liquid Chromatography (HPLC). This technique separates this compound from any potential degradation products or impurities. A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can arise from several factors, including the degradation of this compound, improper sample preparation, or variations in cell-based assay conditions. Refer to the "Troubleshooting Guide" for a systematic approach to identifying and resolving these issues.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathways for this compound are understood to be hydrolysis and oxidation. These processes can be accelerated by exposure to moisture, light, and elevated temperatures. Storing the compound under the recommended conditions will minimize degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when working with this compound.

Issue 1: Reduced or No Biological Activity
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the purity of your this compound stock solution using the provided HPLC protocol. Compare the results to the certificate of analysis.

    • Solution: If degradation is confirmed, use a fresh, properly stored sample of this compound for your experiments.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Re-calculate the concentration of your stock solution and ensure accurate dilution for your working solutions.

    • Solution: Prepare a fresh dilution series from a reliable stock solution.

Issue 2: High Variability Between Experimental Replicates
  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting Step: Review your experimental workflow for any inconsistencies in incubation times, temperatures, or reagent additions. The workflow diagram below illustrates the recommended procedure.

    • Solution: Standardize your protocol and ensure all steps are performed consistently across all replicates.

  • Possible Cause 2: Cell Health and Density.

    • Troubleshooting Step: Monitor cell viability and ensure consistent cell seeding density across all wells or plates.

    • Solution: Implement a standardized cell culture and plating protocol.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereLight Conditions
Solid (Powder)-20°CInert (Argon or Nitrogen)Protect from light
Stock Solution (in DMSO)-80°CSealed VialProtect from light
Table 2: Stability of this compound in Solution at Various Temperatures
TemperaturePurity after 24 hoursPurity after 72 hours
4°C>99%98%
Room Temp.95%85%
37°C80%65%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: 5% to 95% Mobile Phase B over 15 minutes.

  • Sample Preparation:

    • Dilute this compound stock solution to a final concentration of 10 µg/mL in the mobile phase.

  • Analysis:

    • Inject the sample and integrate the peak area for this compound and any degradation products. Calculate purity as the percentage of the main peak area relative to the total peak area.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Promotes This compound This compound This compound->MEK Inhibits

Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.

G cluster_1 Experimental Workflow for this compound Purity Assessment A Prepare Mobile Phase A and B C Set up HPLC System A->C B Prepare this compound Sample (10 µg/mL) D Inject Sample onto C18 Column B->D C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity Percentage G->H

Caption: A stepwise workflow for assessing the purity of this compound using HPLC.

G cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Experimental Results CheckPurity Assess this compound Purity via HPLC Start->CheckPurity Degraded Is the sample degraded? CheckPurity->Degraded UseNew Use a fresh, properly stored sample Degraded->UseNew Yes ReviewProtocol Review Experimental Protocol for Consistency Degraded->ReviewProtocol No End Consistent Results UseNew->End Standardize Standardize sample handling and cell culture ReviewProtocol->Standardize Inconsistencies Found ReviewProtocol->End No Inconsistencies Standardize->End

Caption: A logical diagram for troubleshooting inconsistent experimental results.

Technical Support Center: Managing Variability in NCB-0846 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NCB-0846, a potent and orally available small-molecule inhibitor of TRAF2- and NCK-Interacting Kinase (TNIK). Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and sources of variability in your experiments, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[1] By binding to the ATP-binding pocket of TNIK, this compound prevents the phosphorylation of its downstream targets, thereby disrupting the aberrant Wnt signaling often associated with various cancers.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation of TCF4, a key transcription factor in the Wnt pathway.[3]

Q2: What are the known off-target effects of this compound?

A2: While this compound is a potent TNIK inhibitor, it has been observed to inhibit other kinases at higher concentrations. These include FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[3] It is crucial to consider these potential off-target effects when interpreting experimental results. Utilizing the lowest effective concentration of this compound and employing complementary techniques, such as siRNA-mediated knockdown of TNIK, can help to validate that the observed phenotype is a direct result of TNIK inhibition.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the powdered compound at -20°C for up to three years and stock solutions in solvent at -80°C for up to one year.[4] To minimize degradation, it is advisable to prepare fresh dilutions in your assay buffer before each experiment. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, with sonication recommended to aid dissolution.[5]

Q4: What are some key considerations for designing in vivo studies with this compound?

A4: this compound is orally bioavailable.[2] In preclinical mouse models, oral administration has been shown to suppress tumor growth.[2] A transient decrease in the body weight of mice has been observed at the beginning of administration, which gradually recovers.[3] It is important to monitor animal health and body weight throughout the study. The hydrochloride salt of this compound is water-soluble and has been used for oral administration in some studies.[6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

High variability in cell-based assays can obscure the true effect of this compound. Below are potential causes and troubleshooting steps to improve consistency.

Potential Cause Troubleshooting Step Expected Outcome
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[2]Reduced well-to-well variation in cell number and compound concentration.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use an automated cell counter for accurate cell density determination. Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS or media.[2]Uniform cell growth across the plate, leading to more consistent assay readouts.
Compound Precipitation Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions. Ensure the compound is stable in the assay buffer over the course of the experiment.[2]Accurate and consistent final concentration of this compound in each well.
Variable Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure consistent timing for all incubation steps.[5]Synchronized cellular responses and more reproducible data.
Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated half-maximal inhibitory concentration (IC50) can be a significant source of variability.

Potential Cause Troubleshooting Step Expected Outcome
Variable Cell Health and Passage Number Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.More consistent cellular response to this compound, leading to stable IC50 values.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.Precise and reproducible concentrations of this compound across the dose-response curve.
Assay Readout Interference Run control experiments with the compound in the absence of cells to check for direct interference with the assay reagents (e.g., fluorescence quenching or enhancement).[2]Elimination of false-positive or false-negative results, leading to a more accurate IC50 determination.
Differences in Cell Density Optimize and standardize the cell seeding density for your specific assay, as this can influence the apparent potency of the inhibitor.Consistent IC50 values that are not confounded by variations in cell number.
Issue 3: Unexpected or Off-Target Effects

Distinguishing between on-target TNIK inhibition and off-target effects is critical for accurate data interpretation.

Potential Cause Troubleshooting Step Expected Outcome
Inhibition of Other Kinases Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound at the concentrations used in your experiments.[4]A clear profile of the inhibitor's selectivity, allowing for a more informed interpretation of the results.
Activation of Compensatory Signaling Pathways Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways in response to TNIK inhibition.[4]A better understanding of the cellular response to this compound and the identification of potential resistance mechanisms.
Non-Specific Compound Effects Use a structurally related but inactive control compound if available. Perform rescue experiments by overexpressing a drug-resistant mutant of TNIK.[4]Confirmation that the observed phenotype is due to the specific inhibition of TNIK.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

Assay Cell Line Parameter Value Reference
TNIK Inhibition (cell-free)-IC5021 nM[7]
Cell Growth (ATP production)HCT116IC50Not specified, but 6.8-fold more potent than NCB-0970[6]
Colony Formation in Soft AgarHCT116Inhibition~20-fold more potent than NCB-0970[6]

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HCT116 cells)

Treatment Group Dose Administration Route Tumor Growth Inhibition Reference
Vehicle-Oral-[2]
This compound40 mg/kg BIDOralStatistically significant[4]
This compound80 mg/kg BIDOralStatistically significant[4]

Experimental Protocols

Cell Viability Assay (ATP Production)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000 cells per well.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • ATP Measurement: Measure intracellular ATP levels using a commercially available luminescent cell viability assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software.

Western Blot Analysis of Wnt Target Gene Expression
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Wnt target proteins (e.g., AXIN2, c-MYC) and a loading control (e.g., γ-tubulin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Wnt_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TNIK TNIK TNIK->TCF_LEF phosphorylation NCB_0846 This compound NCB_0846->TNIK inhibition Wnt_Target_Genes Wnt Target Genes (e.g., c-MYC, AXIN2) TCF_LEF->Wnt_Target_Genes transcription

Caption: Inhibition of the Wnt signaling pathway by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Verify Reagent Quality - this compound solubility & stability - Cell health & passage number - Reagent concentrations Start->Check_Reagents Optimize_Assay Optimize Assay Protocol - Pipetting technique - Cell seeding density - Incubation times Check_Reagents->Optimize_Assay Investigate_Off_Target Investigate Off-Target Effects - Use lowest effective concentration - Perform kinome profiling - Use inactive control/siRNA Optimize_Assay->Investigate_Off_Target Data_Interpretation Informed Data Interpretation Investigate_Off_Target->Data_Interpretation

Caption: Logical workflow for troubleshooting this compound experiments.

References

Navigating Negative Controls for NCB-0846 Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers utilizing NCB-0846, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK), are at the forefront of investigating the Wnt and TGF-β signaling pathways in cancer and other diseases. A critical component of robust experimental design is the selection and use of appropriate negative controls to ensure that the observed effects are specifically due to the inhibition of TNIK and not off-target activities. This technical support guide provides a comprehensive resource for researchers, offering frequently asked questions, troubleshooting advice, and detailed protocols for the effective use of negative controls in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended negative control for this compound?

A1: The most highly recommended negative control for this compound is its diastereomer, NCB-0970 .[1] The stereochemistry of the terminal hydroxyl group on the cyclohexane (B81311) moiety of this compound is crucial for its potent inhibitory activity against TNIK.[2][3] NCB-0970 possesses a different stereochemistry at this position, resulting in a significantly weaker inhibitory effect on TNIK, making it an ideal control to differentiate on-target from non-specific effects.[1][3]

Q2: Why is a vehicle control (e.g., DMSO) not sufficient as a negative control?

A2: While a vehicle control is essential to account for the effects of the solvent, it does not control for potential off-target effects of the compound itself. This compound has known off-target activities against several other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[1][4][5][6][7] Using NCB-0970 allows researchers to distinguish the biological consequences of potent TNIK inhibition from these off-target effects.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound is a selective inhibitor of TNIK, a key regulator of the canonical Wnt signaling pathway.[4][5][8][9] It has been shown to suppress the expression of Wnt target genes such as AXIN2, MYC, and CCND1.[4][5] Additionally, this compound can block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[4][10][11]

Q4: Where can I find quantitative data comparing this compound and its negative control?

A4: Published studies have demonstrated a significant difference in the inhibitory activity between this compound and NCB-0970. The following table summarizes key quantitative data.

Quantitative Comparison of this compound and NCB-0970

ParameterThis compoundNCB-0970Reference
TNIK IC50 21 nM~272 nM (13-fold weaker)[1][12]
Cell Growth Inhibition (HCT116) Significantly higher6.8-fold lower than this compound
Colony Formation Inhibition (HCT116) Potent inhibition~20-fold lower than this compound

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Similar effects observed with this compound and NCB-0970. The observed phenotype may be due to an off-target effect common to both compounds or a non-specific cellular response.1. Verify the concentrations used. A high concentration of NCB-0970 might still inhibit TNIK to some extent. 2. Use an alternative negative control strategy, such as siRNA/shRNA knockdown of TNIK, to confirm the phenotype is TNIK-dependent. 3. Investigate potential off-target effects by examining the activity of other known targets of this compound.
No effect observed with this compound. 1. The compound may not be active in your specific cell line or experimental model. 2. The concentration used may be too low. 3. The readout for Wnt or TGF-β signaling may not be sensitive enough.1. Confirm TNIK expression in your model system. 2. Perform a dose-response curve to determine the optimal concentration. 3. Use well-established downstream readouts, such as measuring the expression of Wnt target genes (e.g., AXIN2, MYC) by qPCR or assessing TCF/LEF reporter activity. For TGF-β signaling, measure SMAD2/3 phosphorylation.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Degradation of the compound.1. Standardize cell passage number, seeding density, and treatment duration. 2. Aliquot and store this compound and NCB-0970 at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Wnt Signaling Inhibition Assay
  • Cell Seeding: Plate cells (e.g., HCT116, HEK293 with a TCF/LEF reporter construct) in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and NCB-0970 in DMSO. Serially dilute the compounds to the desired final concentrations in cell culture medium. Include a DMSO-only vehicle control.

  • Treatment: Replace the culture medium with the medium containing the compounds or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

  • Readout:

    • TCF/LEF Reporter Assay: Measure luciferase activity according to the manufacturer's instructions.

    • qPCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for Wnt target genes (e.g., AXIN2, MYC). Normalize to a housekeeping gene.

    • Western Blot: Lyse the cells and perform western blotting to detect changes in the protein levels of Wnt pathway components or their phosphorylation status.

Protocol 2: Colony Formation Assay in Soft Agar (B569324)
  • Base Agar Layer: Prepare a 0.6% agar solution in cell culture medium and add it to the bottom of a 6-well plate. Allow it to solidify.

  • Cell-Agar Layer: Resuspend cells in a 0.3% agar solution in cell culture medium containing the desired concentrations of this compound, NCB-0970, or vehicle control.

  • Plating: Carefully layer the cell-agar suspension on top of the base agar layer.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks, or until colonies are visible. Add a small amount of medium containing the respective treatments to the top of the agar every few days to prevent drying.

  • Staining and Quantification: Stain the colonies with crystal violet and count the number and size of the colonies.

Visualizing Experimental Logic and Pathways

To further clarify the experimental rationale and the signaling pathways involved, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Expected Outcomes Vehicle Vehicle (e.g., DMSO) Baseline Baseline Activity Vehicle->Baseline Establishes baseline NCB0970 NCB-0970 (Negative Control) OffTarget Off-Target Effects NCB0970->OffTarget Reveals off-target effects NCB0846 This compound (Active Compound) OnTarget On-Target Effects (TNIK Inhibition) NCB0846->OnTarget Shows combined on- and off-target effects

Caption: Logic diagram for selecting the appropriate negative control.

G Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl GSK3b GSK3β/Axin/APC (Destruction Complex) Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates WntTargetGenes Wnt Target Genes (AXIN2, MYC) TCF_LEF->WntTargetGenes Transcription TNIK TNIK TCF_LEF->TNIK Complex Formation NCB0846 This compound NCB0846->TNIK Inhibits TNIK->TCF_LEF

Caption: Simplified Wnt signaling pathway showing the point of this compound inhibition.

G Start Start Experiment SeedCells Seed Cells Start->SeedCells PrepareCompounds Prepare this compound, NCB-0970, and Vehicle Controls SeedCells->PrepareCompounds TreatCells Treat Cells PrepareCompounds->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate MeasurePhenotype Measure Phenotype (e.g., Reporter Assay, qPCR, Cell Viability) Incubate->MeasurePhenotype AnalyzeData Analyze and Compare Data (this compound vs. NCB-0970 vs. Vehicle) MeasurePhenotype->AnalyzeData Conclusion Draw Conclusions on TNIK-Specific Effects AnalyzeData->Conclusion

References

Technical Support Center: Addressing Resistance to NCB-0846 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, NCB-0846. The information provided is designed to help address potential resistance mechanisms encountered during pre-clinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active and selective small-molecule inhibitor of Traf2- and NCK-interacting kinase (TNIK).[1][2] By binding to TNIK, this compound disrupts downstream signaling of the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways.[1][3][4] This inhibition leads to reduced cancer cell proliferation, decreased cancer stem cell (CSC) activity, and induction of apoptosis.[5][6][7]

Q2: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

Resistance to targeted therapies like this compound can arise through various mechanisms. Based on its known targets (Wnt and TGF-β pathways), potential resistance mechanisms include:

  • Target Alteration: Mutations in the TNIK gene that prevent this compound from binding effectively.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of Wnt and TGF-β signaling. Examples include the PI3K/Akt/mTOR or MAPK pathways.[8]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump this compound out of the cell.[[“]][10]

  • Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT can confer a more resistant and stem-like phenotype.[5][[“]]

  • Alterations in Downstream Effectors: Mutations or altered expression of downstream components of the Wnt pathway (e.g., β-catenin, TCF4) or TGF-β pathway (e.g., SMADs) that render them constitutively active or insensitive to upstream inhibition.

  • Tumor Microenvironment (TME) Modifications: Changes in the TME, such as increased production of growth factors that activate alternative survival pathways.[12]

Q3: Are there any known off-target effects of this compound that could contribute to resistance?

Yes, this compound has been shown to inhibit other kinases besides TNIK, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, particularly at higher concentrations.[1][2] It is possible that chronic exposure to this compound could lead to adaptive changes in these or other off-target pathways, contributing to a resistant phenotype. One study also identified CDK9 as another key target driving this compound's efficacy, suggesting that resistance mechanisms could also involve this kinase.[4][13]

Q4: How can we experimentally confirm the mechanism of resistance in our cell line?

Several experimental approaches can be employed:

  • Target Sequencing: Sequence the TNIK gene in your resistant cell line to identify potential mutations in the drug-binding site.

  • Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to assess the activation status of known bypass pathways (e.g., PI3K/Akt, MAPK).

  • Gene Expression Analysis: Perform RNA sequencing (RNA-seq) to compare the transcriptomes of sensitive and resistant cells, which can reveal upregulated genes, including those for drug efflux pumps or components of bypass pathways.

  • Drug Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.

  • EMT Marker Analysis: Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blotting or immunofluorescence.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound resistance.

Observed Issue Potential Cause Recommended Action
Gradual decrease in this compound efficacy over multiple passages. Development of acquired resistance.1. Establish a dose-response curve for the resistant cell line to quantify the shift in IC50. 2. Investigate potential resistance mechanisms as outlined in the FAQs (e.g., target mutation, bypass pathway activation). 3. Consider combination therapies to target the identified resistance mechanism (e.g., co-treatment with a PI3K or MAPK inhibitor).
Initial lack of response to this compound in a new cancer cell line. Intrinsic resistance.1. Confirm TNIK expression and Wnt/TGF-β pathway activity in the cell line. 2. Sequence key genes in the Wnt pathway (e.g., APC, CTNNB1) and TGF-β pathway to identify mutations that may confer resistance. 3. Assess for high basal activation of bypass signaling pathways.
Heterogeneous response to this compound within a cell population. Presence of a sub-population of resistant cells (e.g., cancer stem cells).1. Use flow cytometry to analyze the expression of cancer stem cell markers (e.g., CD44, CD133, ALDH1 activity).[14] 2. Perform single-cell cloning to isolate and characterize resistant sub-clones. 3. Consider therapies that target CSCs in combination with this compound.
Discrepancy between in vitro and in vivo efficacy. Tumor microenvironment-mediated resistance.1. Analyze the expression of growth factors and cytokines in the tumor microenvironment that could activate bypass pathways. 2. Investigate the role of stromal cells in conferring resistance through co-culture experiments. 3. Consider therapies that modulate the tumor microenvironment in combination with this compound.

Quantitative Data Summary

Compound Target IC50 Cell Line Assay Reference
This compoundTNIK21 nM-Cell-free assay[2]
This compoundCell Growth~0.5 µMHCT1162D culture[6]
This compoundColony Formation~0.1 µMHCT116Soft agar[6]
NCB-0970 (diastereomer)TNIK272 nM-Cell-free assay[6]

Experimental Protocols

Western Blotting for Pathway Activation

Objective: To assess the phosphorylation status of key proteins in bypass signaling pathways (e.g., Akt, ERK).

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

Objective: To identify differentially expressed genes between sensitive and resistant cells.

Methodology:

  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads.

    • Align reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify upregulated and downregulated genes in resistant cells.

    • Conduct pathway enrichment analysis to identify signaling pathways associated with resistance.

Visualizations

Wnt_Signaling_Pathway_and_NCB0846_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TNIK TNIK TNIK->TargetGenes Co-activates NCB0846 This compound NCB0846->TNIK Inhibits

Caption: this compound inhibits Wnt signaling by targeting the co-activator TNIK.

Resistance_Mechanisms_Workflow Start Decreased this compound Sensitivity Observed Hypothesis1 Target Alteration? Start->Hypothesis1 Hypothesis2 Bypass Pathway Activation? Start->Hypothesis2 Hypothesis3 Increased Drug Efflux? Start->Hypothesis3 Experiment1 Sequence TNIK Gene Hypothesis1->Experiment1 Experiment2 Phospho-Kinase Array / Western Blot Hypothesis2->Experiment2 Experiment3 Drug Efflux Assay / RNA-seq for ABC Transporters Hypothesis3->Experiment3 Result1 Mutation Identified Experiment1->Result1 Result2 Pathway Upregulated Experiment2->Result2 Result3 Efflux Increased Experiment3->Result3

Caption: Experimental workflow for investigating this compound resistance.

TGF_beta_Signaling_and_NCB0846 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 pSMAD2_3_nuc p-SMAD2/3 pSMAD2_3->pSMAD2_3_nuc Translocates SMAD4 SMAD4 Transcription Gene Transcription (e.g., EMT factors) SMAD4->Transcription Co-activates NCB0846_TGF This compound NCB0846_TGF->pSMAD2_3 Inhibits Phosphorylation & Translocation

References

Validation & Comparative

A Comparative Analysis of NCB-0846 and Other TNIK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy of NCB-0846, Mebendazole (B1676124), and INS018_055, supported by experimental data and detailed protocols.

Traf2- and NCK-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a promising therapeutic target in oncology and fibrosis. Its role as a key regulator in the Wnt/β-catenin and other signaling pathways has spurred the development of small molecule inhibitors. This guide provides a comparative overview of the efficacy of a prominent TNIK inhibitor, this compound, alongside other notable inhibitors, Mebendazole and INS018_055, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the available quantitative data on the inhibitory activity of this compound, Mebendazole, and INS018_055 against TNIK and their effects on relevant cell lines. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Inhibitory Activity against TNIK

InhibitorIC50 (TNIK Kinase Assay)Assay ConditionsReference
This compound 21 nMCell-free kinase assay[1]
Mebendazole ~1 µM (Kd)Not specified[2]
INS018_055 7.8 nMNot specified[3]

Table 2: In Vitro Cellular Activity

InhibitorCell LineIC50 (Cell Viability/Growth)Assay TypeReference
This compound HCT116 (colorectal cancer)360 nMNot specified[4]
MC38 (murine colon adenocarcinoma)380 nMNot specified[4]
CT26 (murine colon carcinoma)600 nMNot specified[4]
Mebendazole HT29 (colorectal adenocarcinoma)0.29 µM (after 72h)MTT assay[5]
INS018_055 LX-2 (human hepatic stellate cells)63 nM (COL1 expression), 123 nM (α-SMA expression)Not specified[3]
MRC-5 (human lung fibroblasts)27 nM (TGF-β-mediated α-SMA expression)Not specified[3]
IPF patient-derived fibroblasts50 nM (TGF-β-mediated α-SMA expression)Not specified[3]

Table 3: In Vivo Efficacy

InhibitorAnimal ModelDiseaseDosing RegimenKey FindingsReference
This compound Immunodeficient mice with HCT116 xenograftsColorectal Cancer50 mg/kg, i.p., b.i.d.Reduced tumor growth[4]
Mebendazole BALB/c mice with CT26-induced colon cancerColon Cancer0.05 of LD50, i.p., every other day for 35 daysSignificantly reduced tumor volume and weight; increased mean survival time[5]
INS018_055 Murine bleomycin-induced lung fibrosis modelIdiopathic Pulmonary FibrosisNot specifiedReduced fibrotic areas and improved lung function[3]
CCl4-induced liver fibrosis mouse modelLiver Fibrosis3 and 10 mg/kg, b.i.d.Significantly reduced steatosis and fibrosis score[3]

Signaling Pathways and Mechanisms of Action

dot

TNIK_Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Nucleus Nucleus Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Target_Genes Activates TNIK TNIK TNIK->TCF_LEF Phosphorylates NCB_0846 This compound NCB_0846->TNIK Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in Multi-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Add_ADP_Glo Incubate_RT1 Incubate at RT Add_ADP_Glo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT Add_Detection->Incubate_RT2 Measure_Luminescence Measure Luminescence Incubate_RT2->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data

References

Unveiling the Mechanism of NCB-0846: A Comparative Analysis with siRNA-mediated TNIK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, validating the mechanism of action of a novel compound is a critical step. This guide provides a detailed comparison of NCB-0846, a small molecule inhibitor of Traf2- and NCK-interacting kinase (TNIK), with the established gene-silencing technique of small interfering RNA (siRNA). By examining their effects on the Wnt signaling pathway, this document serves as a valuable resource for cross-validating the on-target effects of this compound.

This compound is an orally active and selective inhibitor of TNIK, a key regulator of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer. The compound has been shown to inhibit TNIK with a half-maximal inhibitory concentration (IC50) of 21 nM. Its mechanism involves binding to the inactive conformation of TNIK, thereby blocking its kinase activity and subsequent downstream signaling.

This guide will delve into the comparative efficacy and specificity of this compound versus siRNA targeting of TNIK, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Performance Comparison: this compound vs. TNIK siRNA

To objectively assess the on-target effects of this compound, its performance is compared to the highly specific gene-silencing capabilities of siRNA directed against TNIK. Studies have demonstrated that the phenotypic and molecular effects of this compound on Wnt target genes are consistent with those observed following TNIK knockdown by siRNA, providing strong evidence for its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from studies on this compound and TNIK siRNA.

Parameter This compound Reference
Target Traf2- and NCK-interacting kinase (TNIK)
IC50 for TNIK 21 nM
Cell Line HCT116 (colorectal cancer)
Effect on Cell Growth (2D) 6.8-fold higher inhibitory activity than its diastereomer NCB-0970
Effect on Colony Formation (Soft Agar) ~20-fold higher inhibitory activity than NCB-0970
Parameter TNIK siRNA Reference
Target TNIK mRNA
Cell Line HCT116, DLD-1 (colorectal cancer)
Effect on TNIK Protein Levels Significant reduction observed via immunoblotting
Effect on Wnt Target Genes Reduction in AXIN2 and MYC expression
Effect on Cell Proliferation Inhibition of colorectal cancer cell proliferation

Note: Direct side-by-side quantitative comparison data for this compound and TNIK siRNA from the same experiments are not extensively published. The "agreement" is based on the qualitative and directional similarity of the outcomes reported in the literature.

On-Target and Off-Target Effects

A crucial aspect of drug development is understanding a compound's specificity. Both small molecule inhibitors and siRNA can exhibit off-target effects.

This compound: Besides its high affinity for TNIK, this compound has been shown to inhibit other kinases at higher concentrations, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK. To control for off-target effects, a diastereomer, NCB-0970, which has a 13-fold lower inhibitory activity against TNIK, is often used as a negative control in experiments.

siRNA: While highly specific, siRNAs can have off-target effects, primarily through a microRNA-like mechanism where the siRNA seed region binds to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNA targets, leading to their translational repression. Strategies to mitigate these effects include careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to validate the mechanism of action of this compound and to perform comparative studies with TNIK siRNA.

This compound In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNIK.

  • Method:

    • Recombinant human TNIK protein is incubated with a specific substrate (e.g., a peptide derived from TCF4) and ATP in a kinase buffer.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or mass spectrometry.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

siRNA Transfection for TNIK Knockdown
  • Objective: To specifically silence the expression of the TNIK gene in cultured cells.

  • Method:

    • Cell Seeding: Plate cells (e.g., HCT116) in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.

    • siRNA-Lipid Complex Formation:

      • Dilute the TNIK-specific siRNA duplex and a non-targeting control siRNA in an appropriate transfection medium.

      • In a separate tube, dilute a transfection reagent (e.g., a cationic lipid formulation).

      • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.

    • Transfection: Add the siRNA-lipid complexes to the cells.

    • Incubation: Incubate the cells for 24-72 hours post-transfection.

    • Validation of Knockdown: Assess the reduction in TNIK mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Analysis of Wnt Signaling Pathway Activity
  • Objective: To measure the effect of this compound or TNIK siRNA on the transcriptional activity of the Wnt/β-catenin pathway.

  • Methods:

    • Luciferase Reporter Assay:

      • Transfect cells with a reporter plasmid containing TCF/LEF responsive elements upstream of a luciferase gene (e.g., TOP-Flash). A control plasmid with mutated binding sites (FOP-Flash) is used to measure non-specific activation.

      • Treat the transfected cells with this compound, its inactive diastereomer NCB-0970, or transfect with TNIK siRNA.

      • After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

      • Normalize the TOP-Flash activity to the FOP-Flash activity to determine the specific inhibition of Wnt signaling.

    • qRT-PCR for Wnt Target Genes:

      • Extract total RNA from cells treated with this compound or transfected with TNIK siRNA.

      • Synthesize cDNA from the RNA.

      • Perform qRT-PCR using primers specific for Wnt target genes such as AXIN2 and MYC.

      • Normalize the expression levels to a housekeeping gene (e.g., ACTB or GAPDH) to determine the relative fold change in gene expression.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the Wnt signaling pathway, the experimental workflow for siRNA validation, and the comparative logic.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulation & Nuclear Translocation Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) TCF_LEF->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylation & Co-activation NCB_0846 This compound NCB_0846->TNIK Inhibition siRNA TNIK siRNA siRNA->TNIK Silencing

Caption: The Wnt/β-catenin signaling pathway and points of intervention by this compound and TNIK siRNA.

NCB-0846 Demonstrates Potent In Vivo Efficacy Across Multiple Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – December 4, 2025 – New preclinical data reveal that NCB-0846, a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), exhibits significant anti-tumor efficacy in a range of in vivo colorectal cancer (CRC) models. The findings, detailed in this comprehensive guide, position this compound as a promising therapeutic candidate for a disease that remains a leading cause of cancer-related mortality worldwide. The studies highlight the compound's ability to suppress tumor growth in xenograft models, reduce tumor formation in a genetically engineered mouse model of intestinal tumorigenesis, and effectively treat patient-derived xenografts (PDXs), which closely mimic human tumors.

This compound is an orally bioavailable small molecule that targets TOPK, a kinase implicated in the Wnt and TGF-β signaling pathways, both of which are frequently dysregulated in colorectal cancer.[1] By inhibiting TOPK, this compound effectively downregulates the expression of key Wnt target genes, such as AXIN2, MYC, and CCND1, leading to reduced cancer cell proliferation and the induction of apoptosis.[1][2]

Comparative In Vivo Efficacy of this compound

The in vivo anti-tumor activity of this compound has been evaluated in several well-established preclinical models of colorectal cancer. The data consistently demonstrate a dose-dependent inhibition of tumor growth and progression.

HCT116 Colorectal Carcinoma Xenograft Model

In studies utilizing immunodeficient mice bearing subcutaneous HCT116 colorectal carcinoma xenografts, oral administration of this compound resulted in a significant and dose-dependent suppression of tumor growth.[1][2] Treatment with this compound was well-tolerated, with only a transient initial decrease in body weight that gradually recovered.[1][2]

Treatment Group Dosage Tumor Growth Inhibition (%) Reference
Vehicle Control--[1]
This compound40 mg/kg, BIDSignificant[1]
This compound80 mg/kg, BIDSignificant[1]

BID: twice daily

ApcMin/+ Mouse Model of Intestinal Adenoma Formation

To assess the efficacy of this compound in a genetically engineered mouse model that spontaneously develops intestinal adenomas, ApcMin/+ mice were treated with the compound. Oral administration of this compound led to a dose-dependent reduction in the number and size of intestinal tumors.[1]

Treatment Group Dosage Reduction in Tumor Multiplicity (%) Reference
Vehicle Control--[1]
This compound HCl22.5 mg/kg, BIDSignificant[1]
This compound HCl45 mg/kg, BIDSignificant[1]
This compound HCl90 mg/kg, BIDSignificant[1]

BID: twice daily

Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound was further confirmed in clinically relevant patient-derived xenograft (PDX) models of colorectal cancer.[3] These models, established by implanting tumor tissue from patients directly into immunodeficient mice, are known to better recapitulate the heterogeneity and biology of human tumors.[4][5] Oral administration of this compound significantly suppressed the growth of patient-derived colorectal cancer xenografts, highlighting its potential clinical applicability.[3][6]

Mechanism of Action: Targeting Key Cancer Pathways

This compound exerts its anti-tumor effects by inhibiting TOPK, a serine/threonine kinase that plays a crucial role in the Wnt and TGF-β signaling pathways.

NCB_0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_tgf TGF-β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3b Inhibits Beta_Catenin β-catenin APC_Axin_GSK3b->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->Wnt_Target_Genes Activates TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 TGFb_Target_Genes TGF-β Target Genes SMAD4->TGFb_Target_Genes Activates NCB_0846 This compound TNIK TOPK (TNIK) NCB_0846->TNIK Inhibits TNIK->TCF_LEF Co-activates TNIK->SMAD2_3 Modulates

Figure 1: this compound Mechanism of Action.

Experimental Protocols

HCT116 Xenograft Study

Female BALB/c-nu/nu mice (9-weeks-old) were subcutaneously inoculated with HCT116 cells.[1] When tumors reached a volume of approximately 80-100 mm³, mice were randomized into treatment and control groups.[1] this compound was administered orally twice daily (BID) at doses of 40 mg/kg and 80 mg/kg for 14 days.[1] The vehicle control group received the formulation excipients. Tumor volumes were measured regularly to assess treatment efficacy.[1]

ApcMin/+ Mouse Study

Male ApcMin/+ mice were enrolled in the study at 10 weeks of age.[1] The hydrochloride salt of this compound was administered orally twice daily (BID) for 35 days at doses of 22.5, 45, and 90 mg/kg.[1] The control group received water as a vehicle. At the end of the treatment period, mice were sacrificed, and the small intestine and colon were examined for tumor multiplicity and size.[1]

Patient-Derived Xenograft (PDX) Study

Fresh tumor tissue from colorectal cancer patients was surgically implanted into immunodeficient mice to establish PDX models.[3][7] Once the tumors reached a suitable size, they were passaged into cohorts of mice for therapeutic studies. This compound was administered orally, and tumor growth was monitored over time to evaluate its anti-tumor activity.[3]

Experimental_Workflow cluster_xenograft Cell Line Xenograft Model cluster_apc ApcMin/+ Mouse Model cluster_pdx Patient-Derived Xenograft (PDX) Model A1 HCT116 Cell Culture A2 Subcutaneous Injection into Immunodeficient Mice A1->A2 A3 Tumor Growth Monitoring A2->A3 A4 Randomization A3->A4 A5 Treatment with this compound or Vehicle A4->A5 A6 Tumor Volume Measurement A5->A6 B1 ApcMin/+ Mice (10 weeks old) B2 Treatment with this compound HCl or Vehicle (35 days) B1->B2 B3 Sacrifice and Tissue Collection B2->B3 B4 Tumor Counting and Sizing B3->B4 C1 Patient Tumor Tissue C2 Implantation into Immunodeficient Mice (P0) C1->C2 C3 Tumor Growth and Passaging (P1, P2...) C2->C3 C4 Establishment of Treatment Cohorts C3->C4 C5 Treatment with this compound C4->C5 C6 Tumor Growth Analysis C5->C6

Figure 2: In Vivo Experimental Workflows.

Comparison with Alternatives

While direct head-to-head in vivo comparative studies with other Wnt inhibitors or standard-of-care chemotherapies are not yet published, the robust anti-tumor activity of this compound in these preclinical models is highly encouraging. As a negative control, the diastereomer of this compound, named NCB-0970, which has significantly weaker TOPK inhibitory activity, showed markedly reduced anti-tumor effects in the same models, underscoring the target-specific action of this compound.[1]

Standard chemotherapies such as 5-Fluorouracil (5-FU) and oxaliplatin (B1677828) are mainstays in colorectal cancer treatment.[8][9] However, resistance to these agents is common, and there is a significant need for novel therapeutic strategies.[8][9] The efficacy of this compound in patient-derived xenografts, which are known to be predictive of clinical outcomes, suggests its potential as a new treatment option for patients with refractory colorectal cancer.[3][5]

Conclusion

The comprehensive in vivo data presented in this guide strongly support the continued development of this compound as a novel therapeutic agent for colorectal cancer. Its oral bioavailability and potent anti-tumor activity in multiple, clinically relevant preclinical models, coupled with a well-defined mechanism of action, highlight its promise. Further studies, including combination therapies with existing standard-of-care agents and eventual clinical trials, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.

References

Analysis of NCB-0846's selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of NCB-0846's Kinase Selectivity Profile

This guide provides a detailed comparison of this compound's performance against other kinases, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the specificity and polypharmacology of this novel kinase inhibitor.

This compound is a potent, orally available small-molecule inhibitor primarily targeting TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator in the Wnt signaling pathway.[1][2][3] Its mechanism involves binding to the inactive conformation of TNIK, thereby blocking Wnt signaling and exhibiting significant anti-tumor activities.[1][2][3] Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.

Quantitative Selectivity Profile of this compound

This compound demonstrates high affinity for its primary target, TNIK. However, like many ATP-competitive kinase inhibitors, it exhibits activity against a range of other kinases, particularly at higher concentrations. The primary selectivity data for this compound is summarized below.

Table 1: Primary Target and Off-Target Kinase Inhibition by this compound

Target KinaseIC50 (nM)Percent Inhibition @ 0.1 µMKinase Family
TNIK (MAP4K7) 21 Not ReportedSTE20
FLT3Not Reported>80%Tyrosine Kinase
JAK3Not Reported>80%Tyrosine Kinase
PDGFRαNot Reported>80%Tyrosine Kinase
TRKANot Reported>80%Tyrosine Kinase
HGK (MAP4K4)Not Reported>80%STE20
CDK2/CycA2Not Reported>80%CMGC
CDK9Not ReportedNot ReportedCMGC

Data sourced from multiple studies.[1][4][5][6][7] CDK9 was identified as another key target driving this compound's efficacy in platinum-resistant ovarian cancer.[4]

Comparison with a Stereoisomer Control

To distinguish the on-target effects on TNIK from potential off-target activities, experiments often utilize NCB-0970, a diastereomer of this compound. NCB-0970 has the opposite configuration at the terminal hydroxyl group, which significantly reduces its affinity for TNIK while maintaining a similar inhibition profile for other kinases.[6] This makes it an excellent negative control for validating that the observed biological effects are due to TNIK inhibition.

Table 2: Comparative Potency of this compound vs. NCB-0970 Against TNIK

CompoundIC50 (nM) for TNIKFold Difference
This compound 21 1x
NCB-097027213x Weaker

Data from Masuda, M., et al. (2016).[6]

Signaling Pathway Analysis

The inhibitory action of this compound extends beyond a single kinase, influencing multiple critical signaling pathways implicated in cancer.

Wnt Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of the canonical Wnt signaling pathway. TNIK acts as a coactivator for the TCF4/β-catenin transcription complex. By inhibiting TNIK, this compound prevents the transcription of Wnt target genes such as AXIN2 and MYC, which are crucial for cell proliferation and stemness.[1][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Binds LRP LRP5/6 Fzd->LRP Dvl Dishevelled (Dvl) LRP->Dvl Recruits DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates & Translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 TNIK TNIK TCF4->TNIK Recruits TargetGenes Wnt Target Genes (AXIN2, MYC) TNIK->TargetGenes Activates Transcription NCB0846 This compound NCB0846->TNIK INHIBITS

Caption: Wnt signaling pathway showing this compound inhibition of TNIK.

TGF-β Signaling Pathway Modulation

In addition to Wnt signaling, this compound has been shown to pharmacologically block the TGF-β signaling pathway.[8] This effect is not due to direct inhibition of TGF-β receptors but is achieved by suppressing the expression of TGF-β receptor type-I (TGFBR1).[8][9] This leads to reduced phosphorylation of SMAD2/3, preventing their nuclear translocation and subsequent activation of genes involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[8][9][10]

G TGFb TGF-β Ligand TGFBR2 TGFBRII TGFb->TGFBR2 Binds TGFBR1 TGFBRI TGFBR2->TGFBR1 Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 SMAD_complex SMAD Complex TargetGenes EMT Target Genes SMAD_complex->TargetGenes Activates Transcription NCB0846 This compound NCB0846->TGFBR1 Downregulates Expression

Caption: this compound indirectly inhibits TGF-β signaling via TGFBR1.

Experimental Protocols

The following section describes a generalized methodology for determining the kinase selectivity profile of an inhibitor like this compound. The selectivity of this compound was originally assessed against a panel of 50 human kinases using a non-radiometric assay.[6]

Protocol: In Vitro Kinase Selectivity Profiling (Mobility Shift Assay)

This protocol outlines a common, non-radiometric method for assessing kinase inhibitor selectivity based on microfluidic mobility shift assays.[11]

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
  • Kinase Panel: Prepare a panel of purified, active human kinases in an appropriate kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM DTT).
  • Substrate/ATP Mix: Prepare a solution containing the specific fluorescently labeled peptide substrate for each kinase and ATP. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

2. Kinase Reaction:

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to designated wells.
  • Add the specific kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
  • Initiate the phosphorylation reaction by adding the Substrate/ATP mix to all wells.
  • Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

3. Reaction Termination:

  • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

4. Data Acquisition:

  • Analyze the plate using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip).
  • The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobility.

5. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value for each kinase by fitting the data to a four-parameter logistic dose-response curve.

A[label="Compound Dilution\n(this compound in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Add Kinase\n+ Incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Initiate Reaction\n(Add Substrate + ATP)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Stop Reaction\n(Add EDTA)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Data Acquisition\n(Microfluidic Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Analysis\n(Calculate % Inhibition,\nDetermine IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for in vitro kinase selectivity profiling.

References

Replicating Anti-Tumor Efficacy of NCB-0846: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published anti-tumor activities of NCB-0846, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with relevant alternative compounds. The data presented is collated from publicly available research to facilitate the replication and extension of these important findings.

Summary of In Vitro Anti-Tumor Activity

This compound demonstrates significant inhibitory activity against colorectal cancer (CRC) cell lines, primarily through its targeted inhibition of TNIK, a key component of the Wnt signaling pathway. Its efficacy is compared here with its less active diastereomer, NCB-0970, and other inhibitors of the Wnt pathway.

CompoundTargetCell LineAssay TypeIC50 / EC50Citation
This compound TNIK -Enzymatic Assay21 nM [1]
NCB-0970TNIK-Enzymatic Assay272 nM[1]
This compound Cell Growth HCT116 ATP Production (72h) 6.8-fold more potent than NCB-0970 [1][2]
ICG-001β-catenin/CBPHCT116Cell Viability (MTT, 72h)5.57 µM[3]
IWP-2PorcupineHT29Cell Proliferation4.67 µM[4]
XAV-939Tankyrase 1/2-Enzymatic Assay11 nM (TNKS1), 4 nM (TNKS2)[5][6]

In Vivo Anti-Tumor Activity: HCT116 Xenograft Model

Oral administration of this compound has been shown to effectively suppress tumor growth in immunodeficient mice bearing HCT116 colorectal cancer xenografts.

CompoundDosing RegimenVehicleTumor Growth Inhibition (TGI)Citation
This compound 40 mg/kg, BID, p.o.Not explicitly statedSignificant tumor growth suppression
This compound 80 mg/kg, BID, p.o.Not explicitly statedSignificant tumor growth suppression

Note: While significant tumor growth suppression was reported, a specific Tumor Growth Inhibition (TGI) percentage was not available in the reviewed literature. Researchers aiming to replicate these findings should refer to the primary publication for tumor volume data to calculate TGI.

Signaling Pathway and Experimental Workflow Visualizations

To aid in the conceptualization of the experimental approaches and the underlying biological mechanisms, the following diagrams have been generated.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF Phosphorylates & Co-activates NCB_0846 This compound NCB_0846->TNIK Inhibits beta_catenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Colorectal Cancer Cell Lines (e.g., HCT116) treatment_invitro Treat with this compound & Comparators start_invitro->treatment_invitro cell_viability Cell Viability Assay (e.g., MTT, ATP production) treatment_invitro->cell_viability colony_formation Soft Agar (B569324) Colony Formation Assay treatment_invitro->colony_formation start_invivo Implant HCT116 cells in Immunodeficient Mice treatment_invivo Oral Administration of This compound start_invivo->treatment_invivo tumor_measurement Measure Tumor Volume treatment_invivo->tumor_measurement endpoint Endpoint Analysis: Tumor Growth Inhibition tumor_measurement->endpoint

Figure 2: General experimental workflow for assessing the anti-tumor activity of this compound.

Detailed Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, DLD-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, NCB-0970, and other comparators. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or a reagent for ATP quantification) to each well according to the manufacturer's instructions.

  • Signal Measurement: After an appropriate incubation period with the reagent, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a suitable software package (e.g., GraphPad Prism) by fitting the data to a four-parameter dose-response curve.

Soft Agar Colony Formation Assay (General Protocol)
  • Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

  • Cell Suspension: Prepare a single-cell suspension of the desired cancer cell line.

  • Top Agar Layer: Mix the cell suspension with 0.3-0.4% low-melting-point agarose (B213101) in culture medium and overlay it onto the base layer.

  • Compound Treatment: After the top layer solidifies, add culture medium containing the test compounds (this compound, etc.) or vehicle control.

  • Incubation and Feeding: Incubate the plates at 37°C for 2-3 weeks, replacing the medium with fresh medium containing the compounds every 3-4 days.

  • Colony Staining and Counting: Stain the colonies with a solution such as crystal violet and count them using a microscope or an automated colony counter.

In Vivo HCT116 Xenograft Model (General Protocol)
  • Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (typically 2 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel-supplemented media) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 40 and 80 mg/kg, twice daily [BID]). The vehicle used in the original studies was not explicitly detailed in the abstracts but should be chosen for optimal solubility and tolerability.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (width² x length) / 2.

  • Endpoint: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

References

A Head-to-Head Comparison of NCB-0846 and Galunisertib in TGF-β Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway: NCB-0846 and galunisertib (B1674415). This document outlines their distinct mechanisms of action, presents available experimental data for performance comparison, and details the methodologies of key experiments.

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.[1][2][3] This makes it a critical target for therapeutic intervention. Both this compound and galunisertib have emerged as significant molecules in modulating this pathway, albeit through different mechanisms.

Mechanism of Action: A Tale of Two Strategies

Galunisertib (also known as LY2157299) is a potent and selective small molecule inhibitor of the TGF-β receptor type I (TGFβRI) kinase.[4][5][6] By directly binding to the ATP-binding site of the TGFβRI kinase domain, galunisertib prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[4][7] This abrogation of the canonical TGF-β signaling pathway is the primary mechanism by which galunisertib exerts its anti-tumor effects.[4][8]

In contrast, this compound is primarily a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key component of the Wnt signaling pathway, with an IC50 of 21 nM.[9][10] Its inhibitory effect on the TGF-β pathway is a secondary and indirect consequence of its primary activity.[4][11] this compound has been shown to pharmacologically block the TGF-β/SMAD signaling pathway by transcriptionally downregulating the expression of TGFβRI.[4][12] This reduction in the receptor protein leads to decreased SMAD2/3 phosphorylation and nuclear translocation, thereby inhibiting TGF-β-mediated cellular responses like epithelial-mesenchymal transition (EMT).[4][13]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-β Ligand TGF-β Ligand TGFβRII TGFβRII TGF-β Ligand->TGFβRII Binds TGFβRI TGFβRI TGFβRII->TGFβRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGFβRI->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 pSMAD2/3-SMAD4 Complex pSMAD2/3-SMAD4 Complex pSMAD2/3->pSMAD2/3-SMAD4 Complex Complexes with SMAD4 SMAD4 SMAD4->pSMAD2/3-SMAD4 Complex Gene Transcription Gene Transcription pSMAD2/3-SMAD4 Complex->Gene Transcription Translocates & Regulates Galunisertib Galunisertib Galunisertib->TGFβRI Inhibits Kinase Activity This compound This compound This compound->TGFβRI Downregulates Expression

Diagram 1: TGF-β signaling pathway and points of inhibition by galunisertib and this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and galunisertib, highlighting their inhibitory concentrations. A direct comparison is challenging due to the different primary targets and the limited availability of head-to-head studies.

Table 1: Inhibitory Activity of this compound

Target/ProcessAssay TypeCell Line/SystemIC50 / Effective ConcentrationReference(s)
TNIK Kinase ActivityCell-free assay-21 nM[9][10]
SMAD2/3 PhosphorylationWestern BlotA549, H2228Inhibition observed at 3 µM[13]
TGFβRI ExpressionWestern Blot, qPCRA549, H2228Downregulation observed at 3 µM[12]

Table 2: Inhibitory Activity of Galunisertib

Target/ProcessAssay TypeCell Line/SystemIC50Reference(s)
TGFβ-induced ProliferationProliferation AssayNIH3T30.396 µM[8]
SMAD2 PhosphorylationpSMAD ELISANIH3T30.064 µM[8]
TGFβ-induced pSMADELISA4T1-LP (Murine Breast Cancer)~1 µM[8]
TGFβ-induced pSMADELISAEMT6-LM2 (Murine Breast Cancer)~0.5 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: SMAD2/3 Phosphorylation Inhibition Assay (Western Blot)

This protocol is a generalized method for assessing the inhibition of TGF-β-induced SMAD2/3 phosphorylation by either this compound or galunisertib.

experimental_workflow start 1. Cell Seeding & Culture treatment 2. Inhibitor Pre-treatment (this compound or Galunisertib) start->treatment stimulation 3. TGF-β1 Stimulation treatment->stimulation lysis 4. Cell Lysis & Protein Quantification stimulation->lysis sds_page 5. SDS-PAGE & Protein Transfer lysis->sds_page immunoblot 6. Immunoblotting (pSMAD2/3, total SMAD2/3, loading control) sds_page->immunoblot detection 7. Chemiluminescent Detection & Imaging immunoblot->detection analysis 8. Densitometry & Data Analysis detection->analysis

Diagram 2: Experimental workflow for Western Blot analysis of pSMAD2/3 inhibition.

Materials:

  • Cancer cell lines (e.g., A549, H2228, or other relevant lines)

  • Cell culture medium and supplements

  • This compound or galunisertib

  • Recombinant human TGF-β1

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSMAD2/3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in culture plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound, galunisertib, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).

  • TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the culture medium and incubate for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against pSMAD2/3.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD2/3 and a loading control to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pSMAD2/3 signal to the total SMAD2/3 or loading control signal.

Protocol 2: TGFβRI Gene Expression Analysis (qPCR)

This protocol is used to assess the effect of this compound on the transcriptional regulation of the TGFβRI gene.

Materials:

  • Cancer cell lines (e.g., A549, H2228)

  • This compound

  • Recombinant human TGF-β1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for TGFBR1 and a housekeeping gene (e.g., ACTB)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control in the presence or absence of TGF-β1 for a specified duration (e.g., 48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for TGFBR1 and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the TGFBR1 gene using the ΔΔCt method.

Summary and Conclusion

This compound and galunisertib represent two distinct approaches to inhibiting the pro-tumorigenic effects of the TGF-β signaling pathway.

  • Galunisertib is a direct, selective inhibitor of the TGFβRI kinase, with well-characterized potent inhibition of SMAD2 phosphorylation in the sub-micromolar to low micromolar range across various cell lines.[8] Its mechanism is focused and directly targets the central kinase of the canonical TGF-β pathway.

  • This compound , while a potent inhibitor of TNIK in the nanomolar range, affects the TGF-β pathway indirectly by downregulating the expression of TGFβRI.[4][9] The available data demonstrates this effect at a concentration of 3 µM, leading to the inhibition of downstream SMAD signaling.[13]

For researchers deciding between these two inhibitors, the choice will depend on the specific research question. Galunisertib is the more appropriate tool for studies requiring direct and selective inhibition of TGFβRI kinase activity. This compound, on the other hand, offers a unique mechanism of action that may be of interest for studying the interplay between the Wnt and TGF-β signaling pathways or for investigating therapeutic strategies that involve modulating the expression of TGF-β receptors. Further head-to-head studies in the same experimental systems would be invaluable for a more direct comparison of their efficacy in TGF-β pathway inhibition.

References

Confirming NCB-0846's Impact on Wnt Target Genes: A Guide to Orthogonal Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel compound is paramount. This guide provides a comparative overview of orthogonal experimental methods to confirm the effect of NCB-0846, a potent TNIK inhibitor, on Wnt target gene expression. By employing diverse techniques that interrogate the Wnt signaling pathway at different points, researchers can build a robust body of evidence for this compound's efficacy and specificity.

This compound is a small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key downstream component of the canonical Wnt signaling pathway.[1][2][3] Inhibition of TNIK by this compound has been shown to suppress the transcription of Wnt target genes, such as AXIN2, MYC, and CCND1, leading to anti-tumor activity in preclinical models of colorectal cancer.[1][4][5] While standard methods like quantitative reverse transcription PCR (qRT-PCR) and Western blotting provide direct evidence of changes in gene and protein expression, orthogonal methods are crucial for a comprehensive validation. These alternative approaches provide independent lines of evidence, strengthening the confidence in the primary findings and elucidating the broader biological consequences of this compound treatment.

This guide details and compares three key orthogonal methods: the Luciferase Reporter Assay, Chromatin Immunoprecipitation (ChIP), and siRNA-mediated knockdown of TNIK. Additionally, it introduces the use of patient-derived organoids as a sophisticated, physiologically relevant model for validation.

Comparative Overview of Orthogonal Methods

The following table summarizes the principles, advantages, and limitations of each orthogonal method, providing a framework for selecting the most appropriate techniques for your research needs.

MethodPrincipleAdvantagesDisadvantages
Luciferase Reporter Assay Quantifies the transcriptional activity of TCF/LEF, the downstream effectors of Wnt signaling, using a luciferase reporter gene.Highly sensitive and quantitative; provides a direct readout of pathway activity.Can be influenced by off-target effects on the reporter system; may not fully recapitulate endogenous gene regulation.
Chromatin Immunoprecipitation (ChIP) Identifies the binding of transcription factors (e.g., β-catenin/TCF4) to the promoter regions of target genes.Provides direct evidence of target gene engagement by the Wnt signaling machinery.Technically challenging; requires high-quality antibodies; provides a snapshot in time.
siRNA-mediated Knockdown of TNIK Compares the phenotype of this compound treatment with the specific genetic knockdown of its target, TNIK.Helps to confirm that the observed effects of this compound are on-target.[6]Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the siRNA itself.
Patient-Derived Organoids (PDOs) Utilizes 3D cell culture models derived from patient tumors that closely mimic the in vivo environment.[7][8][9]High physiological relevance; can predict patient-specific responses.[10]Technically demanding to establish and maintain; heterogeneity between patient samples.

Wnt Signaling Pathway and this compound's Mechanism of Action

The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention for this compound. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of target genes. This compound inhibits TNIK, a kinase that potentiates the activity of the TCF/LEF transcription factors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF_LEF Potentiates NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Protocols and Data Presentation

Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of the Wnt pathway.

Experimental Workflow:

Luciferase_Assay_Workflow A Seed cells (e.g., HEK293T) in 96-well plate B Co-transfect with TCF/LEF luciferase reporter and Renilla control plasmids A->B C Treat with Wnt3a-conditioned media to activate Wnt signaling B->C D Add this compound at varying concentrations C->D E Incubate for 24-48 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla luciferase activity F->G

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Detailed Methodology:

  • Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a-conditioned medium to stimulate the Wnt pathway. Add this compound at a range of concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.

Hypothetical Quantitative Data:

This compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Vehicle)10000
0.0185015
0.155045
120080
105095
Chromatin Immunoprecipitation (ChIP)

ChIP assays determine whether a protein of interest (in this case, β-catenin or TCF4) binds to specific DNA regions (the promoters of Wnt target genes) in the context of the cell.

Experimental Workflow:

ChIP_Assay_Workflow A Treat cells with this compound or vehicle control B Crosslink proteins to DNA with formaldehyde (B43269) A->B C Lyse cells and sonicate to shear chromatin B->C D Immunoprecipitate with anti-β-catenin or anti-TCF4 antibody C->D E Reverse crosslinks and purify the precipitated DNA D->E F Quantify DNA by qPCR using primers for Wnt target gene promoters (e.g., AXIN2) E->F

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.

Detailed Methodology:

  • Cell Treatment and Crosslinking: Treat colorectal cancer cells (e.g., HCT116) with this compound or a vehicle control. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for β-catenin or TCF4. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating and purify the DNA.

  • qPCR Analysis: Perform qPCR using primers designed to amplify the promoter regions of known Wnt target genes (AXIN2, MYC). The amount of amplified DNA is proportional to the amount of transcription factor bound to that region.

Hypothetical Quantitative Data:

TreatmentTarget Gene PromoterFold Enrichment (vs. IgG)
VehicleAXIN215.2
VehicleMYC12.8
This compound (1 µM)AXIN23.5
This compound (1 µM)MYC2.9
siRNA-mediated Knockdown of TNIK

This genetic approach helps to confirm that the effects of this compound are specifically due to the inhibition of TNIK.

Logical Relationship:

siRNA_Logic cluster_drug Pharmacological Inhibition cluster_genetic Genetic Knockdown NCB_0846 This compound TNIK_protein TNIK Protein NCB_0846->TNIK_protein Inhibits Wnt_Target_Gene_Expression Wnt_Target_Gene_Expression TNIK_protein->Wnt_Target_Gene_Expression Reduced Wnt Target Gene Expression siRNA siRNA against TNIK TNIK_mRNA TNIK mRNA siRNA->TNIK_mRNA Degrades TNIK_mRNA->TNIK_protein

Caption: Comparing pharmacological inhibition and genetic knockdown of TNIK.

Detailed Methodology:

  • siRNA Transfection: Transfect colorectal cancer cells with siRNA specifically targeting TNIK or a non-targeting control siRNA.

  • This compound Treatment: 24 hours post-transfection, treat the cells with this compound or a vehicle control.

  • Gene Expression Analysis: After 48-72 hours, harvest the cells and analyze the expression of Wnt target genes (AXIN2, MYC) by qRT-PCR.

  • Protein Analysis: Perform Western blotting to confirm the knockdown of TNIK protein and to assess the levels of Wnt target gene products.

  • Comparison: Compare the reduction in Wnt target gene expression in cells treated with this compound to that in cells with TNIK knockdown. A similar effect supports the on-target activity of this compound.

Hypothetical Quantitative Data:

ConditionAXIN2 mRNA Expression (Fold Change vs. Control)
Control siRNA + Vehicle1.0
Control siRNA + this compound (1 µM)0.3
TNIK siRNA + Vehicle0.4
TNIK siRNA + this compound (1 µM)0.25

Conclusion

The validation of a compound's mechanism of action is a cornerstone of drug discovery and development. By employing a multi-pronged approach that includes orthogonal methods such as luciferase reporter assays, ChIP, and siRNA-mediated target knockdown, researchers can build a compelling and robust case for the specific effects of this compound on the Wnt signaling pathway. Furthermore, the use of advanced models like patient-derived organoids can provide crucial insights into the potential clinical utility of this promising anti-cancer agent. This guide provides the foundational knowledge and experimental frameworks to rigorously confirm the on-target effects of this compound, paving the way for its further development.

References

A Comparative Analysis of the Pharmacokinetic Properties of the TNIK Inhibitor NCB-0846 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Pharmacokinetic Profile of the Novel Wnt Pathway Inhibitor NCB-0846 and a Look at Alternative Compounds.

This guide provides a comprehensive comparison of the preclinical pharmacologic and pharmacokinetic properties of this compound, a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical component of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. The therapeutic potential of targeting TNIK has led to the development of inhibitors like this compound. This document summarizes the available experimental data on this compound and its diastereomer, NCB-0970, and introduces a next-generation TNIK inhibitor, INS018-055 (Rentosertib), for which pharmacokinetic data is available, offering a comparative landscape for researchers in the field.

Executive Summary

This compound emerges as a highly selective inhibitor of TNIK, demonstrating significant anti-tumor activity in preclinical models by suppressing the Wnt signaling pathway. While its oral availability is a key feature, publicly available literature frequently refers to its "poor pharmacokinetic properties" without providing specific quantitative data on parameters such as Cmax, Tmax, AUC, or bioavailability. In contrast, its diastereomer, NCB-0970, shows markedly reduced inhibitory activity. The lack of detailed pharmacokinetic data for this compound and its direct analogs necessitates a cautious approach in advancing this compound clinically.

As an alternative, this guide presents available pharmacokinetic data for a newer TNIK inhibitor, INS018-055 (Rentosertib), to provide a benchmark for comparison within this class of inhibitors. This information is crucial for the rational design and development of future TNIK-targeted therapies with improved drug-like properties.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound, its analog NCB-0970, and the alternative TNIK inhibitor INS018-055.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Cell-based AssayReference
This compound TNIK21Inhibition of HCT116 cell growth
NCB-0970 TNIK2726.8-fold lower cell growth-inhibitory activity against HCT116 cells compared to this compound
INS018-055 TNIK7.8Inhibition of COL1 and α-SMA expression in LX-2 cells (IC50 of 63 and 123 nM, respectively)

Table 2: Preclinical Pharmacokinetic Parameters of INS018-055 (Rentosertib)

SpeciesAdministration RouteDoseCmax (ng/mL)Tmax (h)Bioavailability (F%)Half-life (t1/2) (h)Clearance (mL/min/kg)Reference
MouseIntravenous----1.22123.5
Oral30 mg/kg10100.2544--
DogIntravenous----1.6532.2
Oral10 mg/kg5360.70822--

Note: Specific in vivo pharmacokinetic data (Cmax, Tmax, AUC, bioavailability, half-life) for this compound and NCB-0970 are not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro TNIK Enzyme Inhibition Assay

The inhibitory activity of this compound and NCB-0970 against the TNIK enzyme was determined using a kinase assay. The recombinant human TNIK protein was incubated with the recombinant human TCF4 protein in the presence of varying concentrations of the test compounds. The level of TCF4 phosphorylation, a direct substrate of TNIK, was quantified to determine the IC50 values.

Cell Growth Inhibition Assay

Human colorectal cancer cell line HCT116 was used to assess the anti-proliferative activity of the compounds. Cells were cultured with escalating doses of this compound or NCB-0970 for 72 hours. The cell viability was measured using an ATP production assay, and the IC50 values were calculated by fitting the data to a four-parameter dose-response curve.

Colony Formation Assay in Soft Agar (B569324)

To evaluate the effect on anchorage-independent growth, a hallmark of carcinogenesis, HCT116 cells were embedded in top agar with media containing DMSO (control), this compound (1 μM), or NCB-0970 (1 μM). The cells were cultured for 14 days, after which the number and size of the colonies were quantified.

In Vivo Tumor Xenograft Studies in Mice
  • Cell Line Xenograft Model: HCT116 cells were inoculated subcutaneously into immunodeficient mice. Once the tumors reached a specified volume, mice were treated orally with this compound at doses of 40 or 80 mg/kg, administered twice daily (BID). Tumor growth and body weight were monitored throughout the study.

  • ApcMin/+ Mouse Model: To assess the effect on Wnt-driven intestinal tumorigenesis, this compound hydrochloride was orally administered BID to ApcMin/+ mice for 35 days. The number and size of tumors in the small intestine and colon were evaluated at the end of the treatment period.

Pharmacokinetic Studies of INS018-055
  • Intravenous Administration: INS018-055 was administered intravenously to mice and dogs to determine key pharmacokinetic parameters, including half-life and clearance.

  • Oral Administration: The compound was administered orally to mice (30 mg/kg) and dogs (10 mg/kg) to assess its oral bioavailability, Cmax, and Tmax.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo efficacy studies.

Evaluating the Clinical Potential of NCB-0846 in Oncology: A Comparative Analysis Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive evaluation of the preclinical investigational drug NCB-0846, comparing its potential clinical utility with established therapies for relevant oncological indications. This analysis is intended for researchers, scientists, and professionals in drug development, offering an objective overview based on available experimental data.

Introduction to this compound

This compound is an orally available, small-molecule inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a key regulator of the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a critical driver in the progression of several cancers, most notably colorectal cancer (CRC).[2] Preclinical studies suggest that by inhibiting TNIK, this compound can suppress tumor growth and target cancer stem cells, which are often responsible for therapy resistance and disease recurrence.[1][3] Furthermore, emerging research indicates that this compound may also modulate the transforming growth factor-β (TGF-β) signaling pathway, suggesting a potential role in preventing cancer metastasis.[4][5]

Mechanism of Action: A Comparative Overview

This compound introduces a targeted approach by directly inhibiting TNIK, a downstream effector in the Wnt signaling cascade. This offers a distinct mechanism compared to existing third-line therapies for metastatic colorectal cancer (mCRC), such as regorafenib (B1684635) and trifluridine/tipiracil.

This compound:

  • Target: TRAF2 and NCK-interacting kinase (TNIK).

  • Pathway Inhibition: Primarily inhibits the Wnt/β-catenin signaling pathway. It has also been shown to affect the TGF-β signaling pathway.[4][5]

  • Therapeutic Rationale: By blocking Wnt signaling, this compound aims to inhibit the proliferation of cancer cells and eradicate cancer stem cells. Its impact on TGF-β signaling may also reduce the potential for metastasis.[1][4][5]

Regorafenib:

  • Target: A multi-kinase inhibitor targeting VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF, PDGFR, and FGFR.[6]

  • Pathway Inhibition: Primarily inhibits pathways involved in angiogenesis (VEGF), oncogenesis, and the tumor microenvironment.[6]

  • Therapeutic Rationale: To block the blood supply to the tumor and inhibit various cancer cell proliferation signals.

Trifluridine/Tipiracil (TAS-102):

  • Target: A combination of a nucleoside analog (trifluridine) and a thymidine (B127349) phosphorylase inhibitor (tipiracil).

  • Pathway Inhibition: Trifluridine is incorporated into DNA, leading to DNA damage and cell death. Tipiracil prevents the degradation of trifluridine, increasing its bioavailability.

  • Therapeutic Rationale: To induce cytotoxic cell death in rapidly dividing cancer cells.

Preclinical Efficacy of this compound

While clinical trial data for this compound is not yet available, preclinical studies have demonstrated its potential anti-cancer activity.

Preclinical Model Key Findings Reference
Colorectal Cancer Cell LinesShowed potent growth-inhibitory activity.[3]
Colorectal Cancer Xenograft ModelsOrally administered this compound significantly suppressed tumor growth.[2][3]
Apcmin/+ Mouse ModelDose-dependently reduced the multiplicity and dimensions of intestinal tumors.[1][3]
Small Cell Lung Cancer (SCLC) Cell LinesDemonstrated potent activity in SCLC-N and SCLC-P subtypes. High cMYC levels were correlated with sensitivity.[7]
Lung Cancer Metastasis ModelAbolished lung metastasis of TGFβ1-treated A549 cells in immunodeficient mice.[5]

Clinical Efficacy of Existing Third-Line Therapies for mCRC

Regorafenib and trifluridine/tipiracil are approved for the third-line treatment of mCRC. Their efficacy has been established in large-scale clinical trials.

Therapy Clinical Trial Median Overall Survival (OS) Median Progression-Free Survival (PFS) Reference
Regorafenib CORRECT6.4 months (vs. 5.0 months with placebo)1.9 months (vs. 1.7 months with placebo)[8]
Trifluridine/Tipiracil RECOURSE7.1 months (vs. 5.3 months with placebo)2.0 months (vs. 1.7 months with placebo)[9]
Real-World Comparison Retrospective StudyNo significant difference in OS between the two drugs.-[10][11]

Safety and Tolerability

A direct comparison of the safety profiles is challenging due to the preclinical nature of this compound data. However, based on its mechanism, potential side effects can be anticipated and compared to the known adverse events of existing therapies.

Therapy Common Adverse Events (Grade ≥3) Reference
This compound Data from clinical trials is not yet available. Preclinical studies noted some initial body weight loss in mice, which gradually recovered.[3]-
Regorafenib Hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash.[12]
Trifluridine/Tipiracil Neutropenia, leukopenia, anemia, thrombocytopenia, nausea, and vomiting.[9][13][9][13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh APC APC Dsh->APC Inhibits Axin Axin Dsh->Axin Inhibits GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin_Stable β-catenin (Stable) Dsh->Beta_Catenin_Stable Stabilizes (Wnt ON) Beta_Catenin_Deg β-catenin (Degraded) APC->Beta_Catenin_Deg Promotes Degradation (Wnt OFF) Axin->Beta_Catenin_Deg Promotes Degradation (Wnt OFF) GSK3b->Beta_Catenin_Deg Promotes Degradation (Wnt OFF) Beta_Catenin_Nuc β-catenin Beta_Catenin_Stable->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK Gene_Transcription Target Gene Transcription TNIK->Gene_Transcription Activates NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay TNIK Kinase Inhibition Assay Cell_Lines CRC & SCLC Cell Lines Kinase_Assay->Cell_Lines Viability_Assay Cell Viability Assay (MTT/Resazurin) Cell_Lines->Viability_Assay Western_Blot Western Blot (Wnt/TGF-β proteins) Cell_Lines->Western_Blot Xenograft Colorectal Cancer Xenograft Model Viability_Assay->Xenograft Western_Blot->Xenograft Tumor_Measurement Tumor Growth Measurement Xenograft->Tumor_Measurement Apc_Mouse Apc(min/+) Mouse Model Apc_Mouse->Tumor_Measurement Metastasis_Model Lung Metastasis Model Metastasis_Analysis Analysis of Metastasis Metastasis_Model->Metastasis_Analysis

Caption: Preclinical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and similar anti-cancer agents.

TNIK Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TNIK. A common method is a mobility shift assay or an ADP-Glo™ Kinase Assay.[3][14]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the inhibitory activity of the compound.

  • Procedure Outline:

    • Recombinant TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate) and ATP in a kinase buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cell Viability Assay (MTT/Resazurin)

These colorimetric assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][16][17]

  • Principle: Metabolically active cells reduce a substrate (MTT or resazurin) into a colored product (formazan or resorufin, respectively), which can be quantified spectrophotometrically. The amount of colored product is proportional to the number of viable cells.

  • Procedure Outline:

    • Cancer cells (e.g., HCT116 for colorectal cancer) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control.

    • After a specific incubation period (e.g., 72 hours), the MTT or resazurin (B115843) reagent is added to each well.

    • The plates are incubated for a further 1-4 hours to allow for the conversion of the substrate.

    • A solubilizing agent (for MTT) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.

Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a drug in a living organism.[18][19][20][21]

  • Principle: Human colorectal cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

  • Procedure Outline:

    • Human colorectal cancer cells (e.g., HCT116) are cultured and harvested.

    • A specific number of cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically (into the cecal wall) of immunocompromised mice (e.g., nude or SCID mice).

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered orally at different doses, while the control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting).

Western Blot for Wnt Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins within the Wnt signaling pathway, providing insight into the mechanism of action of the drug.[22][23][24][25][26]

  • Principle: Proteins from cell or tumor lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure Outline:

    • Cells or tumor tissues are lysed to extract total proteins.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to Wnt pathway proteins (e.g., β-catenin, Axin2, c-Myc). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

    • The intensity of the protein bands is quantified to determine the relative protein expression levels.

Conclusion and Future Directions

This compound presents a promising preclinical profile as a targeted inhibitor of the Wnt/β-catenin pathway. Its novel mechanism of action offers a potential new therapeutic strategy for cancers driven by this pathway, particularly colorectal cancer. The preclinical data demonstrating its ability to suppress tumor growth and target cancer stem cells are encouraging.

However, a direct comparison with established therapies like regorafenib and trifluridine/tipiracil is premature. While these approved drugs have demonstrated modest but statistically significant survival benefits in heavily pretreated mCRC patients, their clinical utility is well-defined. The true clinical potential of this compound can only be ascertained through rigorously conducted clinical trials in human subjects.

Future research should focus on initiating Phase I clinical trials to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in cancer patients. Subsequent trials will be necessary to determine its efficacy, both as a monotherapy and potentially in combination with other anti-cancer agents. Biomarker studies to identify patient populations most likely to respond to TNIK inhibition will also be crucial for its successful clinical development.

References

Safety Operating Guide

Proper Disposal of NCB-0846: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of NCB-0846, a potent and selective small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).

This compound is an orally available compound that has demonstrated significant anti-Wnt activity and the ability to abrogate colorectal cancer stemness, making it a valuable tool in cancer research.[1][2] Due to its biological activity and chemical nature, it is imperative that this compound and any associated waste be managed in accordance with established safety protocols and regulatory standards for chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

This compound: Key Chemical and Safety Data

A comprehensive understanding of the properties of this compound is fundamental to its safe handling and disposal.

PropertyValueReference
Chemical Name cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol[3]
CAS Number 1792999-26-8[3][4][5]
Molecular Formula C₂₁H₂₁N₅O₂[3][4]
Molecular Weight 375.4 g/mol [3]
Solubility DMSO: 5 mg/mL, DMF: 1 mg/mL[3]
Storage Store powder at -20°C for up to 6 months or at -80°C for up to 1 year.[6]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound and contaminated materials. This process is designed to comply with general laboratory chemical waste guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound powder, as well as any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, bench paper), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1792999-26-8"

    • The primary hazard(s) associated with the compound (e.g., "Toxic," "Biologically Active"). Consult the Safety Data Sheet (SDS) for specific hazard information.

    • The accumulation start date.

3. Storage of Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is well-ventilated and that incompatible waste types are segregated to prevent accidental reactions.

  • Keep waste containers securely closed except when adding waste.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash, as this is strictly prohibited for chemical waste.[6][7]

Experimental Protocols Involving this compound

The biological activity of this compound as a TNIK inhibitor is central to its use in research. Understanding its mechanism of action is crucial for interpreting experimental results and for appreciating the need for cautious handling and disposal.

Inhibition of TNIK and Wnt Signaling: this compound functions as a potent inhibitor of TNIK with an IC₅₀ of 21 nM.[4][6][7][8] It has been shown to block Wnt signaling, which is a critical pathway in both normal development and carcinogenesis.[6][7] Experiments have demonstrated that this compound can suppress the growth of colorectal cancer cells and reduce Wnt-driven intestinal tumorigenesis in mouse models.[1][2]

The diagram below illustrates the general workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Identify this compound Waste (Solid, Liquid, Sharps) B Step 2: Segregate Waste Types A->B C Step 3: Use Designated, Labeled Hazardous Waste Containers B->C D Step 4: Store Waste Securely in Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup and Disposal D->E F Proper Disposal Complete E->F

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.